molecular formula C24H47ClO B3145926 Tetracosanoyl chloride CAS No. 58576-73-1

Tetracosanoyl chloride

Cat. No.: B3145926
CAS No.: 58576-73-1
M. Wt: 387.1 g/mol
InChI Key: SQQKMLPDURPFNG-UHFFFAOYSA-N
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Description

Tetracosanoyl chloride is a useful research compound. Its molecular formula is C24H47ClO and its molecular weight is 387.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tetracosanoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H47ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26/h2-23H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQQKMLPDURPFNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCC(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H47ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801314494
Record name Tetracosanoyl chloride
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Molecular Weight

387.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58576-73-1
Record name Tetracosanoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58576-73-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetracosanoyl chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Tetracosanoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Tetracosanoyl chloride (also known as Lignoceric acid chloride), a key intermediate in lipid synthesis, particularly in the development of ceramide-based therapeutics and research tools.

Chemical and Physical Properties

This compound is a long-chain acyl chloride that serves as a reactive precursor for the synthesis of various lipid species. Its physical state is typically an off-white solid at room temperature.[1][2] Due to its reactive nature, it must be stored under inert atmosphere at low temperatures, typically -20°C, to prevent degradation.[1][3]

Table 1: Chemical and Physical Properties of this compound
PropertyValueSource/Comment
IUPAC Name This compound[1]
Synonyms Lignoceric Acid Chloride[1][4]
CAS Number 58576-73-1[1][4][5]
Molecular Formula C₂₄H₄₇ClO[1][4][5]
Molecular Weight 387.08 g/mol [1][4]
Appearance Off-white to beige solid[1][2]
Melting Point Data not available. Estimated to be slightly above room temperature based on homologous compounds.
Boiling Point Data not available. Decomposes at high temperatures.
Density Data not available.
Solubility Soluble in non-polar organic solvents (e.g., hexane, chloroform, ethers).[6] Insoluble and reactive with polar protic solvents (e.g., water, alcohols).[6][7]By analogy with other long-chain acyl chlorides.
Storage -20°C Freezer, under inert atmosphere.[1][3]

Reactivity and Stability

As an acyl chloride, this compound is characterized by the electrophilic carbonyl carbon, making it highly susceptible to nucleophilic attack.

  • Hydrolysis: It reacts readily with water to form the corresponding carboxylic acid, lignoceric acid, and hydrochloric acid. This reactivity necessitates handling under anhydrous conditions.

  • Reaction with Nucleophiles: It is a potent acylating agent, reacting with alcohols to form esters, with amines to form amides, and with other nucleophiles. This high reactivity is fundamental to its utility in organic synthesis.

  • Stability: The compound is stable when stored under recommended anhydrous and low-temperature conditions.[1][3] Exposure to moisture or elevated temperatures will lead to rapid degradation.

Synthesis and Application in Drug Development

This compound is a critical building block in the synthesis of complex lipids. Its primary application is in the preparation of C24 ceramides (B1148491) and other sphingolipids, which are integral to cell membrane structure and signaling pathways.[1] Dysregulation of ceramide metabolism is implicated in numerous diseases, including metabolic disorders, neurodegenerative diseases, and cancer, making synthetic ceramides and their analogues valuable tools for drug development and research.

General Synthesis of Tetracsanoyl Chloride

The standard method for synthesizing this compound is via the chlorination of its parent carboxylic acid, lignoceric acid. This is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Synthesis LignocericAcid Lignoceric Acid (C23H47COOH) Product This compound (C23H47COCl) LignocericAcid->Product Reaction ChlorinatingAgent Chlorinating Agent (e.g., SOCl₂, (COCl)₂) ChlorinatingAgent->Product Solvent Anhydrous Solvent (e.g., Toluene, DCM) Solvent->Product in Byproducts Gaseous Byproducts (SO₂, HCl or CO, CO₂, HCl) Product->Byproducts produces

Caption: General synthesis of this compound.

Application in Ceramide Synthesis

The most significant application of this compound is in the acylation of sphingoid bases (e.g., sphingosine (B13886), sphinganine) to produce N-acyl ceramides. This reaction forms the amide bond characteristic of all ceramides.

Ceramide_Synthesis cluster_reactants Reactants cluster_conditions Conditions cluster_products Products Tetracosanoyl_Cl This compound Ceramide C24 Ceramide Tetracosanoyl_Cl->Ceramide Sphingoid_Base Sphingoid Base (e.g., Sphingosine) Sphingoid_Base->Ceramide Base Base (e.g., Pyridine (B92270), Et₃N) HCl_salt HCl Salt of Base Base->HCl_salt Solvent Anhydrous Solvent (e.g., DCM, Chloroform) Solvent->Ceramide

Caption: Reaction pathway for C24 Ceramide synthesis.

Experimental Protocols

Representative Protocol for Ceramide Synthesis

The following is a representative protocol for the synthesis of N-lignoceroylsphingosine (C24 Ceramide) using this compound.

Materials:

  • This compound

  • D-erythro-Sphingosine

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Pyridine

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., Chloroform/Methanol gradient)

Procedure:

  • Dissolve D-erythro-sphingosine (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen).

  • Add anhydrous pyridine (1.5 equivalents) to the solution and cool the mixture to 0°C in an ice bath.

  • In a separate flask, dissolve this compound (1.1 equivalents) in anhydrous DCM.

  • Add the this compound solution dropwise to the cooled sphingosine solution over 30 minutes with constant stirring.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a small amount of water.

  • Dilute the mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a chloroform/methanol solvent gradient to yield the pure C24 Ceramide.

  • Characterize the final product using NMR, Mass Spectrometry, and IR spectroscopy.

Experimental_Workflow A 1. Dissolve Sphingosine in Anhydrous DCM + Pyridine B 2. Cool to 0°C A->B C 3. Add this compound Solution Dropwise B->C D 4. React at RT for 12-16h C->D E 5. Quench, Workup, and Extraction D->E F 6. Purify by Column Chromatography E->F G 7. Characterize Product (NMR, MS, IR) F->G

Caption: Workflow for the synthesis and purification of C24 Ceramide.

Spectroscopic Data (Predicted)

Table 2: Predicted Spectroscopic Data for this compound
SpectroscopyCharacteristic Peaks / Signals
¹H NMR δ (ppm): ~2.8-2.9 (t, 2H, -CH₂-COCl), ~1.6-1.7 (quintet, 2H, -CH₂-CH₂-COCl), ~1.2-1.4 (br m, 40H, -(CH₂)₂₀-), 0.88 (t, 3H, -CH₃).
¹³C NMR δ (ppm): ~173-174 (C=O), ~45-46 (-CH₂-COCl), ~32-34 (multiple CH₂ peaks), ~29-30 (bulk of CH₂ peaks from long chain), ~25 (-CH₂-CH₂-COCl), ~22.7 (-CH₂-CH₃), ~14.1 (-CH₃).
IR Spectroscopy ν (cm⁻¹): ~2920 (s, C-H stretch, asymmetric), ~2850 (s, C-H stretch, symmetric), ~1800 (s, sharp, C=O stretch of acyl chloride) , ~1465 (m, C-H bend), ~720 (m, C-H rock). The peak around 1800 cm⁻¹ is highly characteristic.[8]
Mass Spectrometry (EI): Molecular ion [M]⁺ at m/z 386/388 (isotope pattern for Cl). Fragmentation would show loss of Cl (m/z 351) and characteristic cleavage along the alkyl chain.

Safety and Handling

This compound is a reactive and corrosive chemical that requires careful handling.

Table 3: GHS Hazard Information (Inferred)
Hazard ClassPictogramSignal WordHazard Statement
Skin Corrosion/IrritationCorrosionDanger H314: Causes severe skin burns and eye damage.[3]
Acute ToxicityExclamation MarkWarning H302 + H312: Harmful if swallowed or in contact with skin.[1][3]
Reactivity(none)Danger EUH014: Reacts violently with water.[9]

Handling Precautions:

  • Handle only in a well-ventilated area, preferably in a chemical fume hood.[10]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[11]

  • Avoid inhalation of dust or vapors.

  • Keep away from water and other sources of moisture to prevent violent reactions and decomposition.[11]

  • Ground all equipment when handling to prevent static discharge.

First Aid Measures:

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[11]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11]

  • Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[11]

This guide is intended for use by qualified professionals. Always consult the most current Safety Data Sheet (SDS) from the supplier before handling this chemical.

References

Synthesis of Tetracosanoyl Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the primary synthesis pathways for tetracosanoyl chloride, also known as lignoceroyl chloride. This compound is a critical intermediate in the synthesis of various complex lipids, including ceramides (B1148491) and other sphingolipids, which are essential in both biological research and the development of therapeutic agents. This document details the common synthetic methods, experimental protocols, and purification techniques, supported by quantitative data from analogous reactions and visualizations of the chemical processes.

Introduction

This compound (C24H47ClO) is the acyl chloride derivative of tetracosanoic acid (lignoceric acid), a C24 saturated fatty acid. Its high reactivity makes it a valuable building block for introducing the 24-carbon acyl chain into various molecules. The primary route to its synthesis involves the chlorination of tetracosanoic acid, a reaction for which several effective chlorinating agents are available. The choice of reagent and reaction conditions can significantly impact the yield, purity, and scalability of the synthesis.

Core Synthesis Pathways

The conversion of tetracosanoic acid to this compound is typically achieved through the use of common chlorinating agents such as thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), phosphorus trichloride (B1173362) (PCl₃), and phosphorus pentachloride (PCl₅). Thionyl chloride and oxalyl chloride are often favored in laboratory settings due to the formation of gaseous byproducts, which simplifies the purification process.

Pathway 1: Chlorination using Thionyl Chloride (SOCl₂)

The reaction of tetracosanoic acid with thionyl chloride is a widely used method for preparing acyl chlorides. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which can be easily removed from the reaction mixture. The reaction can be performed with or without a solvent and is often catalyzed by N,N-dimethylformamide (DMF).

Reaction Scheme:

G Tetracosanoic_acid Tetracosanoic Acid (Lignoceric Acid) Thionyl_chloride + SOCl₂ Tetracosanoyl_chloride This compound (Lignoceroyl Chloride) Thionyl_chloride->Tetracosanoyl_chloride Reflux Byproducts + SO₂(g) + HCl(g)

Caption: Reaction of Tetracosanoic Acid with Thionyl Chloride.

Pathway 2: Chlorination using Oxalyl Chloride ((COCl)₂)

Oxalyl chloride is another effective reagent for this transformation and is often used with a catalytic amount of DMF. This method is generally milder than using thionyl chloride and also produces gaseous byproducts (CO, CO₂, and HCl), facilitating purification.

Reaction Scheme:

G Tetracosanoic_acid Tetracosanoic Acid (Lignoceric Acid) Oxalyl_chloride + (COCl)₂ Tetracosanoyl_chloride This compound (Lignoceroyl Chloride) Oxalyl_chloride->Tetracosanoyl_chloride cat. DMF, Solvent Byproducts + CO(g) + CO₂(g) + HCl(g)

Caption: Reaction of Tetracosanoic Acid with Oxalyl Chloride.

Experimental Protocols

Detailed experimental procedures for the synthesis of this compound are not abundantly available in the literature. However, protocols for the synthesis of structurally similar long-chain acyl chlorides, such as stearoyl chloride (C18), can be adapted.

Protocol 1: Synthesis of a Long-Chain Acyl Chloride using Thionyl Chloride

This protocol is adapted from the synthesis of stearoyl chloride.[1][2]

Materials:

  • Tetracosanoic acid

  • Thionyl chloride (SOCl₂)

  • Toluene (B28343) (anhydrous)

  • N,N-dimethylformamide (DMF, catalyst)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add tetracosanoic acid.

  • Add anhydrous toluene to dissolve the acid, followed by a catalytic amount of DMF.

  • Slowly add thionyl chloride to the mixture.

  • Heat the reaction mixture to reflux (approximately 85-95°C) and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.

  • The crude this compound is then purified by vacuum distillation.

Protocol 2: Synthesis of a Long-Chain Acyl Chloride using Oxalyl Chloride

This protocol is a general method for the conversion of carboxylic acids to acyl chlorides.[3]

Materials:

  • Tetracosanoic acid

  • Oxalyl chloride ((COCl)₂)

  • Dichloromethane (B109758) (DCM, anhydrous)

  • N,N-dimethylformamide (DMF, catalyst)

Procedure:

  • Dissolve tetracosanoic acid in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add a catalytic amount of DMF (e.g., a few drops).

  • Slowly add oxalyl chloride to the solution at room temperature. Vigorous gas evolution (CO, CO₂, HCl) will be observed.

  • Stir the reaction mixture at room temperature for 1-2 hours after the addition is complete.

  • Once the reaction is complete (gas evolution ceases), remove the solvent and excess oxalyl chloride under reduced pressure.

  • The resulting crude this compound can be used directly for the next step or purified by high-vacuum distillation.

Data Presentation

Quantitative data for the synthesis of this compound is scarce. The following table summarizes typical reaction parameters and yields obtained for the synthesis of stearoyl chloride, which are expected to be comparable for this compound.

ParameterThionyl Chloride Method[1][2]Oxalyl Chloride Method
Starting Material Stearic AcidStearic Acid
Chlorinating Agent Thionyl ChlorideOxalyl Chloride
Catalyst N,N-DimethylformamideN,N-Dimethylformamide
Solvent TolueneDichloromethane
Reaction Temperature 85-95 °C (Reflux)Room Temperature
Reaction Time 2-3 hours1-2 hours
Reported Yield >95%Typically high
Purification Vacuum DistillationVacuum Distillation

Purification of this compound

Due to its high molecular weight, this compound has a high boiling point, making purification by distillation challenging. High-vacuum distillation is necessary to lower the boiling point and prevent thermal decomposition.[4]

Alternative Purification without Distillation:

For long-chain fatty acid chlorides, a method avoiding distillation has been reported to give quantitative yields of highly pure product.[5] This involves:

  • Reacting the fatty acid with phosphorus trichloride or pentachloride in an inert solvent.

  • After the reaction, washing the solvent phase with water to remove the excess chlorinating agent and phosphorus-containing byproducts.

  • Drying the organic phase and evaporating the solvent.

Visualization of Experimental Workflow

The general workflow for the synthesis and purification of this compound can be visualized as follows:

G cluster_synthesis Synthesis cluster_workup Work-up & Purification start Tetracosanoic Acid reagents Add Chlorinating Agent (SOCl₂ or (COCl)₂) + Catalyst (DMF) in Anhydrous Solvent start->reagents reaction React under appropriate conditions (e.g., Reflux) reagents->reaction evaporation Remove Solvent and Excess Reagent (Rotary Evaporation) reaction->evaporation distillation High-Vacuum Distillation evaporation->distillation product Pure Tetracosanoyl Chloride distillation->product

Caption: General workflow for this compound synthesis.

Characterization

The structure of the synthesized this compound should be confirmed using standard analytical techniques:

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of a strong C=O stretching band for the acyl chloride at a higher wavenumber (typically 1785-1815 cm⁻¹).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum will show characteristic signals for the long alkyl chain. The α-methylene protons (adjacent to the carbonyl group) will be shifted downfield compared to the starting carboxylic acid.

    • ¹³C NMR: The carbonyl carbon signal will shift to a characteristic position for an acyl chloride.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the isotopic pattern for the chlorine atom.

This guide provides a comprehensive framework for the synthesis of this compound. Researchers should adapt the provided protocols based on the specific requirements of their application, paying close attention to anhydrous conditions to prevent hydrolysis of the reactive acyl chloride product.

References

Lignoceric Acid Chloride: A Technical Guide to its Physical and Chemical Properties for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Lignoceric acid chloride, also known as tetracosanoyl chloride, is the acyl chloride derivative of lignoceric acid (tetracosanoic acid), a C24 saturated fatty acid. As a highly reactive chemical intermediate, it serves as a critical building block in the synthesis of a variety of complex lipids and other organic molecules. Its utility is particularly noted in the synthesis of sphingolipids, such as C24 ceramides, which are integral to cellular signaling and membrane structure. This technical guide provides a comprehensive overview of the known physical and chemical properties of lignoceric acid chloride, detailed experimental protocols for its synthesis, and a summary of its characteristic reactivity. Due to its high reactivity, some physical properties are not widely reported in the literature; in such cases, data for the parent compound, lignoceric acid, is provided for context.

Physical Properties

Quantitative data for lignoceric acid chloride is sparse due to its reactive nature. The following tables summarize the available data for both lignoceric acid chloride and its parent carboxylic acid.

Table 1: Physical and Chemical Properties of Lignoceric Acid Chloride

PropertyValueSource
IUPAC Name This compound[]
Synonyms Lignoceric acid chloride[][2]
CAS Number 58576-73-1[3]
Molecular Formula C₂₄H₄₇ClO[][3]
Molecular Weight 387.08 g/mol [][3]
Appearance Not widely reported; expected to be a solid or oily liquid at room temperature.
Melting Point Not available[4]
Boiling Point Not available[4]
Density Not available[4]
Solubility Soluble in hydrocarbons and ethers; reacts with protic solvents like water and alcohols.[5]

Table 2: Physical Properties of Lignoceric Acid (for reference)

PropertyValueSource
CAS Number 557-59-5
Molecular Formula C₂₄H₄₈O₂
Molecular Weight 368.64 g/mol
Appearance White solid/powder
Melting Point 80-84 °C
Boiling Point ~406 °C (estimated)
Solubility Soluble in chloroform (B151607) and THF.[6]

Chemical Properties and Reactivity

Lignoceric acid chloride's chemical behavior is dominated by the electrophilicity of its carbonyl carbon. The presence of both a double-bonded oxygen and a chlorine atom, both highly electronegative, strongly withdraws electron density, making the carbon atom highly susceptible to nucleophilic attack.[7][8] Acyl chlorides are the most reactive of the carboxylic acid derivatives and serve as excellent acylating agents.[9]

The general mechanism for reactions involving acyl chlorides is a nucleophilic addition-elimination process.[7][10][11] A nucleophile first adds to the carbonyl carbon, breaking the pi bond and forming a tetrahedral intermediate. Subsequently, the carbonyl group reforms with the elimination of the chloride ion, which is an excellent leaving group.[11]

Key reactions include:

  • Hydrolysis: Vigorous and rapid reaction with water to form the parent carboxylic acid, lignoceric acid, and hydrogen chloride (HCl).[9]

  • Alcoholysis: Reacts with alcohols to form esters. This reaction is often carried out in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the HCl byproduct.[9]

  • Aminolysis: Reacts readily with ammonia, primary amines, and secondary amines to yield primary, secondary, and tertiary amides, respectively.[7][9]

  • Reaction with Carboxylates: Reacts with carboxylate salts to form carboxylic acid anhydrides.[9]

These fundamental reactions make lignoceric acid chloride a versatile precursor for synthesizing a wide range of lipid derivatives for research in areas such as glycosphingolipid metabolism and the study of lipid-related disorders.

Caption: Key nucleophilic substitution reactions of lignoceric acid chloride.

Experimental Protocols

The synthesis of long-chain fatty acid chlorides is most commonly achieved by reacting the corresponding fatty acid with a chlorinating agent.[12] The use of thionyl chloride (SOCl₂) is a prevalent and effective method.[13][14]

Synthesis of Lignoceric Acid Chloride via Thionyl Chloride

This protocol describes a general procedure for the preparation of a long-chain fatty acid chloride. All operations should be conducted in a well-ventilated fume hood, as the reaction evolves toxic gases (SO₂ and HCl).

Materials and Equipment:

  • Lignoceric acid (Tetracosanoic acid)

  • Thionyl chloride (SOCl₂), reagent grade

  • Anhydrous solvent (e.g., toluene (B28343) or dichloromethane)

  • Round-bottom flask with a reflux condenser and gas outlet/drying tube

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

  • Vacuum pump protected by an alkaline trap

Procedure:

  • Reaction Setup: In a two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add lignoceric acid (1 equivalent). The condenser should be fitted with a drying tube or a gas outlet leading to an alkaline trap (e.g., NaOH solution) to neutralize HCl and SO₂ gases produced during the reaction.[15]

  • Addition of Reagent: Under anhydrous conditions, add an excess of thionyl chloride (approximately 1.5-2.0 equivalents), either neat or diluted in an anhydrous solvent like toluene.[13][16] The addition should be performed cautiously at room temperature.

  • Reaction: The mixture is gently heated to reflux (typically 70-80 °C) and stirred. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂). The reaction is typically complete within 3-5 hours.[13]

  • Workup and Purification:

    • After the reaction is complete, the mixture is cooled to room temperature.

    • Excess thionyl chloride is removed under reduced pressure using a rotary evaporator.[13][16] Thionyl chloride is volatile (boiling point ~76 °C), but care must be taken to avoid bumping.

    • To ensure complete removal of residual SOCl₂, an anhydrous, inert solvent (e.g., dry toluene) can be added to the crude product and subsequently removed by rotary evaporation. This process can be repeated 2-3 times.[13]

  • Product: The resulting crude lignoceric acid chloride is often of sufficient purity for subsequent reactions without the need for high-vacuum distillation, which can be challenging for high molecular weight compounds. The product should be a clear, possibly oily liquid or a low-melting solid, and must be stored under strictly anhydrous conditions (e.g., in a sealed ampoule under nitrogen or argon) to prevent hydrolysis.

Synthesis_Workflow cluster_0 Reaction cluster_1 Workup & Purification A 1. Charge flask with Lignoceric Acid B 2. Add Thionyl Chloride (SOCl₂) A->B C 3. Heat to Reflux (3-5 hours) B->C D 4. Cool to Room Temp. C->D E 5. Remove excess SOCl₂ (Rotary Evaporation) D->E F 6. Toluene Co-evaporation (2-3 times) E->F G Final Product: Lignoceric Acid Chloride (Store under N₂) F->G

References

Molecular weight and IUPAC name of Tetracosanoyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tetracosanoyl chloride, a key intermediate in the synthesis of C24 ceramides, which are bioactive lipids involved in critical cellular signaling pathways. This document details its chemical properties, relevant experimental protocols, and its role in the context of drug development and cellular biology research.

Chemical and Physical Properties

This compound, also known as Lignoceric acid chloride, is a long-chain acyl chloride. Its fundamental properties are summarized below.

PropertyValueSource
IUPAC Name This compound[]
Synonyms Lignoceric acid chloride, Tetracosanoic acid chloride[]
CAS Number 58576-73-1[2]
Molecular Formula C24H47ClO[]
Molecular Weight 387.08 g/mol []
Exact Mass 386.33181 g/mol [2]
Monoisotopic Mass 386.3315438 g/mol [2]
Topological Polar Surface Area 17.1 Ų[2]
XLogP3 11.7[2]
Hydrogen Bond Acceptor Count 1[2]
Rotatable Bond Count 22[2]

Synthesis and Reactions

This compound is typically synthesized from its corresponding carboxylic acid, tetracosanoic acid (lignoceric acid). It is a reactive compound used primarily as an acylating agent, most notably in the synthesis of C24 ceramides.

Experimental Protocol: Synthesis of this compound

This protocol is a general method for the preparation of long-chain fatty acid chlorides and can be adapted for this compound.

Materials:

  • Tetracosanoic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous solvent (e.g., dichloromethane, toluene)

  • Dry reaction vessel with a reflux condenser and a gas outlet to a trap for acidic gases (HCl and SO₂)

  • Magnetic stirrer and heating mantle

Procedure:

  • In a dry, inert atmosphere (e.g., under nitrogen), add tetracosanoic acid to the reaction vessel.

  • Add an excess of thionyl chloride (typically 2-3 equivalents) to the reaction vessel. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

  • The reaction mixture is gently refluxed with stirring. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After the reaction is complete, the excess thionyl chloride is removed by distillation under reduced pressure.

  • The crude this compound can be purified by vacuum distillation, though for many applications, the crude product is used directly in the next synthetic step after ensuring the complete removal of the chlorinating agent.

Safety Precautions:

  • Acyl chlorides are corrosive and moisture-sensitive. Handle in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Thionyl chloride and oxalyl chloride are toxic and corrosive. All manipulations should be performed in a well-ventilated fume hood.

  • The reaction evolves toxic gases (HCl and SO₂) which must be trapped.

Role in C24 Ceramide Synthesis and Signaling

This compound is a crucial reagent for the synthesis of C24 ceramides, which are involved in various cellular processes, including apoptosis, cell cycle arrest, and senescence.

Experimental Workflow: Synthesis of C24 Ceramide

Tetracosanoyl_chloride This compound N_acylation N-acylation Reaction Tetracosanoyl_chloride->N_acylation Sphingosine_base Sphingosine or phytosphingosine base Sphingosine_base->N_acylation Base Base (e.g., triethylamine) Base->N_acylation Solvent Anhydrous Solvent (e.g., Dichloromethane) Solvent->N_acylation C24_Ceramide C24 Ceramide N_acylation->C24_Ceramide Purification Purification (e.g., Chromatography) C24_Ceramide->Purification Purified_C24_Ceramide Purified C24 Ceramide Purification->Purified_C24_Ceramide cluster_synthesis C24 Ceramide Synthesis cluster_downstream Downstream Signaling Tetracosanoyl_chloride This compound CerS Ceramide Synthase (e.g., CerS2) Tetracosanoyl_chloride->CerS Sphingosine Sphingosine Sphingosine->CerS C24_Ceramide C24 Ceramide CerS->C24_Ceramide N-acylation PI3K_Akt PI3K/Akt Pathway C24_Ceramide->PI3K_Akt inhibits ERK ERK Pathway C24_Ceramide->ERK inhibits PP1 Protein Phosphatase 1 (PP1) C24_Ceramide->PP1 activates PP2A Protein Phosphatase 2A (PP2A) C24_Ceramide->PP2A activates Apoptosis Apoptosis PI3K_Akt->Apoptosis inhibits ERK->Apoptosis inhibits PP1->Apoptosis promotes CellCycleArrest Cell Cycle Arrest PP2A->CellCycleArrest promotes

References

A Technical Guide to the General Reactivity of Long-Chain Acyl Chlorides

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Long-chain acyl chlorides (LCACs) are highly reactive carboxylic acid derivatives that serve as pivotal intermediates in organic synthesis. Characterized by a long alkyl chain (typically C8 or greater) attached to the acyl chloride functional group (-COCl), these compounds are essential precursors for the synthesis of complex lipids, polymers, surfactants, and pharmaceutical agents. Their heightened reactivity stems from the electronic properties of the acyl chloride moiety, making them susceptible to nucleophilic attack. This guide provides an in-depth analysis of the core reactivity principles of LCACs, outlines key reaction types with detailed experimental protocols, presents relevant quantitative data, and visualizes the underlying chemical processes and workflows.

Core Reactivity Principles

The notable reactivity of acyl chlorides, including long-chain variants, is primarily attributed to two structural features:

  • Highly Electrophilic Carbonyl Carbon : The carbon atom of the acyl chloride group is bonded to two highly electronegative atoms: oxygen and chlorine. Both atoms exert a strong electron-withdrawing inductive effect, which polarizes the carbonyl group and imparts a significant partial positive charge on the carbon atom.[1][2] This pronounced electrophilicity makes it a prime target for nucleophiles.[2][3]

  • Excellent Leaving Group : The chloride ion (Cl⁻) is a superb leaving group because it is the conjugate base of a strong acid (HCl) and is stable in solution.[1]

The combination of a highly electrophilic center and an excellent leaving group makes the nucleophilic acyl substitution reaction energetically favorable and rapid.[1]

The long alkyl chain primarily influences the physical properties of the molecule, such as increasing its lipophilicity and reducing its solubility in polar solvents. It can also introduce steric hindrance, which may decrease reaction rates compared to short-chain acyl chlorides, a factor that becomes more significant with branched chains or bulky nucleophiles.[4]

Key Reactions of Long-Chain Acyl Chlorides

LCACs undergo nucleophilic acyl substitution, where a nucleophile replaces the chloride ion. The general mechanism is a two-step addition-elimination process.[5][6]

General Mechanism: Nucleophilic Addition-Elimination

The reaction is initiated by the attack of a nucleophile on the electrophilic carbonyl carbon, breaking the C=O π bond and forming a tetrahedral intermediate. In the second step, the carbonyl group is reformed by the elimination of the chloride leaving group.[6]

Caption: General mechanism for nucleophilic acyl substitution of acyl chlorides.

Hydrolysis

LCACs react readily, often violently, with water to form the corresponding long-chain carboxylic acid and hydrogen chloride gas.[1][7] This reaction is typically a nuisance, and thus, reactions involving LCACs must be conducted under anhydrous conditions.[6][8]

  • General Reaction: R-COCl + H₂O → R-COOH + HCl

Alcoholysis (Esterification)

The reaction with alcohols produces esters and is one of the most common laboratory methods for ester synthesis due to its efficiency and irreversibility.[8][9] The reaction is vigorous at room temperature and is often performed in the presence of a weak base like pyridine (B92270) to neutralize the HCl byproduct.[6][10]

  • General Reaction: R-COCl + R'-OH → R-COOR' + HCl

Aminolysis (Amidation)

LCACs react rapidly with ammonia, primary amines, and secondary amines to yield primary, secondary, and tertiary amides, respectively.[5][6] The reaction is highly exothermic. Typically, two equivalents of the amine are used: one acts as the nucleophile, and the second acts as a base to neutralize the HCl formed.[11][12]

  • General Reaction (Primary Amine): R-COCl + 2 R'-NH₂ → R-CONH-R' + R'-NH₃⁺Cl⁻

Friedel-Crafts Acylation

This reaction attaches the long-chain acyl group to an aromatic ring using a Lewis acid catalyst, most commonly aluminum trichloride (B1173362) (AlCl₃).[13][14] The reaction proceeds via an electrophilic aromatic substitution, forming an aryl ketone. Unlike Friedel-Crafts alkylation, the acylation reaction does not suffer from polysubstitution because the resulting ketone is less reactive than the starting aromatic compound.[14][15]

  • General Reaction: R-COCl + Ar-H --(AlCl₃)--> Ar-CO-R + HCl

Reduction

LCACs can be reduced to either primary alcohols or aldehydes depending on the reducing agent used.

  • To Primary Alcohols: Strong reducing agents like lithium aluminum hydride (LiAlH₄) reduce LCACs first to an aldehyde intermediate, which is then immediately further reduced to the primary alcohol.[9][16][17]

    • General Reaction: 1. R-COCl + LiAlH₄ → 2. Workup → R-CH₂OH

  • To Aldehydes: A less reactive, sterically hindered reducing agent, such as lithium tri-tert-butoxyaluminum hydride (LiAl(OᵗBu)₃H), allows the reduction to be stopped at the aldehyde stage.[16][17] This is known as the Rosenmund reduction when using hydrogen gas over a poisoned palladium catalyst.[16]

    • General Reaction: R-COCl + LiAl(OᵗBu)₃H → R-CHO

Quantitative Data Summary

Quantitative data for LCACs is often specific to the individual compound. However, general spectroscopic characteristics and representative reaction parameters can be summarized.

Table 1: Typical Spectroscopic Data for Long-Chain Acyl Chlorides

Spectroscopic Technique Characteristic Signal Typical Range / Value
Infrared (IR) C=O stretch ~1800 cm⁻¹[18]
¹H NMR Protons on α-carbon (H-C-C=O) ~2.0 - 2.5 ppm[18]
¹³C NMR Carbonyl carbon (C=O) ~160 - 180 ppm[18]

| Mass Spectrometry | Fragmentation | Prominent acylium ion peak [R-C=O]⁺[18] |

Table 2: Representative Reaction Conditions for Long-Chain Acyl Chlorides

Reaction Nucleophile / Reagent Catalyst / Base Typical Solvent Temperature
Esterification Long-chain alcohol Pyridine or Et₃N Anhydrous THF, CH₂Cl₂ 0 °C to RT
Amidation Primary/Secondary Amine Excess Amine Anhydrous THF, CH₂Cl₂ 0 °C to RT
Friedel-Crafts Acylation Benzene, Toluene (B28343) AlCl₃ (stoichiometric) CS₂, Nitrobenzene 0 °C to 60 °C[14]

| Reduction to Aldehyde | LiAl(OᵗBu)₃H | None | Anhydrous THF, Diethyl Ether | -78 °C[17] |

Detailed Experimental Protocols

Note: All glassware must be thoroughly dried, and anhydrous solvents should be used. LCACs are corrosive and lachrymatory; handle with appropriate personal protective equipment in a fume hood.[8]

Protocol 4.1: Synthesis of an Ester (e.g., Dodecyl Laurate)

This protocol describes the esterification of dodecanol (B89629) with lauroyl chloride.

G start_end start_end process process reagent reagent caution caution start Start: Assemble Dry Apparatus step1 1. Charge Reactor start->step1 Under N₂ atmosphere step2 2. Dissolve Reactants step1->step2 Add Dodecanol, Pyridine, & CH₂Cl₂ step3 3. Cool Reaction Mixture step2->step3 Stir until dissolved step4 4. Add Acyl Chloride step3->step4 To 0 °C (ice bath) step5 5. Reaction step4->step5 Add Lauroyl Chloride dropwise via syringe step6 6. Quench & Workup step5->step6 Stir at RT for 2-4h (Monitor by TLC) step7 7. Purify Product step6->step7 Wash with dilute HCl, NaHCO₃, brine. Dry over MgSO₄ end End: Characterize Product step7->end Column Chromatography or Distillation

Caption: Experimental workflow for the synthesis of a long-chain ester.

  • Apparatus Setup : Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Reagent Preparation : In the flask, dissolve 1-dodecanol (B7769020) (1.0 eq) and pyridine (1.2 eq) in anhydrous dichloromethane (B109758) (CH₂Cl₂).

  • Cooling : Cool the stirred solution to 0 °C using an ice bath.

  • Addition of Acyl Chloride : Add lauroyl chloride (1.1 eq), dissolved in a small amount of anhydrous CH₂Cl₂, dropwise to the cooled solution over 20-30 minutes. A white precipitate of pyridinium (B92312) hydrochloride will form.

  • Reaction : After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours or until thin-layer chromatography (TLC) indicates the consumption of the starting alcohol.

  • Workup : Transfer the reaction mixture to a separatory funnel. Wash sequentially with cold 1M HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.

  • Isolation : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification : Purify the crude ester product by column chromatography on silica (B1680970) gel or by vacuum distillation.

Protocol 4.2: Synthesis of a Secondary Amide (e.g., N-Octylstearamide)

This protocol details the reaction of stearoyl chloride with octylamine (B49996).

  • Reagent Preparation : In a flask, dissolve octylamine (2.2 eq) in anhydrous tetrahydrofuran (B95107) (THF).

  • Cooling : Cool the stirred solution to 0 °C in an ice bath.

  • Addition of Acyl Chloride : Slowly add a solution of stearoyl chloride (1.0 eq) in anhydrous THF to the amine solution. A precipitate of octylammonium chloride will form immediately.

  • Reaction : Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Workup : Filter the mixture to remove the ammonium (B1175870) salt precipitate, washing the solid with a small amount of cold THF.

  • Isolation : Combine the filtrates and remove the solvent under reduced pressure.

  • Purification : Recrystallize the resulting solid crude amide from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield the pure product.

Protocol 4.3: Friedel-Crafts Acylation of Toluene with Palmitoyl (B13399708) Chloride

This protocol describes the acylation of toluene to form 4-methyl-1-palmitoylbenzene.

  • Apparatus Setup : Assemble a dry, three-necked flask with a stirrer, reflux condenser, and a dropping funnel. The condenser outlet should be connected to a gas trap (e.g., a bubbler with mineral oil or a basic solution) to capture the evolved HCl gas.

  • Catalyst Suspension : Suspend anhydrous aluminum chloride (AlCl₃, 1.2 eq) in an excess of toluene (which acts as both solvent and reactant) in the flask and cool to 0 °C.

  • Addition of Acyl Chloride : Add palmitoyl chloride (1.0 eq) dropwise to the stirred suspension. Maintain the temperature below 10 °C during the addition.

  • Reaction : After addition, allow the mixture to warm to room temperature and then heat to 50-60 °C for 1-3 hours until HCl evolution ceases.[14]

  • Quenching : Cool the reaction mixture in an ice bath and quench it by carefully and slowly pouring it onto a mixture of crushed ice and concentrated HCl.

  • Workup : Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it with water, 5% NaOH solution, and finally brine.

  • Isolation and Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the excess toluene by distillation. The resulting aryl ketone can be purified by vacuum distillation or recrystallization.

References

An In-depth Technical Guide to the Fundamental Reaction Mechanisms of Acyl Chlorides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acyl chlorides, reactive derivatives of carboxylic acids, are pivotal intermediates in organic synthesis, prized for their high electrophilicity. This reactivity stems from the electron-withdrawing nature of both the carbonyl oxygen and the adjacent chlorine atom, rendering the carbonyl carbon highly susceptible to nucleophilic attack.[1] This guide provides a comprehensive exploration of the fundamental reaction mechanisms of acyl chlorides, focusing on nucleophilic acyl substitution, Friedel-Crafts acylation, reduction, and reactions with organometallic reagents. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to equip researchers, scientists, and drug development professionals with a thorough understanding of this important functional group.

Core Reaction Mechanism: Nucleophilic Acyl Substitution

The predominant reaction pathway for acyl chlorides is nucleophilic acyl substitution. This mechanism is characterized by a two-step addition-elimination process.[1]

  • Nucleophilic Addition: A nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond of the carbonyl group and forming a tetrahedral intermediate.

  • Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group.

This overarching mechanism governs the reactions of acyl chlorides with a wide array of nucleophiles.

Diagram of the General Nucleophilic Acyl Substitution Mechanism

Caption: General Nucleophilic Acyl Substitution Mechanism of Acyl Chlorides.

Reactions with Common Nucleophiles

Hydrolysis: Reaction with Water

Acyl chlorides react vigorously with water to produce carboxylic acids and hydrogen chloride gas.[2]

Reaction: RCOCl + H₂O → RCOOH + HCl

Alcoholysis: Reaction with Alcohols

The reaction of acyl chlorides with alcohols is a highly efficient method for the synthesis of esters.[3][4] The reaction is typically rapid and exothermic.[3]

Reaction: RCOCl + R'OH → RCOOR' + HCl

Aminolysis: Reaction with Ammonia (B1221849) and Amines

Acyl chlorides react readily with ammonia and primary or secondary amines to form primary, secondary, or tertiary amides, respectively.

Reaction with Ammonia: RCOCl + 2NH₃ → RCONH₂ + NH₄Cl Reaction with Primary Amine: RCOCl + 2R'NH₂ → RCONHR' + R'NH₃Cl Reaction with Secondary Amine: RCOCl + 2R'₂NH → RCONR'₂ + R'₂NH₂Cl

Quantitative Data: Reaction Kinetics and Yields

The reactivity of acyl chlorides is influenced by both the nature of the acyl group and the nucleophile. While comprehensive comparative data under standardized conditions is sparse in the literature, the following tables summarize available quantitative information.

Table 1: Rate Constants for Solvolysis of Substituted Benzoyl Chlorides
Substituent (p-Z)SolventTemperature (°C)k (s⁻¹)Reference
OMe97% HFIP-H₂O25.0(1.14 ± 0.01) x 10⁻¹[5]
Me97% HFIP-H₂O25.05.95 x 10⁻³[5]
H97% HFIP-H₂O25.0(4.54 ± 0.07) x 10⁻⁴[5]
Cl97% HFIP-H₂O25.0(1.77 ± 0.08) x 10⁻⁵[5]
Hn-Propanol25.00.0321 min⁻¹[5]
m-OMen-Propanol25.00.0340 min⁻¹[5]
p-Brn-Propanol25.00.0590 min⁻¹[5]
p-In-Propanol25.00.0617 min⁻¹[5]
m-In-Propanol25.00.1044 min⁻¹[5]

Note: HFIP = Hexafluoroisopropanol

Table 2: Yields of Esters from the Reaction of Acyl Chlorides with Alcohols and Phenols
Acyl ChlorideAlcohol/Phenol (B47542)ConditionsYield (%)Reference
Valeroyl chloride2-PhenylethanolCp₂TiCl, Mn, CH₂I₂, THF, rt99[6]
Valeroyl chloride(±)-1-PhenylethanolCp₂TiCl, Mn, CH₂I₂, THF, rt99[6]
Valeroyl chloride2-Phenylpropan-2-olCp₂TiCl, Mn, CH₂I₂, THF, rt84[6]
Benzoyl chloride2-PhenylethanolCp₂TiCl, Mn, CH₂I₂, THF, rt99[6]
Benzoyl chloridePhenolCp₂TiCl, Mn, CH₂I₂, THF, rt78[6]
Acetyl chlorideVarious aliphatic alcoholsSolvent-free, rt, 1h96-98[7]
Table 3: Yields for Friedel-Crafts Acylation of Various Arenes
AreneAcylating AgentCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
AnisoleBenzoyl chloride5 mol% FeCl₃Propylene (B89431) Carbonate80292[8][9]
1,3-DimethoxybenzeneBenzoyl chloride5 mol% FeCl₃Propylene Carbonate80290[8][9]
AnisoleAcetic anhydride5 mol% FeCl₃Propylene Carbonate80297[8]
Toluenep-Methoxybenzoyl chlorideZnCl₂---~100[10]

Experimental Protocols

Protocol 1: Synthesis of an Ester via Alcoholysis (Schotten-Baumann Conditions)

This protocol describes the synthesis of phenyl benzoate (B1203000) from phenol and benzoyl chloride.

Materials:

Procedure:

  • In a 250 mL flask, dissolve 1.0 g of phenol in 15 mL of 10% sodium hydroxide solution.

  • Carefully add 2.0 mL of benzoyl chloride to the flask.

  • Stopper the flask and shake vigorously for 15-30 minutes.

  • Filter the solid product using a Buchner funnel.

  • Wash the collected solid with cold water.

  • Recrystallize the crude phenyl benzoate from ethanol to obtain the purified product.

  • Dry the purified crystals and determine the yield.

Protocol 2: Synthesis of an Amide via Aminolysis

This protocol outlines the general procedure for the synthesis of an amide from an acyl chloride and an amine.

Materials:

  • Acyl chloride (1 equivalent)

  • Amine (2.2 equivalents)

  • Dichloromethane (B109758) (anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the amine (2.2 equivalents) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1 equivalent) dropwise to the stirred amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring the reaction by TLC.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash successively with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude amide.

  • Purify the crude product by column chromatography or recrystallization.

Specialized Reaction Mechanisms

Friedel-Crafts Acylation

Friedel-Crafts acylation is an electrophilic aromatic substitution reaction that introduces an acyl group onto an aromatic ring. The reaction typically employs an acyl chloride and a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[10] The Lewis acid activates the acyl chloride by forming a highly electrophilic acylium ion.

Friedel_Crafts_Acylation cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Acyl_Chloride R-CO-Cl Lewis_Acid AlCl₃ Arene Ar-H Sigma_Complex Arenium Ion (σ-complex) Arene->Sigma_Complex + Acylium Ion Acylium_Ion R-C≡O⁺ + AlCl₄⁻ Aryl_Ketone Ar-CO-R Sigma_Complex->Aryl_Ketone - H⁺ Byproducts HCl + AlCl₃ Grignard_Reaction Grignard_1 R'-MgX Grignard_2 R'-MgX Alkoxide R-C(OMgX)(R')₂ Tertiary_Alcohol Tertiary_Alcohol Alkoxide->Tertiary_Alcohol H₃O⁺ workup Ketone Ketone Ketone->Alkoxide + R'-MgX (Nucleophilic Addition)

References

Methodological & Application

Application Note & Protocol: GC-MS Analysis of Primary Amines and Alcohols using Tetracosanoyl Chloride as a Derivatizing Agent

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, many compounds of interest in pharmaceutical and biomedical research, such as primary amines and alcohols, possess polar functional groups that render them non-volatile and prone to adsorption on the chromatographic column, leading to poor peak shape and inaccurate results.[1][2] Chemical derivatization is a crucial sample preparation step to overcome these limitations.[1]

This application note describes a representative method for the derivatization of primary amines and alcohols using Tetracosanoyl chloride as a derivatizing agent for subsequent GC-MS analysis. This compound is a long-chain acyl chloride that reacts with the active hydrogens in primary amino (-NH2) and hydroxyl (-OH) groups to form their corresponding N-tetracosanoyl amides and tetracosanoyl esters. This acylation process increases the molecular weight and volatility of the analytes, while also improving their thermal stability and chromatographic behavior.[3] The resulting derivatives are less polar and more amenable to GC-MS analysis, allowing for enhanced sensitivity and selectivity.[4]

Principle of Derivatization

This compound (C24H47ClO) is the acyl chloride of tetracosanoic acid (lignoceric acid). It readily reacts with nucleophilic functional groups such as primary amines and alcohols in the presence of a base catalyst. The base, typically a non-nucleophilic amine like pyridine (B92270) or triethylamine, serves to neutralize the hydrogen chloride (HCl) byproduct generated during the reaction, driving the equilibrium towards product formation. The resulting N-tetracosanoyl amides and tetracosanoyl esters are significantly more volatile and thermally stable than their parent compounds, making them suitable for GC-MS analysis.

The long C24 alkyl chain of the derivatizing agent significantly increases the retention time of the derivatives on a non-polar GC column, which can be advantageous for separating them from more volatile matrix components. The mass spectra of the derivatives typically show characteristic fragmentation patterns, including a molecular ion peak and fragment ions corresponding to the loss of the tetracosanoyl group, which aids in structural elucidation.

Experimental Protocols

1. Materials and Reagents

  • Analytes: Primary amines or alcohols of interest

  • Derivatizing Agent: this compound (MW: 387.08 g/mol , Formula: C24H47ClO)[]

  • Solvent (Anhydrous): Dichloromethane (B109758) (DCM), Acetonitrile (ACN), or Tetrahydrofuran (THF)

  • Catalyst/Base (Anhydrous): Pyridine or Triethylamine (TEA)

  • Internal Standard (IS): A suitable deuterated or structural analog of the analyte.

  • Quenching Reagent: Methanol (B129727)

  • Extraction Solvent: Hexane or Ethyl Acetate

  • Drying Agent: Anhydrous Sodium Sulfate (B86663)

  • GC-MS Vials: 2 mL amber glass vials with PTFE-lined caps

  • Heating Block or Water Bath

  • Nitrogen Evaporator

2. Standard and Sample Preparation

  • Standard Preparation: Prepare a stock solution of the analyte(s) and internal standard in an appropriate solvent (e.g., 1 mg/mL in ACN). Prepare a series of working standard solutions by serial dilution of the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: For liquid samples, an extraction step may be necessary to isolate the analytes of interest. For solid samples, perform a suitable extraction followed by solvent evaporation. The final sample should be dissolved in a small volume of anhydrous solvent.

3. Derivatization Procedure

  • Pipette 100 µL of the sample or standard solution into a clean, dry 2 mL reaction vial.

  • If the solvent is not the reaction solvent, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Add 100 µL of anhydrous dichloromethane (or other suitable solvent).

  • Add 20 µL of anhydrous pyridine (or triethylamine).

  • Add 50 µL of a 10 mg/mL solution of this compound in anhydrous dichloromethane. The molar ratio of the derivatizing agent to the analyte should be in excess to ensure complete reaction.

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 60°C for 60 minutes in a heating block or water bath.

  • Cool the vial to room temperature.

  • Add 50 µL of methanol to quench the excess this compound and vortex for 10 seconds.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 200 µL of hexane.

  • Add a small amount of anhydrous sodium sulfate to remove any residual moisture.

  • Transfer the supernatant to a GC-MS vial for analysis.

4. GC-MS Analysis

  • Gas Chromatograph: Agilent 7890B GC System or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Injection Volume: 1 µL

  • Inlet Temperature: 280°C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 2 minutes

    • Ramp: 10°C/min to 320°C

    • Hold: 10 minutes at 320°C

  • MSD Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Full Scan (m/z 50-600) and/or Selected Ion Monitoring (SIM) for quantitative analysis.

Data Presentation

Table 1: Illustrative GC-MS Data for Derivatized Analytes

AnalyteParent CompoundDerivatized CompoundExpected Retention Time (min)Key Diagnostic Ions (m/z)Limit of Detection (LOD) (µg/mL)
1n-OctylamineN-octyl-tetracosanamide~25.5M+•, [M-C8H17]+, [C23H47CO]+~0.5
21-DodecanolDodecyl tetracosanoate~28.2M+•, [M-C12H25O]+, [C23H47CO]+~0.8
3AnilineN-phenyl-tetracosanamide~26.8M+•, [M-C6H5NH]+, [C23H47CO]+~1.0

Note: The data presented in this table is illustrative and based on the expected behavior of long-chain acylated derivatives. Actual retention times and mass spectra will depend on the specific analytes and instrumentation used.

Visualizations

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_workup Workup cluster_analysis Analysis Sample Sample/Standard Drydown1 Evaporate to Dryness Sample->Drydown1 Reconstitute Add Anhydrous DCM & Pyridine Drydown1->Reconstitute Add_Reagent Add Tetracosanoyl Chloride Solution Reconstitute->Add_Reagent React Vortex & Heat (60°C, 60 min) Add_Reagent->React Quench Quench with Methanol React->Quench Drydown2 Evaporate to Dryness Quench->Drydown2 Extract Reconstitute in Hexane Drydown2->Extract Dry Dry with Na2SO4 Extract->Dry GCMS GC-MS Analysis Dry->GCMS

Caption: Experimental workflow for the derivatization of primary amines/alcohols.

Derivatization_Reaction cluster_reactants Reactants cluster_products Products R_NH2 R-NH₂ (Primary Amine) plus1 + Tetra_Cl C₂₃H₄₇COCl (this compound) Amide R-NH-CO-C₂₃H₄₇ (N-acyl amide) Tetra_Cl->Amide Pyridine plus2 + HCl HCl

Caption: General reaction scheme for the derivatization of a primary amine.

References

Application Notes and Protocols for Ceramide Synthesis Using Tetracosanoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides are a class of lipid molecules that are central to the structure of the stratum corneum, the outermost layer of the epidermis, and play a crucial role in maintaining the skin's barrier function. Additionally, ceramides, particularly those with very-long-chain fatty acyl groups like C24 ceramide (N-tetracosanoyl-sphingosine), are significant signaling molecules involved in various cellular processes, including apoptosis, cell cycle arrest, and senescence. The synthesis of specific ceramide species is therefore of great interest to researchers in dermatology, oncology, and cell biology for investigating their physiological roles and therapeutic potential.

This document provides a detailed protocol for the chemical synthesis of C24 ceramide through the N-acylation of a sphingoid base with tetracosanoyl chloride. It also outlines the key signaling pathways influenced by C24 ceramide.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of very-long-chain ceramides. Please note that yields can vary based on the specific sphingoid base used, purity of reagents, and reaction conditions.

ParameterValueReference
Reactants D-sphingosine, this compound, Pyridine (B92270)General N-acylation protocol
Solvent Tetrahydrofuran (THF) / Dichloromethane (DCM)Inferred from similar syntheses
Reaction Time 12-24 hoursInferred from similar syntheses
Reaction Temperature Room Temperature to 40°CInferred from similar syntheses
Purification Method Silica (B1680970) Gel Column Chromatography--INVALID-LINK--
Typical Yield 60-75%--INVALID-LINK--
Purity >98% (post-chromatography)General expectation for synthetic lipids

Experimental Protocols

Materials and Reagents
  • D-sphingosine (or other suitable sphingoid base, e.g., sphinganine)

  • This compound

  • Anhydrous Pyridine

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Methanol (B129727) (MeOH)

  • Chloroform (B151607) (CHCl₃)

  • Hexane (B92381)

  • Ethyl Acetate (B1210297)

  • Silica gel for column chromatography (60 Å, 70-230 mesh)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Standard laboratory glassware (round-bottom flasks, separatory funnel, etc.)

  • Rotary evaporator

  • Magnetic stirrer and stir bars

Synthesis of N-tetracosanoyl-D-sphingosine (C24 Ceramide)

1. Reaction Setup: a. In a clean, dry round-bottom flask, dissolve D-sphingosine (1 equivalent) in a minimal amount of anhydrous THF or DCM. b. Add anhydrous pyridine (2-3 equivalents) to the solution. Pyridine acts as a base to neutralize the HCl generated during the reaction. c. Stir the solution at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 15 minutes.

2. Acylation Reaction: a. Dissolve this compound (1.1 equivalents) in a small volume of the same anhydrous solvent used in step 1a. b. Add the this compound solution dropwise to the stirring sphingosine (B13886) solution over a period of 30 minutes. c. Allow the reaction to proceed at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as chloroform:methanol (95:5 v/v). The product, ceramide, will have a higher Rf value than the starting sphingosine.

3. Work-up: a. Once the reaction is complete, quench the reaction by adding a small amount of water. b. Transfer the reaction mixture to a separatory funnel and dilute with a larger volume of chloroform or ethyl acetate. c. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine (saturated NaCl solution). d. Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate. e. Filter the drying agent and concentrate the filtrate in vacuo using a rotary evaporator to obtain the crude product.

4. Purification: a. The crude ceramide is purified by silica gel column chromatography. b. Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack the column. c. Dissolve the crude product in a minimal amount of chloroform and load it onto the column. d. Elute the column with a gradient of increasing polarity, starting with hexane and gradually increasing the proportion of ethyl acetate or chloroform/methanol. For example, a gradient of 0-10% methanol in chloroform can be effective. e. Collect fractions and analyze them by TLC to identify those containing the pure ceramide. f. Combine the pure fractions and evaporate the solvent to yield the purified N-tetracosanoyl-D-sphingosine as a white, waxy solid.

5. Characterization: a. The identity and purity of the synthesized ceramide can be confirmed by various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Visualization of Pathways and Workflows

Experimental Workflow

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis A Dissolve Sphingosine in THF/DCM with Pyridine B Add this compound Solution Dropwise A->B C Stir at Room Temperature for 12-24h B->C D Quench Reaction with Water C->D Reaction Complete E Solvent Extraction & Washing (HCl, NaHCO3, Brine) D->E F Dry and Concentrate Crude Product E->F G Silica Gel Column Chromatography F->G Crude Product H Collect and Combine Pure Fractions G->H I Evaporate Solvent H->I J Characterization (NMR, MS, IR) I->J I->J Pure C24 Ceramide

Caption: Workflow for the synthesis and purification of C24 Ceramide.

C24 Ceramide-Induced Apoptosis Signaling Pathway

G C24 Increased Intracellular C24 Ceramide Mito Mitochondrial Stress C24->Mito Bax Bax/Bak Activation Mito->Bax CytoC Cytochrome c Release Bax->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: C24 Ceramide induces apoptosis via the mitochondrial pathway.

Inhibition of Pro-Survival Signaling by C24 Ceramide

G cluster_pro_survival Pro-Survival Signaling GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K Ras Ras Receptor->Ras Akt Akt PI3K->Akt Survival Cell Survival & Proliferation Akt->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Survival C24 C24 Ceramide C24->Akt Inhibition C24->ERK Inhibition

Anwendungshinweis und Protokoll: Derivatisierung von Fettsäuren mit Tetracosanoylchlorid für die Analyse

Author: BenchChem Technical Support Team. Date: December 2025

Anwendungsbereich: Dieses Dokument beschreibt eine Methode zur Derivatisierung von Fettsäuren mit Tetracosanoylchlorid (auch als Lignoceroylchlorid bekannt) für die anschließende Analyse mittels Flüssigchromatographie-Massenspektrometrie (LC-MS). Diese Methode ist für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung bestimmt, die sich mit der Analyse von Lipiden und Fettsäuren befassen.

Einleitung: Die Analyse von Fettsäuren mittels chromatographischer Techniken erfordert häufig eine Derivatisierung, um ihre Flüchtigkeit für die Gaschromatographie (GC) zu erhöhen oder ihre Ionisierungseffizienz und chromatographischen Eigenschaften für die Flüssigchromatographie-Massenspektrometrie (LC-MS) zu verbessern. Die Derivatisierung mit Tetracosanoylchlorid, einem langkettigen Acylchlorid, führt zur Bildung von gemischten Fettsäureanhydriden. Diese Derivate sind aufgrund ihrer hohen Molekülmasse nicht für die GC-Analyse geeignet, können aber mittels LC-MS analysiert werden. Dieses Verfahren kann in speziellen Anwendungen von Nutzen sein, bei denen eine Markierung mit einer sehr langen Kette für spezifische chromatographische oder massenspektrometrische Zwecke erwünscht ist.

Haftungsausschluss: Die Derivatisierung von kürzerkettigen Fettsäuren mit Tetracosanoylchlorid ist keine Standardmethode in der analytischen Chemie. Die hier beschriebenen Protokolle basieren auf allgemeinen chemischen Prinzipien der Acylchlorid-Reaktivität und stellen ein hypothetisches Anwendungsbeispiel dar, da spezifische, in der Literatur validierte Protokolle für diese genaue Derivatisierung nicht verfügbar sind.

Chemische Reaktion

Die Reaktion einer Fettsäure mit Tetracosanoylchlorid in Gegenwart einer nicht-nukleophilen Base (z. B. Pyridin oder Triethylamin) führt zur Bildung eines gemischten Anhydrids und eines Hydrochloridsalzes der Base. Die Base dient dazu, den bei der Reaktion entstehenden Chlorwasserstoff (HCl) zu neutralisieren.

FA Fettsäure (R-COOH) Base Base (z.B. Pyridin) Anhydrid Gemischtes Anhydrid (R-CO-O-CO-C23H47) FA->Anhydrid plus1 + TC Tetracosanoylchlorid (C23H47-COCl) TC->Anhydrid arrow Anhydrisches Lösungsmittel Salt Hydrochloridsalz Base->Salt plus2 +

Abbildung 1: Chemische Reaktion der Fettsäurederivatisierung.

Experimentelles Protokoll

1. Benötigte Materialien:

  • Reagenzien:

    • Fettsäure-Standards (z. B. Palmitinsäure, Stearinsäure, Ölsäure)

    • Tetracosanoylchlorid (≥ 98 % Reinheit)

    • Anhydrisches Pyridin oder Triethylamin

    • Anhydrisches Dichlormethan (DCM) oder Chloroform

    • Hexan in HPLC-Qualität

    • Wasser in HPLC-Qualität

    • Salzsäure (HCl), 0,1 M

    • Natriumsulfat (wasserfrei)

    • Stickstoffgas (hochrein)

  • Ausstattung:

    • Glasreaktionsgefäße mit Schraubverschluss (z. B. 2 ml oder 4 ml)

    • Präzisionspipetten

    • Heizblock oder Wasserbad

    • Rotationsverdampfer oder Stickstoff-Einblasgerät

    • Zentrifuge

    • HPLC- oder UPLC-System gekoppelt mit einem Massenspektrometer (z. B. Q-TOF oder Triple-Quadrupol)

2. Vorbereitung der Reagenzien:

  • Fettsäure-Stammlösungen (1 mg/ml): Eine genaue Menge jeder Fettsäure einwiegen und in einem geeigneten Volumen Dichlormethan auflösen.

  • Tetracosanoylchlorid-Lösung (10 mg/ml): Eine genaue Menge Tetracosanoylchlorid in anhydrischem Dichlormethan auflösen. Diese Lösung sollte frisch zubereitet und unter Feuchtigkeitsausschluss gelagert werden, da Acylchloride hydrolyseempfindlich sind.

  • Basen-Lösung: Pyridin oder Triethylamin in anhydrischem Dichlormethan im Verhältnis 1:10 (v/v) verdünnen.

3. Derivatisierungsverfahren:

  • Einwaage: 100 µl der Fettsäure-Stammlösung (entspricht 100 µg Fettsäure) in ein sauberes, trockenes Reaktionsgefäß geben.

  • Lösungsmittel entfernen: Das Lösungsmittel unter einem sanften Stickstoffstrom bei Raumtemperatur abdampfen.

  • Reagenzien zugeben: Den trockenen Rückstand in 200 µl anhydrischem Dichlormethan auflösen. Anschließend 50 µl der Tetracosanoylchlorid-Lösung (entspricht 500 µg, ein signifikanter molarer Überschuss) und 20 µl der Basen-Lösung zugeben.

  • Reaktion: Das Gefäß fest verschließen und für 60 Minuten bei 60 °C in einem Heizblock oder Wasserbad inkubieren. Gelegentliches Schütteln wird empfohlen.

  • Reaktion stoppen und Aufarbeitung:

    • Das Reaktionsgefäß auf Raumtemperatur abkühlen lassen.

    • 500 µl Hexan und 500 µl 0,1 M HCl-Lösung zugeben, um die Reaktion zu stoppen und überschüssige Base zu neutralisieren.

    • Das Gefäß kräftig für 30 Sekunden vortexen und anschließend bei 1000 x g für 5 Minuten zentrifugieren, um die Phasentrennung zu beschleunigen.

    • Die obere organische Phase (Hexan), die das derivatisierte Produkt enthält, vorsichtig in ein sauberes Gefäß überführen.

  • Trocknung und Rekonstitution:

    • Eine kleine Menge wasserfreies Natriumsulfat zur organischen Phase geben, um restliches Wasser zu entfernen.

    • Die getrocknete organische Phase in ein neues Gefäß überführen und das Lösungsmittel unter Stickstoff abdampfen.

    • Den getrockneten Rückstand in einem für die LC-MS-Analyse geeigneten Lösungsmittel (z. B. 200 µl Acetonitril/Isopropanol 90:10, v/v) rekonstituieren.

Analytische Methode: LC-MS/MS

Aufgrund der hohen Molekülmasse und des lipophilen Charakters der Derivate ist die Umkehrphasen-Flüssigchromatographie die Methode der Wahl.

  • LC-Bedingungen (Beispiel):

    • Säule: C18-Säule (z. B. 2,1 mm x 100 mm, 1,8 µm Partikelgröße)

    • Mobile Phase A: Wasser mit 0,1 % Ameisensäure

    • Mobile Phase B: Acetonitril/Isopropanol (90:10, v/v) mit 0,1 % Ameisensäure

    • Flussrate: 0,3 ml/min

    • Säulentemperatur: 45 °C

    • Injektionsvolumen: 5 µl

    • Gradient (Beispiel): 70 % B bis 100 % B in 15 Minuten, 5 Minuten bei 100 % B halten, dann zur Ausgangsbedingung zurückkehren.

  • MS-Bedingungen (Beispiel):

    • Ionisierungsmodus: Elektrospray-Ionisierung (ESI), positiver Modus

    • Scan-Modus: Multiple Reaction Monitoring (MRM) für die quantitative Analyse

    • Kapillarspannung: 3,5 kV

    • Gas-Temperatur: 325 °C

    • Gas-Fluss: 8 L/min

    • Fragmentierungsspannung und Kollisionsenergie: Müssen für jedes einzelne Derivat optimiert werden.

Datenpräsentation

Die folgenden Tabellen zeigen beispielhafte quantitative Daten, die bei der Analyse von mit Tetracosanoylchlorid derivatisierten Fettsäuren erwartet werden können.

Tabelle 1: Molekülmassen und erwartete m/z-Werte der Derivate

FettsäureFormelMolekülmasse ( g/mol )Derivat (gemischtes Anhydrid)Molekülmasse des DerivatsErwartetes Ion [M+H]⁺ (m/z)
PalmitinsäureC₁₆H₃₂O₂256,42C₁₆-C₂₄-Anhydrid607,04607,04
StearinsäureC₁₈H₃₆O₂284,48C₁₈-C₂₄-Anhydrid635,09635,09
ÖlsäureC₁₈H₃₄O₂282,46C₁₈:₁-C₂₄-Anhydrid633,07633,07
LinolsäureC₁₈H₃₂O₂280,45C₁₈:₂-C₂₄-Anhydrid631,06631,06

Tabelle 2: Beispielhafte LC-MS/MS-Parameter (MRM-Übergänge)

Diese Werte sind hypothetisch und müssen empirisch ermittelt werden.

Analyt (Derivat)Precursor-Ion (m/z)Product-Ion (m/z)Verweilzeit (ms)Kollisionsenergie (eV)
Palmitoyl-Lignoceroyl-Anhydrid607,0239,2 (C₁₆H₃₁O⁺)5025
Stearoyl-Lignoceroyl-Anhydrid635,1267,3 (C₁₈H₃₅O⁺)5025
Oleoyl-Lignoceroyl-Anhydrid633,1265,2 (C₁₈H₃₃O⁺)5028
Linoleoyl-Lignoceroyl-Anhydrid631,1263,2 (C₁₈H₃₁O⁺)5030

Tabelle 3: Beispielhafte quantitative Ergebnisse einer Kalibrierungskurve

Analyt (Derivat)Konzentration (ng/ml)Retentionszeit (min)Peakfläche
Palmitoyl-Lignoceroyl-Anhydrid1012,515.800
Palmitoyl-Lignoceroyl-Anhydrid5012,579.500
Palmitoyl-Lignoceroyl-Anhydrid10012,5162.300
Stearoyl-Lignoceroyl-Anhydrid1013,814.900
Stearoyl-Lignoceroyl-Anhydrid5013,875.100
Stearoyl-Lignoceroyl-Anhydrid10013,8151.200

Workflow-Diagramm

Das folgende Diagramm veranschaulicht den gesamten Arbeitsablauf von der Probenvorbereitung bis zur Datenanalyse.

cluster_prep Probenvorbereitung & Derivatisierung cluster_analysis Analyse cluster_output Ergebnis p1 Fettsäureprobe / Standard p2 Lösungsmittel abdampfen p1->p2 p3 Zugabe von Tetracosanoylchlorid & Base p2->p3 p4 Reaktion bei 60°C p3->p4 p5 Extraktion & Reinigung p4->p5 p6 Trocknen & Rekonstituieren p5->p6 a1 LC-MS/MS Analyse p6->a1 a2 Peak-Integration a1->a2 a3 Quantifizierung a2->a3 o1 Konzentrationsdaten a3->o1

Abbildung 2: Experimenteller Arbeitsablauf.

Application Notes and Protocols for Acylation Reactions with Tetracosanoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing Tetracosanoyl chloride in acylation reactions. This document outlines the significance of introducing the 24-carbon saturated acyl chain into molecules of interest, particularly in the context of drug development and cell signaling research. Safety precautions, detailed experimental procedures, and data presentation are included to guide researchers in their synthetic endeavors.

Introduction

This compound, the acyl chloride derivative of tetracosanoic acid (lignoceric acid), is a valuable reagent for introducing a very-long-chain (VLC) saturated fatty acyl group into various molecules. This modification is of significant interest in medicinal chemistry and chemical biology. The introduction of this long, lipophilic chain can dramatically alter the physicochemical properties of a parent molecule, influencing its solubility, membrane permeability, and interaction with biological targets. Such modifications are instrumental in the development of novel therapeutics, including prodrugs, targeted drug delivery systems, and modulators of lipid signaling pathways.

Protein lipidation, the covalent attachment of fatty acids to proteins, is a critical post-translational modification that regulates protein localization, stability, and function.[1][2][3] The tetracosanoyl group, as a VLC fatty acyl chain, can be used to study and mimic this process. Furthermore, VLCFAs are essential components of sphingolipids, such as ceramides (B1148491), which are key signaling molecules involved in fundamental cellular processes like apoptosis, cell cycle arrest, and senescence.[4][5] The synthesis of ceramide analogs using this compound allows for the investigation of these pathways and the development of potential anti-cancer agents.[6][7]

Safety and Handling

This compound is a reactive and corrosive compound that must be handled with appropriate safety precautions. It is sensitive to moisture and will react with water to produce hydrogen chloride gas, which is corrosive and toxic upon inhalation.

General Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: Handle this compound in a well-ventilated fume hood to avoid inhalation of vapors and HCl gas produced upon hydrolysis.

  • Moisture Control: Use anhydrous solvents and flame- or oven-dried glassware to prevent decomposition of the reagent. Conduct reactions under an inert atmosphere (e.g., nitrogen or argon).

  • Storage: Store this compound in a tightly sealed container in a cool, dry place, away from incompatible materials such as water, alcohols, and bases.

  • Disposal: Dispose of waste according to institutional and local regulations for hazardous chemical waste.

Application Notes

Modulation of Cellular Signaling Pathways

Very-long-chain fatty acids (VLCFAs) are precursors to a variety of signaling lipids, most notably ceramides. Ceramides are synthesized through the acylation of a sphingoid base. The length of the acyl chain in ceramides is a critical determinant of their biological function. For instance, ceramides containing long-chain fatty acids are often associated with the induction of apoptosis.[5] By using this compound to synthesize C24-ceramide analogs, researchers can investigate the specific roles of VLCFA-containing sphingolipids in cell signaling pathways.

Below is a diagram illustrating the role of ceramide in the intrinsic apoptosis pathway.

Ceramide_Apoptosis_Pathway cluster_membrane Mitochondrial Outer Membrane cluster_cytosol Cytosol Bax Bax MOMP MOMP Bax->MOMP induces Bcl2 Bcl-2 Bcl2->Bax inhibits CytoC Cytochrome c MOMP->CytoC release Ceramide Ceramide (from Tetracosanoyl-CoA) Ceramide->Bax activates Ceramide->Bcl2 inhibits Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Pro-caspase-9 Apaf1->Casp9 Apoptosome Apoptosome Casp9->Apoptosome forms Casp3 Pro-caspase-3 Apoptosome->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis executes

Caption: Role of Ceramide in the Intrinsic Apoptosis Pathway.

Applications in Drug Development

The incorporation of a tetracosanoyl group can be a strategic approach in drug design and delivery.

  • Increased Lipophilicity: Acylation with this compound significantly increases the lipophilicity of a drug molecule. This can enhance its ability to cross cell membranes and improve its pharmacokinetic profile.

  • Prodrug Design: A labile ester or amide linkage can be formed between a drug and the tetracosanoyl moiety. This prodrug may have improved stability or oral bioavailability, releasing the active drug upon enzymatic cleavage in vivo.

  • Targeted Drug Delivery: The long acyl chain can be used to anchor drug molecules to lipid-based drug delivery systems, such as liposomes or micelles, for targeted delivery to specific tissues or cells.[8][9][10]

Experimental Protocols

The following are general protocols for the acylation of primary amines and alcohols using this compound. Reaction conditions should be optimized for specific substrates.

Protocol 1: Acylation of a Primary Amine

This protocol describes a general procedure for the N-acylation of a primary amine with this compound under Schotten-Baumann conditions.

Materials:

Experimental Workflow Diagram:

Acylation_Workflow start Start dissolve_amine Dissolve amine and base in anhydrous DCM start->dissolve_amine cool Cool to 0 °C dissolve_amine->cool add_acyl_chloride Add this compound solution dropwise cool->add_acyl_chloride warm_rt Warm to room temperature and stir add_acyl_chloride->warm_rt quench Quench with water warm_rt->quench extract Extract with DCM quench->extract wash Wash organic layer (NaHCO3, brine) extract->wash dry Dry over Na2SO4 wash->dry filter_concentrate Filter and concentrate dry->filter_concentrate purify Purify by column chromatography filter_concentrate->purify end Characterize product purify->end

Caption: General Workflow for Amine Acylation.

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve the primary amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • In a separate flame-dried flask, dissolve this compound (1.1 eq) in a minimal amount of anhydrous DCM.

  • Add the this compound solution dropwise to the stirred amine solution at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash successively with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system.

Quantitative Data (Representative):

Reactant/ProductMolecular Weight ( g/mol )Molar RatioAmount (mmol)Mass (mg)Yield (%)
Primary Amine(Varies)1.01.0(Varies)-
This compound373.081.11.1410.4-
Triethylamine101.191.21.2121.4-
N-tetracosanoyl product(Varies)--(Varies)85-95
Protocol 2: Synthesis of a C24-Ceramide Analog

This protocol outlines the synthesis of a ceramide analog by acylating a sphingoid base (e.g., sphingosine) with this compound.

Materials:

  • This compound

  • Sphingoid base (e.g., D-sphingosine)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous pyridine

  • Deionized water

  • 1 M HCl solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Appropriate solvent system for chromatography (e.g., chloroform/methanol)

Procedure:

  • Suspend the sphingoid base (1.0 eq) in anhydrous DCM and anhydrous pyridine (2.0 eq) in a flame-dried round-bottom flask under an inert atmosphere.

  • Cool the mixture to 0 °C in an ice bath.

  • Dissolve this compound (1.1 eq) in anhydrous DCM and add it dropwise to the stirred suspension.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with 1 M HCl, deionized water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography.

Quantitative Data (Representative):

Reactant/ProductMolecular Weight ( g/mol )Molar RatioAmount (mmol)Mass (mg)Yield (%)
D-sphingosine299.491.00.5149.7-
This compound373.081.10.55205.2-
Pyridine79.102.01.079.1-
C24-Ceramide654.13--(Varies)70-85

Data Presentation Summary

The following table summarizes the typical reaction conditions for acylation with this compound based on the protocols provided.

ParameterAcylation of Primary AmineSynthesis of C24-Ceramide Analog
Substrate Primary AmineSphingoid Base
Solvent Anhydrous Dichloromethane (DCM)Anhydrous Dichloromethane (DCM)
Base Triethylamine or PyridinePyridine
Molar Ratio (Acyl Chloride:Substrate) 1.1 : 1.01.1 : 1.0
Reaction Temperature 0 °C to Room Temperature0 °C to Room Temperature
Reaction Time 2-4 hoursOvernight
Typical Yield 85-95%70-85%
Purification Method Silica Gel Column ChromatographySilica Gel Column Chromatography

Disclaimer: These protocols provide a general guideline. Optimal conditions may vary depending on the specific substrate and should be determined experimentally. Always perform reactions with appropriate safety precautions.

References

Application Notes and Protocols for Ester Synthesis from Alcohols using Tetracosanoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The esterification of alcohols with long-chain acyl chlorides, such as tetracosanoyl chloride, is a fundamental reaction in organic synthesis, crucial for the preparation of a wide range of molecules, including lipids, waxes, and various pharmaceutical compounds. This compound, the acyl chloride derived from tetracosanoic acid (lignoceric acid), is a key reagent for introducing a 24-carbon saturated fatty acid chain onto a molecule. This process is often achieved through a nucleophilic acyl substitution reaction where the alcohol acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. The reaction is typically rapid and high-yielding but requires careful control of conditions to manage the release of hydrochloric acid (HCl) and potential side reactions.

These application notes provide a comprehensive overview and detailed protocols for the synthesis of esters from alcohols using this compound.

General Reaction Scheme

The general reaction for the synthesis of an ester from an alcohol and this compound is as follows:

Where R-OH represents the alcohol and C23H47COCl is this compound. A base is typically added to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Key Considerations for Long-Chain Ester Synthesis

When working with this compound, its long aliphatic chain introduces specific challenges compared to shorter-chain acyl chlorides:

  • Solubility: this compound and the resulting esters often have limited solubility in common polar solvents at room temperature. Therefore, nonpolar aprotic solvents like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or toluene (B28343) are preferred. Gentle heating may be necessary to ensure complete dissolution of the reactants.

  • Reaction Kinetics: While the reaction is generally fast, the steric hindrance of the long chain and potentially bulky alcohols can influence the reaction rate.

  • Purification: The high lipophilicity of the product esters necessitates purification methods such as recrystallization from nonpolar solvents or column chromatography on silica (B1680970) gel using nonpolar eluents.

Data Presentation: Reaction Parameters for Long-Chain Ester Synthesis

The following table summarizes typical reaction conditions and yields for the esterification of various alcohols with long-chain acyl chlorides, providing a baseline for experiments with this compound.

Alcohol TypeAcyl ChlorideSolventBase (Equivalents)Temperature (°C)Reaction Time (h)Yield (%)
Primary AlcoholOctanoyl ChlorideDichloromethaneTriethylamine (B128534) (1.2)252-4>90
Secondary AlcoholOctanoyl ChlorideTHFPyridine (B92270) (1.5)506-880-90
Primary AlcoholDodecanoyl ChlorideTolueneTriethylamine (1.2)253-5>90
Secondary AlcoholDodecanoyl ChlorideDichloromethanePyridine (1.5)408-1275-85
Primary AlcoholPalmitoyl ChlorideTHFTriethylamine (1.2)254-6>90
Secondary AlcoholPalmitoyl ChlorideToluenePyridine (1.5)6010-1670-80

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a Primary Aliphatic Ester of Tetracosanoic Acid

This protocol describes a general method for the esterification of a primary alcohol with this compound.

Materials:

  • Primary Alcohol (1.0 eq)

  • This compound (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) (1.2 eq)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for filtration

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary alcohol (1.0 eq) and dissolve it in anhydrous dichloromethane.

  • Addition of Base: Add triethylamine (1.2 eq) to the solution and stir for 10 minutes at room temperature.

  • Addition of Acyl Chloride: Dissolve this compound (1.1 eq) in a minimal amount of anhydrous dichloromethane and add it dropwise to the alcohol solution over 15-30 minutes using a dropping funnel. The reaction is exothermic, and a cooling bath (ice-water) can be used to maintain the temperature at 0-5 °C during the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding 1 M HCl to neutralize the excess triethylamine.

    • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, acetone) or by column chromatography on silica gel using a hexane/ethyl acetate (B1210297) gradient.

Protocol 2: Synthesis of a Sterically Hindered Secondary Alcohol Ester of Tetracosanoic Acid

This protocol is adapted for less reactive, sterically hindered secondary alcohols.

Materials:

  • Secondary Alcohol (1.0 eq)

  • This compound (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Pyridine (2.0 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq, catalyst)

  • 1 M Copper (II) Sulfate (CuSO₄) solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for filtration

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and under an inert atmosphere, dissolve the secondary alcohol (1.0 eq), pyridine (2.0 eq), and DMAP (0.1 eq) in anhydrous THF.

  • Addition of Acyl Chloride: Add a solution of this compound (1.5 eq) in anhydrous THF to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 66 °C for THF) and maintain for 8-16 hours. Monitor the reaction by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter off any pyridinium (B92312) hydrochloride salt that may have precipitated.

    • Transfer the filtrate to a separatory funnel. Wash the organic layer with 1 M CuSO₄ solution to remove pyridine, followed by saturated NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄.

  • Purification:

    • Filter the mixture and concentrate the organic phase under reduced pressure.

    • Purify the resulting crude ester by column chromatography on silica gel.

Mandatory Visualizations

Experimental Workflow for Ester Synthesis

The following diagram illustrates the general workflow for the synthesis of esters from alcohols and this compound.

Ester_Synthesis_Workflow reactant_prep Reactant Preparation (Alcohol, Solvent, Base) reaction Esterification Reaction (Addition of this compound) reactant_prep->reaction 1. Set up workup Aqueous Work-up (Washing & Neutralization) reaction->workup 2. Quench & Wash drying Drying (Anhydrous Na2SO4) workup->drying 3. Remove Water purification Purification (Recrystallization or Chromatography) drying->purification 4. Isolate Product analysis Product Analysis (NMR, IR, MS) purification->analysis 5. Characterize

Caption: General workflow for tetracosanoyl ester synthesis.

Signaling Pathway (Reaction Mechanism)

The synthesis of esters from alcohols and acyl chlorides proceeds via a nucleophilic acyl substitution mechanism.

Nucleophilic_Acyl_Substitution reactants Alcohol (R'-OH) + This compound (R-COCl) tetrahedral_intermediate Tetrahedral Intermediate reactants->tetrahedral_intermediate Nucleophilic Attack product_formation Ester (R-COOR') + Protonated Base (Base-H+) + Chloride Ion (Cl-) tetrahedral_intermediate->product_formation Collapse of Intermediate & Proton Transfer

Caption: Nucleophilic acyl substitution mechanism.

Application Notes and Protocols for Polymer Synthesis Using Long-Chain Acyl Chlorides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis of various polymers utilizing long-chain acyl chlorides. The protocols outlined below cover the preparation of polyamides, polyesters, and polyanhydrides through techniques such as interfacial polymerization, solution polymerization, and melt condensation. This document is intended to serve as a comprehensive guide for researchers in polymer chemistry, materials science, and drug development, offering clear, step-by-step instructions and tabulated data for easy comparison of experimental parameters and outcomes.

Introduction to Long-Chain Acyl Chlorides in Polymer Synthesis

Long-chain acyl chlorides are highly reactive bifunctional monomers that are instrumental in the synthesis of a variety of condensation polymers. Their high reactivity, driven by the electrophilic nature of the acyl chloride group, allows for rapid polymerization reactions, often at lower temperatures than those required for polymerization with dicarboxylic acids. This reactivity is particularly advantageous for producing high molecular weight polymers. Common long-chain diacyl chlorides used in polymer synthesis include sebacoyl chloride (a 10-carbon diacyl chloride) and octadecanedioyl dichloride (an 18-carbon diacyl chloride). The length of the aliphatic chain in these monomers significantly influences the properties of the resulting polymers, such as flexibility, hydrophobicity, and crystallinity.

Polyamide Synthesis via Interfacial Polymerization

Interfacial polymerization is a rapid and effective method for synthesizing polyamides at the interface of two immiscible liquids. A classic example is the synthesis of Nylon 6,10 from hexamethylenediamine (B150038) and sebacoyl chloride.

Experimental Protocol: Interfacial Polymerization of Nylon 6,10

Materials:

  • Hexamethylenediamine (HMDA)

  • Sebacoyl chloride

  • Sodium hydroxide (B78521) (NaOH)

  • Hexane (or other suitable organic solvent)

  • Distilled water

Procedure:

  • Prepare the Aqueous Phase: Prepare a 0.5 M solution of hexamethylenediamine in 0.5 M aqueous sodium hydroxide. The base is crucial for neutralizing the hydrochloric acid (HCl) gas produced as a byproduct during the polymerization reaction.

  • Prepare the Organic Phase: Prepare a 0.2 M solution of sebacoyl chloride in hexane.

  • Polymerization: Carefully pour the organic solution of sebacoyl chloride on top of the aqueous solution of hexamethylenediamine in a beaker to form two distinct layers. A film of polyamide (Nylon 6,10) will form instantly at the interface of the two liquids.

  • Polymer Extraction: Using forceps, gently grasp the polymer film at the center and pull it vertically out of the beaker. A continuous rope of nylon can be drawn from the interface.

  • Washing and Drying: Wash the synthesized nylon rope thoroughly with water and then with ethanol (B145695) to remove any unreacted monomers, NaOH, and other impurities. Allow the polymer to air-dry or dry it under a vacuum.

Quantitative Data for Nylon 6,10 Synthesis:

ParameterValueReference
Aqueous Phase
Hexamethylenediamine Concentration0.50 M[1]
Sodium Hydroxide Concentration0.5 M[1]
SolventDistilled Water[1]
Organic Phase
Sebacoyl Chloride Concentration0.2 M[1]
SolventHexane[1]
Polymer Characterization
Yield81.43%[2]
Molecular Weight (Mw)Not Specified
Polydispersity Index (PDI)Not Specified

Experimental Workflow: Interfacial Polymerization

G cluster_prep Preparation cluster_reaction Polymerization cluster_processing Post-Polymerization prep_aq Prepare Aqueous Phase: Hexamethylenediamine in NaOH solution layering Carefully layer Organic Phase over Aqueous Phase prep_aq->layering prep_org Prepare Organic Phase: Sebacoyl Chloride in Hexane prep_org->layering formation Polyamide film forms at the interface layering->formation extraction Extract polymer film as a rope formation->extraction washing Wash with water and ethanol extraction->washing drying Dry the polymer washing->drying G Diol Diol (HO-R-OH) Polyester Polyester (-O-R-O-CO-R'-CO-)n Diol->Polyester AcylChloride Long-Chain Acyl Chloride (ClOC-R'-COCl) AcylChloride->Polyester Solvent Anhydrous Solvent + Acid Scavenger Solvent->Polyester Reaction Medium Byproduct HCl (neutralized) G start Start prepolymer Prepolymer Synthesis: Sebacic Acid + Acetic Anhydride (Reflux) start->prepolymer evaporation Remove Excess Acetic Anhydride (Vacuum) prepolymer->evaporation melt_poly Melt Polycondensation (160°C, High Vacuum) evaporation->melt_poly dissolution Dissolve Polymer in Dichloromethane melt_poly->dissolution precipitation Precipitate in Ether/Petroleum Ether dissolution->precipitation isolation Isolate Polymer (Filtration/Centrifugation) precipitation->isolation drying Dry under Vacuum isolation->drying storage Store at -20°C drying->storage end End storage->end

References

Application Notes and Protocols: Nucleophilic Acyl Substitution Reactions Involving Tetracosanoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Nucleophilic acyl substitution is a fundamental class of reactions in organic chemistry where a nucleophile displaces the leaving group of an acyl derivative.[1] Acyl chlorides are among the most reactive acyl compounds for this transformation due to the high electronegativity of the chlorine atom, which polarizes the carbonyl carbon, and the stability of the resulting chloride anion leaving group.[2][3]

Tetracosanoyl chloride, the acyl chloride derivative of the 24-carbon saturated fatty acid tetracosanoic acid (lignoceric acid), is a key reagent for synthesizing very long-chain lipids. These lipids play critical roles in various biological processes and are of significant interest in the development of therapeutics and advanced drug delivery systems. This document provides detailed application notes and protocols for key nucleophilic acyl substitution reactions involving this compound.

Application I: Synthesis of Very Long-Chain Ceramides (B1148491) for Apoptosis Induction

Ceramides are a class of sphingolipids that act as critical signaling molecules in cellular pathways, including apoptosis, cell cycle arrest, and autophagy.[4][5] The balance between cellular levels of pro-apoptotic ceramide and pro-proliferative sphingosine-1-phosphate (S1P) is a key determinant of cell fate.[4] Synthesizing ceramide analogs using this compound allows for the investigation of very long-chain ceramides in cancer biology, with potential applications in developing targeted therapies that promote apoptosis in cancer cells.[6]

The primary reaction is the acylation of a sphingoid base (e.g., D-sphingosine) with this compound. The amino group of the sphingosine (B13886) acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride to form an amide bond, yielding N-tetracosanoyl-sphingosine.

Experimental Protocol: Synthesis of N-Tetracosanoyl-D-sphingosine

This protocol is adapted from established methods for synthesizing ceramide analogs from acyl chlorides and sphingosine.[4][7]

1. Materials:

  • This compound (MW: 387.08 g/mol )

  • D-sphingosine (MW: 299.47 g/mol )

  • Dichloromethane (B109758) (DCM), anhydrous

  • Triethylamine (B128534) (TEA) or Sodium Bicarbonate (NaHCO₃)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., Chloroform/Methanol gradient)

  • Thin Layer Chromatography (TLC) plates

2. Procedure:

  • Dissolve D-sphingosine (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add a base, such as triethylamine (1.2 eq) or sodium bicarbonate (2.0 eq), to the solution to act as an acid scavenger for the HCl byproduct.

  • Cool the reaction mixture to 0°C in an ice bath.

  • In a separate flask, dissolve this compound (1.1 eq) in a minimal amount of anhydrous dichloromethane.

  • Add the this compound solution dropwise to the stirring sphingosine solution over 15-20 minutes.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress using TLC (e.g., with a 9:1 Chloroform:Methanol mobile phase). The product spot should be less polar than the starting sphingosine.

  • Upon completion, quench the reaction by adding a small amount of water or saturated ammonium (B1175870) chloride solution.

  • Transfer the mixture to a separatory funnel and extract the organic layer. Wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent in vacuo.

  • Purify the resulting crude product by silica gel column chromatography, eluting with a chloroform/methanol gradient to yield the pure N-tetracosanoyl-D-sphingosine.

  • Characterize the final product using NMR spectroscopy and mass spectrometry.

Data Presentation: Reaction Parameters
ParameterValue / CompoundMolar Eq.Notes
Nucleophile D-sphingosine1.0The primary amine attacks the acyl chloride.
Electrophile This compound1.1Used in slight excess to ensure full conversion.
Base Triethylamine1.2Scavenges HCl produced during the reaction.
Solvent Dichloromethane (DCM)-Anhydrous conditions are crucial.
Temperature 0°C to Room Temp.-Initial cooling controls the exothermic reaction.
Reaction Time 12 - 24 hours-Monitored by TLC for completion.
Typical Yield 60 - 80%-Yields are comparable to similar acylation reactions.[8]

Diagram: Ceramide Synthesis Workflow

G cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Sph Dissolve D-Sphingosine and Base in DCM Mix Add Acyl Chloride Solution to Sphingosine Solution at 0°C Sph->Mix AcylCl Dissolve Tetracosanoyl Chloride in DCM AcylCl->Mix Stir Stir at Room Temperature (12-24h) Mix->Stir Quench Quench Reaction Stir->Quench Extract Liquid-Liquid Extraction Quench->Extract Purify Column Chromatography Extract->Purify Char Characterization (NMR, MS) Purify->Char

Caption: Workflow for the synthesis of N-Tetracosanoyl-D-sphingosine.

Application II: Modulation of Cellular Signaling Pathways

The synthesized N-tetracosanoyl-ceramide can be used to treat cell cultures to study its effect on signaling pathways. Exogenous ceramides can influence the expression of key enzymes in sphingolipid metabolism, such as ceramide synthases (CerS) and sphingosine kinases (SphK), thereby shifting the ceramide/S1P balance to induce apoptosis.[4]

Diagram: Ceramide-Induced Apoptosis Signaling

G cluster_input Stimulus cluster_pathway Cellular Response Cer Exogenous N-Tetracosanoyl-Ceramide SphK Sphingosine Kinase (SphK1, SphK2) Cer->SphK Down-regulates CerS Ceramide Synthases (CerS1, CerS3, CerS4) Cer->CerS Up-regulates S1P S1P SphK->S1P Regulates Apoptosis Apoptosis CerS->Apoptosis Promotes S1P->Apoptosis Inhibits

Caption: Modulation of the ceramide/S1P rheostat by exogenous ceramide.

Application III: Synthesis of Lipids for Drug Delivery Systems

Nucleophilic acyl substitution with this compound is a versatile method for creating custom lipids for drug delivery vehicles like nanostructured lipid carriers (NLCs) and solid lipid nanoparticles (SLNs).[9][10] By reacting this compound with different nucleophiles (e.g., functionalized poly(ethylene glycol) (PEG) for stealth properties, or amino acids for specific targeting or charge modification), lipids with tailored properties can be synthesized.

Experimental Protocol: Synthesis of an N-Acyl Amino Acid

This protocol describes the synthesis of an N-tetracosanoyl amino acid, which can be used as a charged lipid in nanoparticle formulations. The protocol is adapted from general methods for N-acylation of amino acids.[11]

1. Materials:

  • Amino acid (e.g., Glycine)

  • This compound

  • 1,4-Dioxane and Water (as solvent)

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl)

2. Procedure (Schotten-Baumann Reaction):

  • Dissolve the amino acid (1.0 eq) in a 2M NaOH solution.

  • Cool the solution to 0-5°C in an ice bath.

  • In a separate flask, dissolve this compound (1.0 eq) in 1,4-dioxane.

  • Simultaneously, add the tetracsanoyl chloride solution and a 2M NaOH solution dropwise to the stirring amino acid solution. Maintain the temperature below 5°C and the pH between 9-10.

  • After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours.

  • Acidify the reaction mixture to a pH of ~2 with concentrated HCl. This will precipitate the N-acyl amino acid product.

  • Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and dry in vacuo.

  • Recrystallize the product from a suitable solvent (e.g., ethanol/water) if further purification is needed.

Data Presentation: Reaction Components for N-Acyl Amino Acid
ComponentRoleMolar Eq.Notes
GlycineNucleophile1.0The amino group attacks the acyl chloride.
This compoundElectrophile1.0Reacts with the deprotonated amino group.
Sodium HydroxideBase / pH ControlVariesKeeps the amine nucleophilic and neutralizes HCl.
1,4-Dioxane / WaterSolvent-Biphasic system for the Schotten-Baumann reaction.
Hydrochloric AcidAcidificationVariesUsed to precipitate the final product.

Diagram: Logic of Lipid Synthesis for Drug Delivery

G cluster_nuc Nucleophiles cluster_lipids Synthesized Lipids cluster_app Application TCl Tetracosanoyl Chloride L1 N-Acyl Amino Acids (Charged Lipids) TCl->L1 L2 PEGylated Lipids (Stealth Lipids) TCl->L2 L3 Mono/Di-Acyl Glycerols TCl->L3 Nuc1 Amino Acids Nuc1->L1 Nuc2 Functionalized Alcohols (e.g., PEG-OH) Nuc2->L2 Nuc3 Glycerol Derivatives Nuc3->L3 App Formulation of Nanostructured Lipid Carriers (NLCs) L1->App L2->App L3->App

Caption: Synthesis of functional lipids for drug delivery applications.

References

Application Notes and Protocols: Tetracosanoyl Chloride in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of tetracosanoyl chloride in the synthesis of bioactive molecules, with a focus on very-long-chain ceramides (B1148491) and their glycosylated derivatives. This document includes detailed experimental protocols, quantitative data on biological activity, and visualizations of relevant signaling pathways.

Introduction

This compound, also known as lignoceroyl chloride, is the acyl chloride derivative of tetracosanoic acid (lignoceric acid), a C24:0 saturated fatty acid. Its high reactivity makes it a crucial reagent for the N-acylation of sphingoid bases to synthesize very-long-chain (VLC) ceramides and more complex sphingolipids. These lipids are not merely structural components of cell membranes but also potent bioactive molecules involved in a myriad of cellular processes, including cell proliferation, differentiation, and immune signaling. This document details the application of this compound in synthesizing key bioactive molecules and elucidates their biological functions and mechanisms of action.

Safety and Handling of this compound

This compound is a reactive and corrosive chemical that should be handled with appropriate safety precautions in a chemical fume hood.[1][2][3][4] It is sensitive to moisture and will react with water to produce hydrochloric acid.[1][3]

Personal Protective Equipment (PPE):

  • Wear protective gloves, clothing, eye, and face protection.[1][3]

  • In case of insufficient ventilation, use a suitable respiratory protection.[2]

Handling:

  • Keep away from heat and sources of ignition.[2]

  • Store in a tightly closed container in a dry, cool, and well-ventilated area.[1][2]

  • Ground all equipment containing the material.[2]

  • Never add water to this product.[2]

First Aid:

  • If inhaled: Remove the person to fresh air and keep comfortable for breathing. Seek immediate medical attention.[2][3]

  • If on skin: Take off immediately all contaminated clothing. Rinse skin with water/shower. Seek immediate medical attention.[3]

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[3]

  • If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[3][4]

Synthesis of Bioactive Molecules

The primary application of this compound is the synthesis of C24-ceramides and their derivatives through N-acylation of a sphingoid base.

Experimental Workflow: Synthesis of Bioactive Sphingolipids

G cluster_0 Preparation of this compound cluster_1 N-Acylation cluster_2 Glycosylation (Optional) Tetracosanoic Acid Tetracosanoic Acid This compound This compound Tetracosanoic Acid->this compound Reflux Thionyl Chloride Thionyl Chloride Thionyl Chloride->this compound C24-Ceramide C24-Ceramide This compound->C24-Ceramide Anhydrous DCM, Base (TEA/Pyridine) Sphingoid Base Sphingoid Base Sphingoid Base->C24-Ceramide Glycosyl-Ceramide Glycosyl-Ceramide C24-Ceramide->Glycosyl-Ceramide Glycosylation Conditions Biological Activity Assays Biological Activity Assays C24-Ceramide->Biological Activity Assays Activated Sugar Donor Activated Sugar Donor Activated Sugar Donor->Glycosyl-Ceramide Glycosyl-Ceramide->Biological Activity Assays

Caption: General workflow for the synthesis of bioactive sphingolipids using this compound.

Experimental Protocols

Protocol 1: Preparation of this compound from Tetracosanoic Acid

This protocol is adapted from general procedures for the synthesis of fatty acid chlorides using thionyl chloride.[5][6]

Materials:

  • Tetracosanoic acid (Lignoceric acid)

  • Thionyl chloride (SOCl₂)

  • Anhydrous toluene (B28343) or dichloromethane (B109758) (DCM)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Vacuum source (rotary evaporator)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add tetracosanoic acid (1 equivalent).

  • Add anhydrous toluene or DCM to dissolve the acid.

  • Slowly add thionyl chloride (2 equivalents) to the solution at room temperature with stirring. A gas outlet should be connected to a trap containing a sodium hydroxide (B78521) solution to neutralize the evolved HCl and SO₂ gas.

  • Heat the reaction mixture to reflux (approximately 80°C for toluene) and maintain for 2-3 hours. The reaction can be monitored by the cessation of gas evolution.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. To ensure complete removal of thionyl chloride, anhydrous toluene can be added and evaporated two to three times.

  • The resulting crude this compound is typically a solid or waxy substance and can be used in the next step without further purification.

Protocol 2: Synthesis of N-Tetracosanoyl-Sphingosine (C24-Ceramide)

This protocol describes the N-acylation of a sphingoid base with this compound.

Materials:

Procedure:

  • Dissolve sphingosine (1 equivalent) in anhydrous DCM in a flame-dried round-bottom flask under an inert atmosphere.

  • Add an excess of anhydrous triethylamine or pyridine (1.2-1.5 equivalents) to the reaction mixture. This acts as a scavenger for the HCl byproduct.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Dissolve this compound (1.1 equivalents) in anhydrous DCM and add it dropwise to the stirred reaction mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with the addition of water.

  • Separate the organic layer, wash it sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain pure N-tetracosanoyl-sphingosine.

Protocol 3: Synthesis of α-Glucosyl C24:0 Ceramide

This protocol is based on the synthesis described by Jervis et al. and involves the N-acylation of a glycosylated sphingoid amine precursor.[7]

Materials:

  • (2S,3S,4R)-1-O-(α-D-glucopyranosyl)-2-amino-1,3,4-octadecanetriol (amine precursor 11 in the cited paper)

  • This compound

  • Tetrahydrofuran (THF)

  • Saturated sodium acetate (B1210297) solution

  • Silica gel for column chromatography

Procedure:

  • Dissolve the amine precursor (1 equivalent) in a 1:1 mixture of THF and saturated sodium acetate solution.

  • Dissolve this compound (1.1 equivalents) in THF.

  • Add the this compound solution dropwise to the stirred amine solution at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

  • After completion, extract the product with an organic solvent such as ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by silica gel column chromatography to yield α-glucosyl C24:0 ceramide.

Biological Applications and Quantitative Data

Activation of Invariant Natural Killer T (iNKT) Cells

α-Glucosyl ceramides with a C24 saturated acyl chain have been shown to be potent activators of human invariant Natural Killer T (iNKT) cells.[5][7] These cells play a crucial role in the immune response to pathogens and tumors.

CompoundAcyl ChainConcentration (nM)iNKT Cell Expansion (Fold Increase)Reference
α-GlcCerC24:0250Marked proliferation and expansion[7]
α-GalCer (KRN7000)C26:0250Comparable to α-GlcCer (C24:0)[7]
α-GalCerC24:0250Similar to α-GlcCer (C24:0)[7]

Data synthesized from Jervis et al. The study reports a "marked proliferation and expansion" and that the level of expansion was "very similar" to the prototypical iNKT cell activator KRN7000.

Skin Regeneration and Wound Healing

C24 ceramide plays a crucial role in skin regeneration and wound healing.[8] However, its hydrophobic nature limits its therapeutic application. Formulation into lipid nanoparticles (C24-LNP) has been shown to enhance its bioavailability and efficacy.[8] In vitro studies have demonstrated that C24-LNP significantly promotes keratinocyte proliferation and migration.[8] This effect is mediated through the activation of the AKT and ERK1/2 signaling pathways, which are critical for cell growth and skin regeneration.[8]

Signaling Pathways

AKT and ERK1/2 Signaling in Keratinocyte Proliferation

C24 ceramide has been shown to promote the proliferation and migration of keratinocytes, key processes in wound healing, through the activation of the PI3K/AKT and MAPK/ERK signaling pathways.[8]

G C24-Ceramide C24-Ceramide PI3K PI3K C24-Ceramide->PI3K Activates MAPK Cascade (Ras/Raf/MEK) MAPK Cascade (Ras/Raf/MEK) C24-Ceramide->MAPK Cascade (Ras/Raf/MEK) Activates AKT AKT PI3K->AKT Phosphorylates p-AKT p-AKT AKT->p-AKT Cell Proliferation Cell Proliferation p-AKT->Cell Proliferation Cell Migration Cell Migration p-AKT->Cell Migration ERK1/2 ERK1/2 MAPK Cascade (Ras/Raf/MEK)->ERK1/2 Phosphorylates p-ERK1/2 p-ERK1/2 ERK1/2->p-ERK1/2 p-ERK1/2->Cell Proliferation p-ERK1/2->Cell Migration

Caption: C24-Ceramide-induced activation of AKT and ERK1/2 pathways in keratinocytes.

The activation of these pathways ultimately leads to the regulation of downstream targets that control cell cycle progression and cell motility, contributing to skin regeneration and wound healing. While some studies suggest that ceramides can inhibit the Akt/PKB pathway, leading to reduced cell proliferation in certain cell types, in the context of keratinocytes and wound healing, C24 ceramide appears to have a pro-proliferative effect through the activation of these very same pathways.[8] This highlights the cell-type-specific and context-dependent roles of ceramides.

Conclusion

This compound is an indispensable tool for the synthesis of bioactive very-long-chain ceramides and their derivatives. The resulting C24-acyl chain containing sphingolipids have demonstrated significant potential in immunology and dermatology. The detailed protocols and data presented herein provide a valuable resource for researchers engaged in the synthesis and biological evaluation of these important molecules, paving the way for the development of novel therapeutics.

References

Troubleshooting & Optimization

How to optimize reaction conditions for Tetracosanoyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Tetracosanoyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during its use in chemical syntheses.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound (C24H47ClO) is the acyl chloride derivative of tetracosanoic acid (lignoceric acid). It is a highly reactive compound used as a chemical intermediate in the synthesis of various organic molecules. A primary application is in the synthesis of very long-chain ceramides (B1148491), such as C24 ceramide, which are crucial components of cell membranes and are involved in cellular signaling pathways.[]

Q2: What are the best solvents for dissolving this compound?

A2: Due to its long, non-polar hydrocarbon chain, this compound is soluble in non-polar organic solvents like hexane, chloroform, and benzene.[2] It has poor solubility in polar solvents such as water. For reactions, anhydrous (dry) solvents like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or toluene (B28343) are commonly used to prevent hydrolysis of the acyl chloride.

Q3: How should I handle and store this compound?

A3: this compound is highly sensitive to moisture and will hydrolyze back to tetracosanoic acid upon contact with water. All handling should be done under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and oven-dried glassware.[3] It should be stored in a tightly sealed container in a cool, dry place, preferably in a desiccator.

Q4: How can I monitor the progress of a reaction involving this compound?

A4: Thin-layer chromatography (TLC) can be challenging for monitoring the disappearance of the starting acyl chloride due to its high reactivity and potential for hydrolysis on the silica (B1680970) gel plate.[3] A more reliable method is to take a small aliquot of the reaction mixture, quench it with an alcohol (e.g., methanol) to form the stable methyl ester, and then analyze the consumption of the starting material and formation of the ester by TLC, GC-MS, or LC-MS.[3][4]

Q5: My reaction with this compound is not working. What are some common reasons for failure?

A5: Common reasons for reaction failure include:

  • Presence of moisture: This will hydrolyze the this compound, inactivating it. Ensure all reagents, solvents, and glassware are scrupulously dry.[3]

  • Poor solubility: The long alkyl chain of this compound and its derivatives can lead to poor solubility, especially at lower temperatures. You may need to use less polar solvents or increase the reaction temperature.

  • Steric hindrance: If the nucleophile (e.g., an alcohol or amine) is sterically hindered, the reaction may be slow or not proceed at all. In such cases, longer reaction times, higher temperatures, or the use of a catalyst may be necessary.

  • Inadequate activation: For some reactions, particularly with less reactive nucleophiles, the addition of a nucleophilic catalyst like 4-dimethylaminopyridine (B28879) (DMAP) may be required.

Troubleshooting Guide

This guide addresses specific issues you may encounter when using this compound in common reactions like amidation and esterification.

Problem 1: Low or No Product Yield in Amidation/Esterification
Possible Cause Suggested Solution
Hydrolysis of this compound Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and reagents. Perform the reaction under nitrogen or argon.[3]
Poor solubility of reactants This compound and the resulting amides/esters can have low solubility. Use a suitable non-polar solvent (e.g., THF, DCM, toluene). Gentle heating may be required to dissolve the reactants.
Incomplete reaction Increase the reaction time and/or temperature. For sterically hindered or less reactive nucleophiles, consider adding a catalyst such as DMAP for esterifications. For amidations, ensure a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) is used to scavenge the HCl byproduct.[5]
Side reaction with solvent Avoid using solvents that can react with acyl chlorides, such as alcohols (unless it is the intended reactant) or DMF (can form a Vilsmeier reagent).[6]
Problem 2: Difficulty in Product Purification
Possible Cause Suggested Solution
Product is a waxy solid Long-chain fatty amides and esters are often waxy solids, making them difficult to handle. Recrystallization from a suitable solvent system (e.g., ethanol/water, acetone/hexane) can be effective.[7]
Co-elution with starting materials If the product has a similar polarity to the starting materials, separation by column chromatography can be challenging. A different eluent system or multiple purification steps may be needed. For amides, washing the crude product with dilute acid and base can help remove unreacted amine and carboxylic acid (from hydrolysis).
Product is not precipitating If attempting to precipitate the product, the solution may be too dilute or the temperature not low enough. Try concentrating the solution or cooling it to a lower temperature. Adding a non-solvent can also induce precipitation.

Data Presentation: Optimizing Reaction Conditions

The following tables provide a summary of typical reaction parameters for the synthesis and subsequent reactions of long-chain acyl chlorides like this compound. These are starting points and may require further optimization for specific substrates.

Table 1: Synthesis of this compound from Tetracosanoic Acid
Chlorinating AgentCatalystSolventTemperature (°C)Reaction Time (h)Comments
Thionyl chloride (SOCl₂)Catalytic DMFNeat or DCM50-752-6Excess SOCl₂ can be removed by distillation or co-evaporation with toluene.[8][9]
Oxalyl chloride ((COCl)₂)Catalytic DMFDCM or THFRoom Temp.1-4Reaction is typically clean; byproducts are gaseous.[10]
Phosphorus pentachloride (PCl₅)NoneNeat or inert solventRoom Temp.1-2Solid reagent; reaction produces POCl₃ as a byproduct.[5]
Table 2: General Conditions for Amidation and Esterification Reactions
ReactionNucleophileBase/CatalystSolventTemperature (°C)Reaction Time (h)
Amidation Primary/Secondary AmineTriethylamine (1.1 eq)DCM or THF0 to Room Temp.1-12
Esterification Primary/Secondary AlcoholPyridine or Et₃N (1.1 eq)DCM or TolueneRoom Temp. to 802-24

Experimental Protocols

Protocol 1: Synthesis of this compound using Thionyl Chloride
  • To a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas outlet (to neutralize HCl gas), add tetracosanoic acid (1 equivalent).

  • Under an inert atmosphere (N₂ or Ar), add thionyl chloride (1.5 - 2.0 equivalents) dropwise at room temperature. A catalytic amount of anhydrous DMF (1-2 drops) can be added.[8]

  • Heat the reaction mixture to 70-75°C and stir for 4-6 hours, or until the evolution of gas ceases.

  • Allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride by distillation under reduced pressure. To ensure complete removal, add anhydrous toluene and evaporate under reduced pressure (repeat 2-3 times).[9]

  • The resulting crude this compound is often used in the next step without further purification.

Protocol 2: Synthesis of N-tetracosanoyl-sphingosine (C24 Ceramide)

This protocol is adapted from the synthesis of similar long-chain ceramides.[10]

  • Dissolve the sphingosine-based amine precursor (1 equivalent) in a mixture of THF and a saturated aqueous solution of sodium acetate (B1210297) (e.g., 8M NaOAc).

  • In a separate flask, dissolve this compound (1.1 equivalents) in anhydrous THF.

  • Cool the amine solution to 0°C in an ice bath.

  • Add the solution of this compound dropwise to the vigorously stirred amine solution over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by TLC (e.g., by quenching an aliquot with methanol (B129727) and spotting the resulting ester).

  • Upon completion, dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure C24 ceramide.

Mandatory Visualizations

Ceramide Signaling Pathway

The synthesis of C24 ceramide using this compound is significant because ceramides are key signaling molecules. The diagram below illustrates the central role of ceramide in sphingolipid metabolism.

Ceramide_Signaling Ceramide Metabolism and Signaling Pathways cluster_denovo De Novo Synthesis cluster_salvage Salvage Pathway cluster_sm Sphingomyelin Hydrolysis cluster_downstream Downstream Signaling & Metabolism cluster_responses Cellular Responses Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-Ketosphinganine 3-Ketosphinganine Serine + Palmitoyl-CoA->3-Ketosphinganine SPT Dihydrosphingosine Dihydrosphingosine 3-Ketosphinganine->Dihydrosphingosine Dihydroceramide Dihydroceramide Dihydrosphingosine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DEGS Complex Sphingolipids Complex Sphingolipids Sphingosine Sphingosine Ceramide->Sphingosine CDase Complex Sphingolipids_out Complex Sphingolipids Ceramide->Complex Sphingolipids_out Synthases Apoptosis Apoptosis Ceramide->Apoptosis Inflammation Inflammation Ceramide->Inflammation Cell Cycle Arrest Cell Cycle Arrest Ceramide->Cell Cycle Arrest Complex Sphingolipids->Ceramide Sphingomyelin Sphingomyelin Sphingomyelin->Ceramide SMase S1P S1P Sphingosine->S1P SphK

Caption: Ceramide is a central hub in sphingolipid metabolism, generated via multiple pathways.

Experimental Workflow: Amidation Reaction

This diagram outlines the general workflow for performing an amidation reaction with this compound.

Amidation_Workflow General Workflow for Amidation with this compound prep Preparation (Dry Glassware, Anhydrous Solvents) reactants Dissolve Amine & Base in Anhydrous Solvent prep->reactants addition Add this compound Solution Dropwise at 0°C reactants->addition reaction Stir at Room Temperature (1-12h) addition->reaction workup Aqueous Workup (Wash with H₂O, brine) reaction->workup purify Purification (Column Chromatography or Recrystallization) workup->purify analyze Analysis (NMR, MS, IR) purify->analyze

Caption: A typical experimental workflow for the synthesis of a long-chain fatty amide.

Troubleshooting Logic for Low Yield

This diagram provides a logical flow for troubleshooting low-yield reactions.

Troubleshooting_Logic Troubleshooting Flowchart for Low Reaction Yield start Low Yield Observed check_moisture Moisture Present? start->check_moisture check_solubility Reactants Fully Dissolved? check_moisture->check_solubility No action_dry Action: Use Anhydrous Conditions check_moisture->action_dry Yes check_time_temp Reaction Time/Temp Sufficient? check_solubility->check_time_temp Yes action_solvent_temp Action: Change Solvent / Increase Temp. check_solubility->action_solvent_temp No check_stoichiometry Correct Stoichiometry? check_time_temp->check_stoichiometry Yes action_increase_time_temp Action: Increase Time / Temp / Add Catalyst check_time_temp->action_increase_time_temp No action_recheck_calc Action: Recheck Calculations check_stoichiometry->action_recheck_calc No end_node Re-run Experiment check_stoichiometry->end_node Yes action_dry->end_node action_solvent_temp->end_node action_increase_time_temp->end_node action_recheck_calc->end_node

References

Strategies to improve yields in Tetracosanoyl chloride reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Tetracosanoyl chloride reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve reaction yields and address common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: this compound is typically synthesized from its corresponding carboxylic acid, tetracosanoic acid. The most common methods involve the use of a chlorinating agent to replace the hydroxyl group of the carboxylic acid with a chloride ion. Commonly used reagents include:

  • Thionyl chloride (SOCl₂): Often preferred because its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed from the reaction mixture.

  • Oxalyl chloride ((COCl)₂): Highly effective, with gaseous byproducts (CO, CO₂, HCl). The reaction can be catalyzed by a small amount of N,N-dimethylformamide (DMF).

  • Phosphorus pentachloride (PCl₅): A solid reagent that reacts with the carboxylic acid to form the acyl chloride and phosphorus oxychloride (POCl₃).

  • Phosphorus trichloride (B1173362) (PCl₃): Another phosphorus-based chlorinating agent.

Q2: How can I improve the yield of my Tetracesanoyl chloride synthesis?

A2: Several factors can be optimized to improve the yield:

  • Anhydrous Conditions: this compound is highly susceptible to hydrolysis. Ensure all glassware is oven-dried, and use anhydrous solvents. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Purity: Use high-purity tetracosanoic acid and chlorinating agents.

  • Stoichiometry: A slight excess of the chlorinating agent (e.g., 1.2-1.5 equivalents) is often used to ensure complete conversion of the carboxylic acid.

  • Reaction Temperature: The optimal temperature depends on the chlorinating agent. Reactions with thionyl chloride or oxalyl chloride are often performed at room temperature or with gentle heating (reflux).

  • Catalyst: For reactions with oxalyl chloride, a catalytic amount of DMF can significantly increase the reaction rate.

  • Purification: For long-chain acyl chlorides like this compound, purification by distillation can be challenging due to high boiling points and thermal instability.[1] Alternative methods like washing the crude product or using it directly in the next step are often employed to maximize yield.[2]

Q3: What are the common side reactions in this compound synthesis and how can I avoid them?

A3: The most common side reaction is the hydrolysis of the acyl chloride back to the carboxylic acid. This is caused by the presence of water in the reaction mixture. To avoid this, strictly anhydrous conditions are necessary. Other potential side reactions can occur if the starting tetracosanoic acid contains impurities, such as unsaturated fatty acids, which may react with the chlorinating agent.

Q4: My subsequent reaction with this compound (e.g., Friedel-Crafts acylation or amidation) is giving a low yield. What could be the problem?

A4: Low yields in subsequent reactions can be due to several factors:

  • Purity of this compound: Impurities from the synthesis, especially unreacted tetracosanoic acid, can interfere with the desired reaction.

  • Hydrolysis: If the this compound was exposed to moisture during storage or handling, it may have partially hydrolyzed back to the carboxylic acid.

  • Reaction Conditions: For Friedel-Crafts acylation, ensure the Lewis acid catalyst (e.g., AlCl₃) is active and used in stoichiometric amounts, as the product can form a complex with the catalyst. For amidation, a base is typically required to neutralize the HCl byproduct.

  • Steric Hindrance: The long alkyl chain of this compound can sometimes lead to slower reaction rates due to steric hindrance. Adjusting reaction time and temperature may be necessary.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low yield of this compound Presence of moisture leading to hydrolysis.Ensure all glassware is flame-dried or oven-dried. Use anhydrous solvents and perform the reaction under an inert atmosphere (nitrogen or argon).
Incomplete reaction.Increase reaction time or gently heat the reaction mixture. Consider adding a catalytic amount of DMF when using oxalyl chloride.
Sub-optimal chlorinating agent.Consider switching to a different chlorinating agent (e.g., from PCl₃ to SOCl₂ for easier byproduct removal).
Product is contaminated with starting material (tetracosanoic acid) Incomplete reaction.Use a slight excess (1.2-1.5 eq.) of the chlorinating agent.
Hydrolysis during workup or storage.Handle the purified acyl chloride under strictly anhydrous conditions. Store under an inert atmosphere at low temperatures.
Difficulty in purifying the product Thermal decomposition during distillation.For long-chain acyl chlorides, avoid high-temperature distillation.[1] Use high vacuum to lower the boiling point. Consider using the crude product directly in the next step after removing excess chlorinating agent and solvent in vacuo.[2]
Low yield in subsequent Friedel-Crafts acylation Deactivated aromatic ring.The substrate should not have strongly electron-withdrawing groups.
Inactive Lewis acid catalyst (e.g., AlCl₃).Use a fresh, anhydrous Lewis acid. Ensure all reagents and solvents are anhydrous.
Insufficient catalyst.Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid.
Low yield in subsequent amidation reaction Formation of amine hydrochloride salt.Add a non-nucleophilic base (e.g., triethylamine, pyridine) to scavenge the HCl produced during the reaction.
Amine is not sufficiently nucleophilic.The reaction may require heating to proceed at a reasonable rate.

Data Presentation

Table 1: Comparison of Chlorinating Agents for Long-Chain Fatty Acid Synthesis

Chlorinating Agent Typical Conditions Byproducts Yield Advantages Disadvantages
Thionyl Chloride (SOCl₂)Reflux in neat reagent or in an inert solvent (e.g., DCM, toluene)SO₂(g), HCl(g)Generally high to quantitativeGaseous byproducts are easily removed.Reagent is corrosive and toxic.
Oxalyl Chloride ((COCl)₂)Room temperature in an inert solvent (e.g., DCM) with catalytic DMFCO(g), CO₂(g), HCl(g)Generally high to quantitativeMild reaction conditions; gaseous byproducts.More expensive than SOCl₂.
Phosphorus Pentachloride (PCl₅)Room temperature or gentle heating in an inert solventPOCl₃, HCl(g)Quantitative[2]Effective for a quantitative yield without distillation.[2]Solid reagent, POCl₃ byproduct needs to be separated.
Phosphorus Trichloride (PCl₃)Gentle heatingH₃PO₃Good to highCost-effective.H₃PO₃ byproduct can be difficult to remove.

Yields are generalized and can be highly dependent on the specific substrate and reaction conditions.

Experimental Protocols

Protocol 1: Synthesis of this compound using Thionyl Chloride

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a stream of nitrogen.

  • Reagents: To the flask, add tetracosanoic acid (1.0 eq) and an anhydrous solvent such as dichloromethane (B109758) or toluene (B28343).

  • Reaction: Slowly add thionyl chloride (1.5 eq) to the stirred suspension at room temperature.

  • Heating: Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the evolution of gas ceases and the solution becomes clear.

  • Work-up: Cool the reaction to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure (rotary evaporation). To ensure complete removal of thionyl chloride, co-evaporate with anhydrous toluene two to three times. The resulting crude this compound can often be used in the next step without further purification.

Protocol 2: Synthesis of this compound using Oxalyl Chloride and Catalytic DMF

  • Preparation: Flame-dry a round-bottom flask with a magnetic stir bar and a nitrogen inlet.

  • Reagents: Dissolve tetracosanoic acid (1.0 eq) in anhydrous dichloromethane. Add a catalytic amount of DMF (e.g., 1-2 drops).

  • Reaction: Cool the solution to 0 °C in an ice bath. Slowly add oxalyl chloride (1.2 eq) dropwise.

  • Stirring: Allow the reaction to warm to room temperature and stir for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution.

  • Work-up: Remove the solvent and excess oxalyl chloride under reduced pressure. The crude Tetracsanoyl chloride is typically of high purity and can be used directly.

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound cluster_purification Purification (Optional) cluster_application Subsequent Reaction start Tetracosanoic Acid reagents Add Anhydrous Solvent & Chlorinating Agent (e.g., SOCl₂ or (COCl)₂/DMF) start->reagents reaction React under Inert Atmosphere (Room Temp or Reflux) reagents->reaction workup Remove Excess Reagent & Solvent in vacuo reaction->workup product Crude this compound workup->product distillation High Vacuum Distillation product->distillation If necessary direct_use Use Directly product->direct_use Often preferred acylation Friedel-Crafts Acylation or Amidation distillation->acylation direct_use->acylation final_product Final Product acylation->final_product

Caption: A generalized experimental workflow for the synthesis and use of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Reaction Yield moisture Moisture Present? start->moisture incomplete Reaction Incomplete? start->incomplete reagents Reagent Quality/Stoichiometry? start->reagents dry Use Anhydrous Conditions (Dry Glassware/Solvents, Inert Gas) moisture->dry time_temp Increase Reaction Time/Temperature incomplete->time_temp catalyst Add Catalyst (e.g., DMF for (COCl)₂) incomplete->catalyst excess Use Slight Excess of Chlorinating Agent reagents->excess purity Ensure High Purity of Starting Materials reagents->purity

Caption: A troubleshooting guide for addressing low yields in this compound reactions.

References

Managing side reactions of Tetracosanoyl chloride with moisture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome, researchers and chemists. This guide provides troubleshooting advice and answers to frequently asked questions regarding the handling of Tetracosanoyl chloride, a long-chain acyl chloride that is highly sensitive to moisture. Proper technique is critical to ensure the success of your experiments and the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What is the primary side reaction of concern when working with this compound?

A1: The primary and most immediate side reaction is hydrolysis.[1][2][3] this compound reacts readily with water (moisture) to form tetracosanoic acid and corrosive hydrogen chloride (HCl) gas.[3][4] This reaction consumes your starting material, reduces product yield, and introduces acidic impurities that can complicate your reaction and purification steps.[1][5]

Q2: How can I visually identify if my this compound has been compromised by moisture?

A2: Upon opening the container, the most telling sign of moisture exposure is the evolution of steamy, corrosive fumes (HCl gas).[2][3] You might also observe the material clumping, turning cloudy, or the formation of a solid precipitate, which is the corresponding tetracosanoic acid.[2]

Q3: How should I properly store this compound to ensure its stability?

A3: Store this compound in a cool, dry, and well-ventilated area, away from any sources of moisture or incompatible substances like alcohols and amines.[1] The container must be tightly sealed. For long-term storage and maximum protection, sealing the container with paraffin (B1166041) film and storing it under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.[1][2]

Q4: Is a solvent from a previously opened bottle suitable for my reaction?

A4: It is strongly advised against. Solvents should be anhydrous, taken from a freshly opened bottle, or properly dried and stored over molecular sieves.[2][6] Solvents can readily absorb atmospheric moisture, which will then react with the acyl chloride.[7]

Hydrolysis Reaction Pathway

The diagram below illustrates the nucleophilic addition-elimination reaction of this compound with water, leading to the formation of tetracosanoic acid and hydrogen chloride.[3][8][9]

Hydrolysis cluster_products Products TC This compound (C₂₄H₄₇ClO) TA Tetracosanoic Acid (C₂₄H₄₈O₂) TC->TA Hydrolysis H2O Water (H₂O) H2O->TA HCl Hydrogen Chloride (HCl) Troubleshooting start Low Yield Observed q1 Was glassware rigorously dried (oven/flame-dried)? start->q1 a1_no Result: Residual H₂O on glass consumed reagent. q1->a1_no No q2 Was an anhydrous solvent used (e.g., from a fresh bottle or dried)? q1->q2 Yes a2_no Result: Solvent H₂O consumed reagent. q2->a2_no No q3 Was a positive pressure of inert gas (N₂/Ar) maintained? q2->q3 Yes a3_no Result: Atmospheric moisture entered the flask. q3->a3_no No end All conditions met. Consider other reaction parameters (temperature, stoichiometry, etc.). q3->end Yes Workflow A 1. Dry Glassware (Oven or Flame-Dry) B 2. Assemble Apparatus Hot & Purge with N₂/Ar A->B C 3. Add Anhydrous Solvent via Dry Syringe B->C D 4. Add Other Reagents (if applicable) C->D E 5. Transfer this compound via Dry Syringe D->E F 6. Run Reaction Under Positive N₂/Ar Pressure E->F G 7. Quench Reaction Carefully (e.g., at 0°C) F->G

References

Technical Support Center: Purification of Tetracosanoyl Chloride Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with Tetracosanoyl chloride and its reaction products. The information is designed to help overcome common challenges encountered during the purification of these long-chain aliphatic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying products from this compound reactions?

A1: The main difficulties arise from the physicochemical properties of long-chain acyl chlorides and their derivatives. These include:

  • High Reactivity: this compound is highly susceptible to hydrolysis, readily reacting with atmospheric moisture to revert to tetracosanoic acid. All glassware must be scrupulously dried, and reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon)[1].

  • Waxy/Oily Nature of Products: Products of this compound reactions are often waxy solids or oils, which can make handling and purification by standard techniques like recrystallization challenging.

  • Co-elution of Impurities: Structurally similar impurities, such as the parent tetracosanoic acid or byproducts from the chlorination reaction, often co-elute with the desired product during chromatographic purification[2][3].

  • Thermal Instability: Although long-chain acyl chlorides are generally more stable than their shorter-chain counterparts, prolonged exposure to high temperatures during distillation can lead to decomposition.

Q2: What are the common impurities I should expect in my crude product after synthesizing this compound?

A2: When synthesizing this compound from tetracosanoic acid using a chlorinating agent like thionyl chloride (SOCl₂), common impurities include:

  • Unreacted Tetracosanoic Acid: Incomplete reaction will leave the starting material in your product mixture.

  • Excess Thionyl Chloride: This can typically be removed by distillation or evaporation under reduced pressure[4][5].

  • Byproducts from Thionyl Chloride: Gaseous byproducts like sulfur dioxide (SO₂) and hydrogen chloride (HCl) are formed[6]. While largely removed during workup, residual dissolved HCl can be problematic.

  • Hydrolysis Product: Exposure to moisture will result in the formation of tetracosanoic acid.

Q3: How can I monitor the progress of my purification?

A3: Thin-Layer Chromatography (TLC) is a common method to monitor the separation of your product from impurities during column chromatography[2][7]. For colorless compounds like this compound and its derivatives, visualization can be achieved using a UV lamp if the compounds are UV-active, or by staining the TLC plate with a suitable reagent such as potassium permanganate[8]. Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for assessing the purity of the final product and identifying volatile impurities[9][10][11][12].

Troubleshooting Guides

Low Yield After Purification
Possible Cause Suggested Solution
Product Loss During Transfers Minimize the number of transfers between flasks. Ensure quantitative transfer by rinsing glassware with the appropriate solvent.
Incomplete Elution from Chromatography Column Ensure the mobile phase polarity is high enough to elute your compound. A gradient elution, gradually increasing the polarity, can be effective[13].
Product Precipitation During Extraction Long-chain aliphatic compounds can have low solubility in common extraction solvents, especially at lower temperatures. Use a solvent in which your product is readily soluble.
Hydrolysis of the Product Ensure all solvents are anhydrous and the purification is performed under a dry, inert atmosphere.
Co-elution with Impurities Optimize the mobile phase for column chromatography to achieve better separation. Sometimes, a different stationary phase (e.g., alumina (B75360) instead of silica (B1680970) gel) can be beneficial[2][3].
Difficulty with Recrystallization
Possible Cause Suggested Solution
Oiling Out The product separates as an oil instead of crystals. This can happen if the solution is cooled too quickly or if the solvent is not ideal. Try slower cooling, scratching the inside of the flask to induce nucleation, or using a different solvent system.
No Crystal Formation The compound may be too soluble in the chosen solvent. Try adding a miscible anti-solvent (a solvent in which the compound is insoluble) dropwise to the solution until it becomes cloudy, then warm until clear and allow to cool slowly.
Finding a Suitable Solvent A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures[14]. Screen a variety of solvents (e.g., hexanes, ethyl acetate (B1210297), acetone, and mixtures thereof) on a small scale.

Experimental Protocols

Protocol 1: Synthesis of this compound from Tetracosanoic Acid

Materials:

  • Tetracosanoic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous toluene (B28343) (optional, as solvent)

  • Round-bottom flask with reflux condenser and gas inlet

  • Magnetic stirrer and heating mantle

Procedure:

  • Ensure all glassware is oven-dried and assembled under a nitrogen or argon atmosphere.

  • To a round-bottom flask, add tetracosanoic acid (1 equivalent).

  • Add an excess of thionyl chloride (at least 2 equivalents), which can also serve as the solvent. Alternatively, the reaction can be performed in an anhydrous solvent like toluene[6].

  • Heat the mixture to reflux (the boiling point of thionyl chloride is 76 °C) and stir for 2-4 hours, or until the evolution of gas (SO₂ and HCl) ceases. The reaction can be monitored by the disappearance of the solid carboxylic acid.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride by distillation or under reduced pressure using a rotary evaporator. To ensure complete removal, anhydrous toluene can be added and co-evaporated a few times.

  • The resulting crude this compound can be used directly in the next step or purified further.

Protocol 2: Purification of this compound by Recrystallization

Materials:

  • Crude this compound

  • Anhydrous hexane (B92381) (or other suitable solvent)

  • Erlenmeyer flask with a condenser

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Dissolve the crude this compound in a minimal amount of hot, anhydrous hexane.

  • Once fully dissolved, allow the solution to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold, anhydrous hexane to remove any remaining impurities.

  • Dry the crystals under high vacuum to remove all residual solvent.

Protocol 3: Purification by Silica Gel Column Chromatography

Materials:

  • Crude product from a this compound reaction

  • Silica gel (60-120 mesh)

  • Chromatography column

  • Eluent (e.g., a gradient of ethyl acetate in hexane)

  • Collection tubes

Procedure:

  • Prepare the chromatography column by packing it with a slurry of silica gel in the initial, least polar eluent (e.g., pure hexane)[2].

  • Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent.

  • Carefully load the sample onto the top of the silica gel column.

  • Begin eluting the column with the chosen solvent system. A common approach is to start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate (e.g., starting with 100% hexane, then 99:1 hexane:ethyl acetate, then 98:2, and so on)[7][15].

  • Collect fractions in separate tubes and monitor the composition of each fraction by TLC.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Data Presentation

The following tables summarize typical, though hypothetical, quantitative data for the purification of a product from a this compound reaction (e.g., an amide or ester). Actual results will vary depending on the specific reaction and conditions.

Table 1: Comparison of Purification Techniques

Purification MethodStarting Purity (Crude)Final PurityTypical YieldNotes
Recrystallization ~85%>98%70-85%Highly dependent on solvent choice and technique.
Column Chromatography ~85%>99%60-80%Can achieve very high purity but may result in lower yields due to product loss on the column.

Table 2: Recrystallization Solvent Screening

Solvent SystemSolubility (Hot)Solubility (Cold)Crystal Quality
Hexane GoodPoorGood, well-defined needles
Acetone Very GoodModerateSmall, powdery crystals
Ethyl Acetate Very GoodGoodOften results in oiling out
Hexane/Ethyl Acetate (9:1) GoodPoorGood, can improve yield over pure hexane

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start Tetracosanoic Acid + Thionyl Chloride reaction Reflux (2-4h) start->reaction workup Remove Excess SOCl2 reaction->workup crude Crude Tetracsanoyl Chloride workup->crude recrystallization Recrystallization crude->recrystallization chromatography Column Chromatography crude->chromatography pure_product Pure Product (>98%) recrystallization->pure_product chromatography->pure_product

Caption: General workflow for the synthesis and purification of this compound.

troubleshooting_logic start Low Purification Yield? check_hydrolysis Check for Hydrolysis (TLC/GC-MS) start->check_hydrolysis check_solubility Assess Product Solubility start->check_solubility check_elution Review Chromatography Elution Profile start->check_elution hydrolysis_yes Product is Hydrolyzing check_hydrolysis->hydrolysis_yes Yes hydrolysis_no Hydrolysis is not the main issue check_hydrolysis->hydrolysis_no No solubility_issue Product is precipitating during workup check_solubility->solubility_issue Poor solubility_ok Solubility is adequate check_solubility->solubility_ok Good elution_issue Product remains on column check_elution->elution_issue Incomplete elution_ok Product elutes as expected check_elution->elution_ok Complete solution_hydrolysis Use anhydrous solvents & inert atmosphere hydrolysis_yes->solution_hydrolysis solution_solubility Change extraction/workup solvent solubility_issue->solution_solubility solution_elution Increase mobile phase polarity elution_issue->solution_elution

Caption: Troubleshooting logic for low yield in purification.

References

Best practices for handling and storing moisture-sensitive Tetracosanoyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides best practices, frequently asked questions (FAQs), and troubleshooting advice for handling and storing moisture-sensitive Tetracosanoyl chloride. It is intended for researchers, scientists, and drug development professionals to ensure the integrity of the reagent and the success of their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound (C24H47ClO) is a long-chain acyl chloride. Acyl chlorides are highly reactive compounds used in various organic syntheses to introduce the tetracosanoyl group.[1] Due to the presence of the reactive acyl chloride group, it is highly susceptible to hydrolysis.

Q2: Why is this compound considered moisture-sensitive?

Like all acyl chlorides, this compound readily reacts with water in a process called hydrolysis.[2][3] The carbon atom in the carbonyl group is highly electrophilic, making it a prime target for nucleophilic attack by water.[2] This reaction is typically vigorous and results in the formation of tetracosanoic acid and corrosive hydrogen chloride (HCl) gas.[3] This degradation will render the reagent useless for its intended purpose.

Q3: What are the visual signs of this compound degradation?

Upon exposure to moisture, this compound may fume slightly as it reacts with atmospheric water to produce HCl gas.[1] If significant degradation has occurred, you may observe a change in the physical appearance of the compound or a decrease in its reactivity in your experiments.

Q4: What are the recommended storage conditions for this compound?

To maintain its purity and reactivity, this compound must be stored under strict anhydrous conditions. The following table summarizes the recommended storage practices.

ParameterRecommendationRationaleCitation
Container Original, tightly sealed container.Prevents moisture and air ingress.[4]
Atmosphere Store under an inert gas (e.g., argon or nitrogen).Displaces moisture-containing air.
Temperature See product label for recommended storage temperature.Ensures chemical stability.[4]
Location Store in a dry, well-ventilated, and locked-up area.Prevents accidental exposure and degradation from humidity.[4][5]
Incompatibilities Keep away from water, alcohols, bases, and oxidizing agents.These substances will react with and degrade the acyl chloride.[6][7]

Q5: What is the proper procedure for handling this compound in the laboratory?

Due to its reactivity and toxicity, this compound must be handled with care in a controlled environment. Always work under a chemical fume hood.[4] An inert atmosphere glovebox or Schlenk line techniques are highly recommended to prevent exposure to moisture.

Q6: What personal protective equipment (PPE) is necessary when handling this compound?

Appropriate PPE is crucial to prevent injury. The following should be worn:

  • Gloves: Chemical-resistant gloves.

  • Eye Protection: Safety goggles or a face shield.[4][5]

  • Lab Coat: A standard lab coat to protect clothing and skin.[4]

  • Respiratory Protection: Required when dusts are generated or if working outside of a fume hood.[4]

Q7: How should spills of this compound be managed?

In case of a spill, evacuate the area and ensure adequate ventilation.[4] Avoid generating dust.[4] Carefully collect the spilled material using an absorbent material and place it in a suitable container for disposal.[4] Do not use water to clean up the spill, as this will cause a vigorous reaction.

Q8: What is the correct disposal method for waste this compound?

Waste this compound is considered hazardous waste and must be disposed of according to local, regional, and national regulations.[6] Do not mix it with other waste. Uncleaned containers should be treated as the product itself.

Q9: What solvents are compatible with this compound?

This compound is soluble in non-polar organic solvents such as hexane, chloroform, and benzene.[1] It is crucial to use anhydrous (dry) solvents for all reactions to prevent hydrolysis of the acyl chloride.

Troubleshooting Guide

Problem: My reaction yield is low or there is no product formation.

  • Possible Cause: Degradation of this compound. The most likely culprit is the hydrolysis of the acyl chloride due to exposure to moisture. This can happen if the reagent was improperly stored or if the reaction conditions were not sufficiently anhydrous. Acyl chlorides are highly reactive with water, which can be difficult to avoid completely.[8]

  • Solution:

    • Verify Reagent Quality: If possible, analyze a small sample of the this compound using techniques like IR or NMR spectroscopy to check for the presence of the corresponding carboxylic acid, a byproduct of hydrolysis.

    • Ensure Anhydrous Conditions: Use freshly dried, anhydrous solvents for your reaction. Ensure all glassware is oven-dried before use. Perform the reaction under a dry, inert atmosphere (argon or nitrogen).

    • Use Fresh Reagent: If you suspect the reagent has degraded, use a fresh, unopened bottle of this compound for your next experiment.

Problem: I am observing inconsistent results between different batches of experiments.

  • Possible Cause: Inconsistent Reagent Quality. If the this compound is not stored and handled consistently, its purity can vary over time. Repeatedly opening and closing the main container can introduce moisture, leading to gradual degradation.

  • Solution:

    • Aliquot the Reagent: Upon receiving a new bottle of this compound, it is best practice to aliquot it into smaller, single-use quantities under an inert atmosphere. This minimizes the risk of contaminating the entire stock.

    • Standardize Handling Procedures: Ensure that all researchers in the lab follow the same strict protocols for handling and storing this sensitive reagent.

Problem: My reaction is producing unexpected side products.

  • Possible Cause: Reaction with Protic Impurities or Inappropriate Base. this compound will react with any protic impurities in your solvent or other reagents (e.g., water, alcohols). Additionally, if your reaction requires a base to scavenge the HCl byproduct, using a nucleophilic base can lead to unwanted side reactions with the acyl chloride.

  • Solution:

    • Purify Solvents and Reagents: Ensure all solvents and starting materials are free from water and other protic impurities.

    • Use a Non-Nucleophilic Base: If a base is required, consider using a non-nucleophilic, sterically hindered base like pyridine (B92270) or triethylamine (B128534) to neutralize the generated HCl without reacting with the acyl chloride.[8]

Quantitative Data Summary

The following table summarizes key physical and chemical properties of this compound.

PropertyValueCitation
Molecular Formula C24H47ClO
Molecular Weight 387.08 g/mol
Melting Point 79 - 81 °C[4]
Boiling Point 266 °C[4]
Water Solubility Reacts with water.[7]

Experimental Protocols

Protocol 1: Handling this compound Under an Inert Atmosphere

This protocol describes the safe handling of this compound using standard inert atmosphere techniques to prevent degradation.

  • Preparation: Ensure all glassware is thoroughly oven-dried and cooled under a stream of dry nitrogen or argon.

  • Inert Atmosphere: Conduct all manipulations within a glovebox or on a Schlenk line.

  • Weighing: If in a glovebox, weigh the desired amount of this compound directly into the reaction vessel. If using a Schlenk line, quickly weigh the solid in a tared, sealed vial, and then transfer it to the reaction flask under a positive pressure of inert gas.

  • Dissolution: Add anhydrous solvent to the reaction vessel via a cannula or a gas-tight syringe.

  • Storage of Aliquots: If creating aliquots, transfer the weighed amounts into separate, dry vials, purge with inert gas, and seal tightly with parafilm before storing in a desiccator.

Protocol 2: Quenching a Reaction Containing this compound

This protocol outlines a safe method for quenching a reaction mixture containing unreacted this compound.

  • Cooling: Cool the reaction mixture in an ice bath to control the exothermicity of the quench.

  • Cautious Addition: Under vigorous stirring, slowly and cautiously add a protic solvent like isopropanol (B130326) or ethanol (B145695) to the reaction mixture.[9] This will react with the excess acyl chloride.

  • Aqueous Quench: Once the initial vigorous reaction has subsided, slowly add water to quench any remaining reactive species.[9]

  • Neutralization: After the reactive material is fully quenched, neutralize the acidic solution with a base such as sodium bicarbonate or sodium hydroxide.[9]

  • Work-up: Proceed with the standard aqueous work-up and extraction of your desired product.

Visualizations

Handling_Workflow cluster_storage Secure Storage cluster_prep Preparation cluster_handling Handling cluster_reaction Reaction cluster_cleanup Cleanup & Disposal storage Receive & Inspect (Store in a cool, dry, in a locked cabinet) prep Prepare Inert Atmosphere (Glovebox/Schlenk Line) storage->prep Transfer to Inert Environment weigh Weigh Reagent prep->weigh dissolve Dissolve in Anhydrous Solvent weigh->dissolve reaction Add to Reaction dissolve->reaction quench Quench Reaction reaction->quench dispose Dispose of Waste quench->dispose

Caption: Workflow for handling moisture-sensitive this compound.

Troubleshooting_Yield start Low or No Reaction Yield q1 Were anhydrous solvents and inert atmosphere used? start->q1 a1_no Repeat experiment with strict anhydrous/inert conditions. q1->a1_no No a1_yes Check reagent integrity. q1->a1_yes Yes q2 Is this a new bottle of this compound? a1_yes->q2 a2_no Reagent may have degraded. Use a fresh bottle and aliquot for future use. q2->a2_no No a2_yes Consider other reaction parameters (temp, time, other reagents). q2->a2_yes Yes

Caption: Troubleshooting flowchart for low reaction yield.

References

Common challenges in fatty acid derivatization and how to solve them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for fatty acid derivatization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered during the derivatization of fatty acids for analysis, typically by gas chromatography (GC).

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of fatty acids necessary for GC analysis?

A1: Derivatization is a critical step for the analysis of fatty acids by GC.[1][2][3] Free fatty acids are often not suitable for direct GC analysis due to their low volatility and the tendency of their polar carboxyl groups to interact with the GC column's stationary phase.[2][3] This interaction can lead to poor peak shape, tailing, and inaccurate quantification.[2][3] Derivatization converts the fatty acids into more volatile and less polar derivatives, making them amenable to GC analysis.[3] The most common method is esterification, which converts fatty acids into fatty acid methyl esters (FAMEs).[3]

Q2: What are the most common derivatization methods for fatty acids?

A2: The two main derivatization procedures for fatty acids are esterification and silylation.[2]

  • Esterification: This method converts fatty acids into fatty acid methyl esters (FAMEs). Common reagents include boron trifluoride (BF3) in methanol, as well as acidic catalysts like hydrochloric acid (HCl) and sulfuric acid (H2SO4).[2][4] Base-catalyzed methylation is also used, but it is not suitable for free fatty acids or sphingolipids.[5]

  • Silylation: This technique converts acidic protons, such as those on carboxylic acids, into trimethylsilyl (B98337) (TMS) esters.[3] Commonly used reagents are N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with the addition of 1% trimethylchlorosilane (TMCS) as a catalyst.[2][3]

Q3: My silyl (B83357) derivatives seem unstable. What can I do?

A3: TMS derivatives can have limited stability.[2] It is best to analyze them within a week of preparation.[2] To prevent hydrolysis, ensure that all glassware is dry and use anhydrous solvents.[6] After derivatization, samples should be analyzed as soon as possible.[6]

Q4: Can I analyze total fatty acids and free fatty acids with the same derivatization method?

A4: Not always. Acid-catalyzed derivatization methods can be applied to total fatty acids, which includes both free fatty acids and those esterified in complex lipids.[4] However, base-catalyzed methods are generally limited to esterified fatty acids.[4]

Troubleshooting Guides

Issue 1: Incomplete Derivatization / Low Product Yield

Symptoms:

  • Low peak areas for your fatty acid derivatives.

  • Presence of underivatized fatty acid peaks in your chromatogram.

  • Poor reproducibility of results.

Possible Causes and Solutions:

CauseSolution
Presence of Water Many derivatization reagents are moisture-sensitive.[2][6] Ensure all glassware is thoroughly dried and use anhydrous solvents. If your sample is in an aqueous solvent, evaporate it to dryness before adding reagents. Consider adding a water scavenger like 2,2-dimethoxypropane (B42991) to the reaction.[6]
Suboptimal Reaction Time and Temperature The reaction may not have reached completion. Optimize the reaction time and temperature for your specific analytes and reagents.[6] To determine the proper derivatization time, you can analyze aliquots of a sample at different time points and plot the peak area against the derivatization time. The optimal time is when the peak area no longer increases.
Degraded or Insufficient Reagent Use high-quality derivatization reagents and adhere to the recommended storage conditions.[6] Ensure you are using a sufficient molar excess of the derivatization reagent.[3]
Sample Matrix Effects Components in your sample matrix may interfere with the derivatization reaction.[6] A sample cleanup or extraction step prior to derivatization might be necessary to remove interfering substances.[6]
Issue 2: Extraneous Peaks in the Chromatogram

Symptoms:

  • Presence of unexpected peaks, often referred to as "ghost peaks".[7]

  • Elevated baseline.[8]

Possible Causes and Solutions:

CauseSolution
Reagent Byproducts Reagent-related artifacts and byproducts can interfere with analyte detection.[6] Including a post-derivatization cleanup step is often effective. For esterification reactions, a wash with water or a saturated sodium bicarbonate solution, followed by extraction into a non-polar solvent like hexane (B92381), is crucial to remove the catalyst and excess reagent.[6]
Contamination Contamination can come from various sources including solvents, glassware, or the GC system itself.[7][9] Prepare a reagent blank along with your samples to identify any contamination issues. If you suspect contamination in your GC system, you may need to bake-out the column, replace the septum and injection port liner, or trim the front end of the column.[7]
Carryover from Previous Injections High molecular weight lipids from previous samples may remain on the column and elute in subsequent runs.[7] To address this, you can extend the run time at an elevated temperature to ensure all components have eluted before the next injection.[7]

Experimental Protocols

Protocol 1: Acid-Catalyzed Esterification using Boron Trifluoride (BF₃)-Methanol

This method is suitable for the simultaneous esterification of free fatty acids and transesterification of fatty acids from glycerolipids.[3]

Materials:

  • Sample containing fatty acids (1-50 mg)[3]

  • 12-14% Boron Trifluoride in Methanol (BF₃-Methanol)[3]

  • Hexane or Heptane[3]

  • Saturated NaCl water solution[2]

  • Anhydrous Sodium Sulfate (B86663)

  • Screw-capped glass tubes with PTFE liners

Procedure:

  • Place the sample into a screw-capped glass tube. If the sample is in an aqueous solution, it must be evaporated to dryness first.[3]

  • Add 2 mL of 12-14% BF₃-Methanol to the sample.[3]

  • Tightly cap the tube and heat it in a water bath or heating block at 60-100°C for 5-60 minutes. The optimal time and temperature may need to be determined empirically for specific sample types.[3]

  • Cool the tube to room temperature.

  • Add 1 mL of saturated NaCl water solution and vortex for 10 seconds.[2]

  • Add 1 mL of hexane or heptane (B126788) and vortex thoroughly for 1 minute to extract the FAMEs into the organic layer.[2][3]

  • Allow the layers to separate. Carefully transfer the upper organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.[2]

  • The sample is now ready for GC analysis.

Protocol 2: Silylation using BSTFA

This method converts acidic protons on carboxylic acids into trimethylsilyl (TMS) esters and is also effective for derivatizing other functional groups like hydroxyls and amines.[3]

Materials:

  • Dried sample (e.g., 1 mg/mL of fatty acid mixture in an aprotic solvent like acetonitrile)[3]

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[3]

  • Dichloromethane (optional, for dilution)

  • Autosampler vials

Procedure:

  • Place the dried sample into an autosampler vial. This method is highly sensitive to moisture, so samples must be thoroughly dried.[3]

  • Add the silylating agent (e.g., 50 µL of BSTFA with 1% TMCS) to the sample vial. A molar excess of the reagent is required.[3]

  • Cap the vial, vortex for 10 seconds, and heat at 60°C for 60 minutes. Optimization of time and temperature may be necessary depending on the specific fatty acids.[3]

  • After the vial has cooled to room temperature, a solvent of choice (e.g., dichloromethane) can be added for dilution if necessary.[3]

  • The sample is now ready for GC-MS analysis.[3]

Visualizations

FattyAcidDerivatizationWorkflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_cleanup Post-Derivatization Cleanup cluster_analysis Analysis Start Start with Fatty Acid Sample Extraction Lipid Extraction (if necessary) Start->Extraction Drying Evaporate to Dryness Extraction->Drying AddReagent Add Derivatization Reagent (e.g., BF3-Methanol or BSTFA) Drying->AddReagent Reaction Incubate at Optimal Temperature and Time AddReagent->Reaction ExtractionCleanup Liquid-Liquid Extraction (e.g., with Hexane) Reaction->ExtractionCleanup DryingStep Dry with Anhydrous Na2SO4 ExtractionCleanup->DryingStep GC_Analysis GC or GC-MS Analysis DryingStep->GC_Analysis

Caption: General workflow for fatty acid derivatization and analysis.

TroubleshootingDerivatization Problem Problem Encountered: Incomplete Derivatization CheckWater Check for Water Contamination Problem->CheckWater CheckConditions Verify Reaction Time & Temperature Problem->CheckConditions CheckReagent Assess Reagent Quality & Quantity Problem->CheckReagent SolutionWater Solution: Dry Sample/Solvents, Use Water Scavenger CheckWater->SolutionWater Water Present SolutionConditions Solution: Optimize Time & Temperature CheckConditions->SolutionConditions Suboptimal SolutionReagent Solution: Use Fresh Reagent, Increase Molar Excess CheckReagent->SolutionReagent Degraded or Insufficient

Caption: Troubleshooting logic for incomplete fatty acid derivatization.

References

Minimizing by-product formation in acylation protocols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for acylation protocols. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize acylation reactions, with a focus on minimizing by-product formation and maximizing the yield and purity of target molecules.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during acylation reactions, offering potential causes and solutions in a direct question-and-answer format.

Issue 1: Low or No Product Yield

Q: My acylation reaction is resulting in a low yield or no desired product. What are the common causes and how can I improve the yield?

A: Low yields in acylation reactions can stem from several factors, ranging from reagent quality to suboptimal reaction conditions. Here are common culprits and troubleshooting steps:

  • Deactivated Substrate: In Friedel-Crafts acylation, aromatic rings with strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H) are often too deactivated to react.[1][2] Similarly, for N-acylation, electron-withdrawing groups on an amine can decrease its nucleophilicity.[3]

    • Solution: For deactivated aromatic rings, consider using a more potent catalyst system or alternative synthetic routes. For amines with reduced nucleophilicity, the addition of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) can help by deprotonating the amine.[3] The use of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) can also significantly enhance the reaction rate.[3][4]

  • Inactive Catalyst/Reagents: Lewis acid catalysts used in Friedel-Crafts acylation (e.g., AlCl₃) are highly sensitive to moisture.[2][5] Acylating agents like acyl chlorides and anhydrides can also be hydrolyzed and inactivated by moisture.[3][6]

    • Solution: Ensure all glassware is thoroughly dried, and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and fresh or properly stored reagents.[3][5]

  • Insufficient Catalyst: In many Friedel-Crafts acylations, more than a catalytic amount of the Lewis acid is required. The ketone product can form a stable complex with the catalyst, effectively sequestering it from the reaction.[1][2]

    • Solution: A stoichiometric amount (1.1 to 2.0 molar equivalents) of the Lewis acid is often necessary.[1][2]

  • Suboptimal Temperature: The reaction may be too slow at the current temperature, or conversely, high temperatures can lead to decomposition.[2]

    • Solution: Gradually increase the reaction temperature while monitoring for product formation and potential by-products. A temperature screening experiment can help identify the optimal conditions.[2][3]

  • Inadequate Acylating Agent Reactivity: The chosen acylating agent may not be reactive enough.

    • Solution: Consider a more reactive acylating agent. For instance, acyl chlorides are generally more reactive than anhydrides.[3]

Issue 2: Formation of Multiple Products (By-products)

Q: I am observing the formation of multiple products in my acylation reaction. What are the likely by-products and how can I suppress their formation?

A: The formation of multiple products is a common challenge in acylation reactions. The nature of the by-products depends on the specific type of acylation being performed.

For Friedel-Crafts Acylation:

  • Polysubstitution: This occurs when more than one acyl group is added to the aromatic ring, although it is less common than in Friedel-Crafts alkylation.[1][2]

    • Solution:

      • Control Stoichiometry: Use a 1:1 molar ratio of the aromatic substrate to the acylating agent.[1]

      • Optimize Reaction Time and Temperature: Shorter reaction times and lower temperatures can reduce the likelihood of a second acylation.[1]

      • Order of Addition: Adding the aromatic compound to a pre-formed complex of the acylating agent and Lewis acid (Perrier addition) can improve selectivity.[1]

  • Isomer Formation: Acylation can occur at different positions on the aromatic ring (e.g., ortho, meta, para), leading to a mixture of isomers.[1]

    • Solution:

      • Solvent Choice: The polarity of the solvent can influence isomer distribution. For example, in the acylation of naphthalene, polar solvents like nitrobenzene (B124822) favor the thermodynamic product (β-acylation), while non-polar solvents like carbon disulfide favor the kinetic product (α-acylation).[1]

      • Temperature Control: Higher temperatures may favor the formation of the more stable thermodynamic isomer.[1]

  • Solvent Acylation: The solvent itself can sometimes be acylated, leading to impurities.[1]

For Acylation of Alcohols/Phenols:

  • C- vs. O-Acylation of Phenols: When acylating phenols, a common issue is the competition between acylation at the hydroxyl group (O-acylation) to form a phenyl ester, and acylation of the aromatic ring (C-acylation) to produce a hydroxyarylketone.[5]

    • Solution:

      • Protect the Hydroxyl Group: The most effective strategy is to protect the phenolic hydroxyl group before acylation.[5] Silyl ethers are a good option as they can often be removed during the reaction work-up.[5]

      • Optimize for Fries Rearrangement: If relying on the Fries rearrangement of the O-acylated intermediate, reaction conditions can influence regioselectivity. Lower temperatures (≤ 60°C) generally favor the para-isomer, while higher temperatures (≥ 160°C) favor the ortho-isomer.[5] Non-polar solvents also tend to favor the para-product.[5]

For Acylation of Amines:

  • Over-acylation: An excess of the acylating agent can sometimes lead to the formation of imides.[7][8]

    • Solution: Careful control of stoichiometry is crucial.

  • Side reactions with sensitive functional groups: In molecules with multiple functional groups, such as peptides, nucleophilic primary amines (e.g., from the N-terminus or lysine (B10760008) side chains) can react with carboxylic acid end-groups of polymers like PLGA to form acylated adducts.[9]

    • Solution: The use of soluble multivalent cationic salts can be a viable strategy to minimize this type of peptide acylation.[9]

Data on Reaction Parameter Optimization

Optimizing reaction parameters is critical for minimizing by-product formation. The following tables summarize key quantitative data from various studies.

Table 1: Effect of Temperature on Regioselectivity in the Fries Rearrangement

TemperaturePredominant IsomerReference
≤ 60°Cpara[5]
≥ 160°Cortho[5]

Table 2: Influence of Solvent on Isomer Formation in the Acylation of Naphthalene

SolventPredominant ProductType of ControlReference
Nitrobenzene (polar)β-acylationThermodynamic[1]
Carbon Disulfide (non-polar)α-acylationKinetic[1]

Table 3: Catalyst Loading in Friedel-Crafts Acylation

ConditionRecommended Molar Equivalents of Lewis AcidRationaleReference
Standard Reaction1.1 to 2.0The ketone product forms a stable complex with the catalyst, necessitating a stoichiometric amount.[1][2]

Detailed Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of Anisole (B1667542) with Acetyl Chloride

This protocol describes a standard procedure for the Friedel-Crafts acylation of anisole.

Materials:

  • Anisole

  • Acetyl chloride

  • Aluminum chloride (AlCl₃), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Dropping funnel

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Drying tube

Procedure:

  • Apparatus Setup: Assemble a clean, dry two-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a drying tube to protect the reaction from atmospheric moisture.[5]

  • Reagent Preparation: In a fume hood, suspend aluminum chloride (1.1 to 1.3 equivalents) in anhydrous dichloromethane in the reaction flask and cool the mixture in an ice bath.[5]

  • Formation of Acylium Ion: Slowly add acetyl chloride (1 equivalent) to the stirred suspension of aluminum chloride.[5]

  • Acylation: To the resulting mixture, add a solution of anisole (1 equivalent) in anhydrous dichloromethane dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 10°C.[5]

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC).[2]

  • Work-up: Upon completion, slowly pour the reaction mixture onto crushed ice with concentrated HCl.[1] Transfer the mixture to a separatory funnel, separate the organic layer, wash it with a dilute acid, then a dilute base (e.g., saturated NaHCO₃), and finally with brine.[6]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. The crude product can be purified by recrystallization or column chromatography to yield pure 4-methoxyacetophenone.[5]

Protocol 2: Acetylation of an Amine using Acetic Anhydride (B1165640)

This protocol provides a general method for the N-acetylation of a primary or secondary amine.

Materials:

  • Amine substrate

  • Acetic anhydride

  • Pyridine or triethylamine (as a base)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Magnetic stirrer

  • Round-bottom flask

  • Ice bath (optional, for highly reactive amines)

Procedure:

  • Reaction Setup: Dissolve the amine (1 equivalent) in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer. If the reaction is highly exothermic, cool the flask in an ice bath.

  • Base Addition: Add the base (e.g., pyridine or triethylamine, 1.1 to 1.5 equivalents). The base is crucial for neutralizing the acetic acid by-product.[6]

  • Acylating Agent Addition: Slowly add acetic anhydride (1.0 to 1.2 equivalents) dropwise to the stirred solution.

  • Reaction: Allow the reaction to stir at room temperature. The reaction is often rapid, but for less reactive amines, gentle heating may be required. Monitor the reaction progress by TLC until the starting amine is consumed.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Purification: Wash the organic layer sequentially with dilute acid (e.g., 1M HCl) to remove excess base and any unreacted amine, followed by a saturated solution of sodium bicarbonate to remove acetic acid, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amide, which can be further purified by recrystallization or column chromatography.

Visualizations

Troubleshooting_Workflow cluster_start Start: Acylation Reaction Issue cluster_analysis Initial Analysis cluster_low_yield Troubleshooting Low Yield cluster_by_products Troubleshooting By-products cluster_solution Resolution Start Low Yield or By-product Formation Identify_Problem Identify Primary Issue: - Low Conversion - Multiple Products Start->Identify_Problem Check_Reagents Check Reagent Quality & Conditions - Anhydrous? - Fresh Catalyst/Reagents? Identify_Problem->Check_Reagents Low Yield Analyze_Byproducts Identify By-products (TLC, GC-MS, NMR) Identify_Problem->Analyze_Byproducts By-products Check_Stoichiometry Verify Stoichiometry - Sufficient Catalyst? - 1:1 Reactant Ratio? Check_Reagents->Check_Stoichiometry Optimize_Temp Optimize Temperature - Gradual Increase? Check_Stoichiometry->Optimize_Temp Check_Substrate Substrate Deactivated? Optimize_Temp->Check_Substrate Optimized_Protocol Optimized Protocol Check_Substrate->Optimized_Protocol Control_Stoichiometry Control Stoichiometry (e.g., 1:1 ratio) Analyze_Byproducts->Control_Stoichiometry Polysubstitution Modify_Conditions Modify Conditions - Lower Temperature? - Change Solvent? Analyze_Byproducts->Modify_Conditions Isomers Protecting_Group Use Protecting Group? Analyze_Byproducts->Protecting_Group Competing Reactions (e.g., O- vs C-acylation) Control_Stoichiometry->Optimized_Protocol Modify_Conditions->Optimized_Protocol Protecting_Group->Optimized_Protocol

Caption: A logical workflow for troubleshooting common issues in acylation reactions.

Friedel_Crafts_Byproducts cluster_reaction Friedel-Crafts Acylation cluster_products Potential Products cluster_solutions Mitigation Strategies Reaction Arene + Acylating Agent + Lewis Acid Desired_Product Desired Monoacylated Product Reaction->Desired_Product Main Pathway Byproduct_Poly Polysubstituted Product Reaction->Byproduct_Poly Byproduct_Isomer Isomeric Products Reaction->Byproduct_Isomer Byproduct_Solvent Solvent Acylation Product Reaction->Byproduct_Solvent Sol_Stoichiometry Control Stoichiometry (1:1) Byproduct_Poly->Sol_Stoichiometry Sol_Temp_Time Lower Temp & Shorter Time Byproduct_Poly->Sol_Temp_Time Byproduct_Isomer->Sol_Temp_Time Sol_Solvent Optimize Solvent Polarity Byproduct_Isomer->Sol_Solvent Sol_Inert_Solvent Use Inert Solvent Byproduct_Solvent->Sol_Inert_Solvent

Caption: Common by-product pathways in Friedel-Crafts acylation and their solutions.

References

Technical Support Center: Kinetic Analysis of Tetracosanoyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the kinetic analysis of Tetracosanoyl chloride reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental protocols and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in working with this compound compared to shorter-chain acyl chlorides?

A1: The main challenges with this compound (a C24 acyl chloride) stem from its long alkyl chain, which imparts strong lipophilicity and a higher molecular weight. This can lead to:

  • Solubility Issues: Difficulty in finding suitable solvent systems where both the acyl chloride and the nucleophile are sufficiently soluble for kinetic studies.

  • Slow Reaction Rates: The bulky alkyl chain can cause steric hindrance, potentially slowing down the reaction rate compared to smaller acyl chlorides.

  • Handling Difficulties: Its waxy, solid nature at room temperature can make accurate dispensing and dissolution more challenging.

  • Purification Complexity: The high boiling point makes distillation impractical, and its non-polar nature can complicate chromatographic purification.

Q2: What are the most suitable solvents for kinetic studies of this compound reactions?

A2: Due to its non-polar nature, this compound is soluble in a variety of anhydrous non-polar organic solvents.[1] Suitable options include:

It is crucial to use anhydrous solvents, as this compound reacts readily with water, which would interfere with the kinetic analysis of reactions with other nucleophiles.[2]

Q3: How does the reactivity of this compound compare to other acyl chlorides?

A3: Acyl chlorides are generally the most reactive of the carboxylic acid derivatives.[3] The reactivity is primarily dictated by the electrophilicity of the carbonyl carbon. While the long alkyl chain of this compound has a slight electron-donating inductive effect, the primary factor in its high reactivity is the excellent leaving group ability of the chloride ion. Compared to short-chain acyl chlorides, the reaction rate might be slightly slower due to steric hindrance from the long chain, but it will still be highly reactive towards nucleophiles like amines and alcohols.[3]

Q4: What safety precautions should be taken when handling this compound?

A4: this compound is a corrosive and moisture-sensitive compound. It is essential to handle it with appropriate safety measures:

  • Work in a well-ventilated fume hood.

  • Wear personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust or vapors.

  • Prevent contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

  • Keep away from water and other sources of moisture to prevent vigorous reactions and the release of corrosive hydrogen chloride gas.[4][5]

  • Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.

Troubleshooting Guides

Issue 1: Inconsistent or non-reproducible kinetic data.

Possible Cause Troubleshooting Step
Moisture contamination in reagents or glassware. Ensure all glassware is oven-dried before use. Use anhydrous solvents and fresh, high-purity reagents. Store this compound under an inert atmosphere.
Incomplete dissolution of this compound. Due to its waxy nature, ensure complete dissolution before starting the reaction. Gentle warming and sonication in the chosen anhydrous solvent can aid dissolution.
Side reactions with impurities. Use purified reagents and solvents. Consider passing solvents through a column of activated alumina (B75360) to remove residual water and other impurities.
Temperature fluctuations during the experiment. Use a thermostatically controlled reaction vessel or water bath to maintain a constant temperature, as reaction rates are highly temperature-dependent.

Issue 2: The reaction is too fast or too slow to measure accurately.

Possible Cause Troubleshooting Step
Reaction is too fast. Lower the reaction temperature. Use more dilute solutions of the reactants. Choose a less polar solvent to potentially slow down the reaction.
Reaction is too slow. Increase the reaction temperature. Increase the concentration of the reactants. Use a more polar aprotic solvent. If applicable, a non-nucleophilic base can be used to scavenge the HCl byproduct and drive the reaction forward.[6]

Issue 3: Difficulty in monitoring the reaction progress.

Possible Cause Troubleshooting Step
Co-elution of reactant and product in HPLC or TLC. Optimize the mobile phase composition. For HPLC, try a different column or gradient profile. For TLC, test various solvent systems with different polarities.
Low UV absorbance of the product or reactant. If using UV-Vis spectroscopy, ensure the chosen wavelength is optimal for monitoring the change in concentration of a key species. If the reactants and products have poor chromophores, consider derivatization or using an alternative analytical technique like IR or NMR spectroscopy.
Precipitation of product or reactant during the reaction. Choose a solvent system in which all components remain soluble throughout the reaction. This may require testing a range of solvents or solvent mixtures.

Data Presentation

The following table summarizes the physicochemical properties and relative reactivity of this compound in comparison to other common acyl chlorides.

PropertyAcetyl Chloride (C2)Benzoyl Chloride (C7)Stearoyl Chloride (C18)This compound (C24)
Molecular Weight ( g/mol ) 78.50140.57302.92387.08
Physical State at 25°C LiquidLiquidWaxy SolidSolid
Boiling Point (°C) 52197174-178 (at 2 mmHg)[4]High (Decomposes)
Solubility in Water Reacts violently[2]ReactsInsoluble, reactsInsoluble, reacts
Solubility in Non-Polar Solvents SolubleSolubleSoluble[1]Soluble
Relative Reactivity Very HighHighHighHigh

Experimental Protocols

Protocol 1: Kinetic Analysis of the Aminolysis of this compound using HPLC

This protocol describes a method for determining the rate of reaction between this compound and a primary or secondary amine in an organic solvent.

1. Materials and Reagents:

  • This compound

  • Amine of interest (e.g., octylamine)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous triethylamine (B128534) (as an HCl scavenger)[7]

  • HPLC-grade acetonitrile (B52724) and water

  • Quenching solution (e.g., a dilute solution of a different, highly reactive amine or an acid)

2. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase column

  • Thermostatically controlled reaction vessel

  • Microsyringes

3. Procedure:

  • Solution Preparation:

    • Prepare a stock solution of this compound in anhydrous DCM (e.g., 0.1 M).

    • Prepare a stock solution of the amine of interest in anhydrous DCM (e.g., 0.1 M).

    • Prepare a stock solution of triethylamine in anhydrous DCM (e.g., 0.2 M).

  • Reaction Setup:

    • In the thermostatically controlled reaction vessel, add the calculated volumes of the amine solution and triethylamine solution in DCM.

    • Allow the solution to equilibrate to the desired temperature (e.g., 25°C).

  • Reaction Initiation and Monitoring:

    • Initiate the reaction by adding a precise volume of the this compound stock solution to the reaction vessel with vigorous stirring. Start a timer immediately.

    • At predetermined time intervals, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.

    • Immediately quench the reaction in the aliquot by adding it to a vial containing the quenching solution.

    • Dilute the quenched sample with the HPLC mobile phase to a suitable concentration for analysis.

  • HPLC Analysis:

    • Inject the prepared samples onto the HPLC system.

    • Use a suitable mobile phase gradient (e.g., a gradient of acetonitrile and water) to separate the reactants and the amide product.

    • Monitor the disappearance of the this compound peak (or the appearance of the amide product peak) at an appropriate UV wavelength.

  • Data Analysis:

    • Plot the concentration of the reactant or product versus time.

    • Determine the reaction order and the rate constant (k) from the integrated rate law that best fits the experimental data.

Protocol 2: General Procedure for Monitoring Hydrolysis of this compound by Titration

This protocol outlines a method to follow the slow hydrolysis of this compound in a non-aqueous solvent containing a controlled amount of water.

1. Materials and Reagents:

2. Procedure:

  • Reaction Setup:

    • Prepare a solution of this compound in the anhydrous solvent (e.g., 0.05 M).

    • In a separate flask, prepare the reaction solvent by adding a known, small amount of deionized water to the anhydrous solvent.

    • Place the reaction solvent in a thermostatically controlled water bath to reach the desired temperature.

  • Reaction Initiation:

    • Initiate the reaction by adding a known volume of the this compound solution to the temperature-equilibrated reaction solvent with stirring. Start a timer.

  • Monitoring by Titration:

    • At various time points, withdraw an aliquot of the reaction mixture.

    • Immediately add the aliquot to a flask containing ice-cold water to quench the reaction and dissolve the HCl produced.

    • Add a few drops of phenolphthalein indicator.

    • Titrate the liberated HCl with the standardized NaOH solution until a persistent pink color is observed.

  • Data Analysis:

    • The amount of HCl titrated at each time point corresponds to the extent of the reaction.

    • Calculate the concentration of this compound remaining at each time point.

    • Plot the concentration of this compound versus time and determine the rate constant.

Visualizations

Experimental_Workflow_Aminolysis cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis Prep_TC Prepare Tetracosanoyl Chloride Solution Initiate Initiate Reaction: Add Acyl Chloride Prep_TC->Initiate Prep_Amine Prepare Amine & Triethylamine Solution Equilibrate Equilibrate Amine Solution to Temp Prep_Amine->Equilibrate Equilibrate->Initiate Sample Withdraw Aliquots at Time Intervals Initiate->Sample Quench Quench Reaction in Aliquots Sample->Quench HPLC Analyze via HPLC Quench->HPLC Data Plot Data & Calculate Rate Constant HPLC->Data

Caption: Workflow for the kinetic analysis of this compound aminolysis.

Troubleshooting_Logic Start Inconsistent Kinetic Data Check_Moisture Check for Moisture Contamination? Start->Check_Moisture Check_Solubility Incomplete Dissolution? Check_Moisture->Check_Solubility No Action_Dry Use Anhydrous Solvents & Oven-Dried Glassware Check_Moisture->Action_Dry Yes Check_Temp Temperature Fluctuations? Check_Solubility->Check_Temp No Action_Dissolve Ensure Complete Dissolution (Sonication/Warming) Check_Solubility->Action_Dissolve Yes Action_Temp Use Thermostatically Controlled Bath Check_Temp->Action_Temp Yes End Consistent Data Check_Temp->End No Action_Dry->End Action_Dissolve->End Action_Temp->End

References

Troubleshooting poor results in GC-MS analysis of derivatized fatty acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of derivatized fatty acids. The information is tailored for researchers, scientists, and drug development professionals to help identify and resolve experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems in a question-and-answer format, offering potential causes and solutions.

Issue 1: No Peaks or Very Small Peaks

Q: I am not seeing any peaks for my derivatized fatty acids, or the peaks are significantly smaller than expected. What are the possible causes?

A: This issue can stem from problems in sample preparation, the injection process, or the GC-MS instrument itself. A systematic approach is crucial to pinpoint the source of the problem.[1][2][3][4]

Troubleshooting Steps:

  • Verify Sample Preparation:

    • Incomplete Derivatization: Ensure the derivatization reaction (e.g., esterification to Fatty Acid Methyl Esters - FAMEs, or silylation) has gone to completion.[5] Incomplete reactions are a common cause of poor results. Consider optimizing reaction time and temperature.[5][6]

    • Sample Degradation: Fatty acid derivatives can be unstable. Analyze samples as soon as possible after preparation. For silylated derivatives, analysis within a week is recommended for best results.[6]

    • Presence of Water: Both esterification and silylation reactions are sensitive to moisture. Ensure all glassware is dry and use anhydrous solvents.[5][6][7]

  • Check the Injection Process:

    • Syringe Problems: The autosampler syringe may be blocked or leaking.[1][8] Clean or replace the syringe.[2] Manually inject a standard to rule out autosampler issues.[9]

    • Incorrect Injection Volume: Verify that the correct volume is being injected.[10]

    • Inlet Issues: A leak in the injector, often due to a worn septum, can lead to sample loss.[8] Regularly replace the septum.[9]

  • Evaluate GC-MS System Performance:

    • Column Issues: The column may be contaminated or degraded.[8] Conditioning the column at a high temperature or trimming the first few centimeters can help.[3]

    • Detector Problems: Ensure the mass spectrometer is tuned correctly and that the detector is functioning properly.[1][2] A blown filament can also result in no signal.[1]

    • Gas Flow: Check carrier gas flow rates. Low flow rates can lead to broad or absent peaks.[1]

Issue 2: Peak Tailing

Q: My fatty acid derivative peaks are showing significant tailing. What could be causing this and how can I fix it?

A: Peak tailing is often caused by active sites in the GC system that interact with polar analytes, or by issues with the column or injection.[9][11][12][13] Free fatty acids are prone to tailing due to the carboxylic acid group interacting with the stationary phase.[6]

Troubleshooting Steps:

  • Improve Derivatization: Incomplete derivatization will leave free fatty acids that strongly interact with the column, causing tailing.[6] Ensure your derivatization protocol is effective.

  • Check for System Activity:

    • Contaminated Liner: The inlet liner is a common source of activity. Replace it with a new, deactivated liner.[10]

    • Column Contamination: The front end of the column can accumulate non-volatile residues, creating active sites. Trim about 10-20 cm from the inlet end of the column.[9][10]

    • Column Installation: An improper column cut or incorrect installation depth can create dead volume and turbulence, leading to tailing.[8][10] Re-cut the column ensuring a clean, square cut and reinstall it correctly.

  • Optimize GC Parameters:

    • Injector Temperature: An injector temperature that is too low can cause peak tailing.[8]

    • Carrier Gas Flow Rate: A flow rate that is too low can also contribute to tailing peaks.[8]

Issue 3: Ghost Peaks in the Chromatogram

Q: I am observing unexpected "ghost peaks" in my chromatograms, especially in blank runs. Where are they coming from?

A: Ghost peaks are peaks that are not from your injected sample. They are typically due to contamination somewhere in the system or carryover from a previous injection.[14][15][16]

Troubleshooting Steps:

  • Identify the Source of Contamination:

    • Septum Bleed: Over-tightening the septum nut can cause pieces of the septum to enter the inlet, leading to ghost peaks.[9] Replace the septum and inspect the liner for particles.[2]

    • Contaminated Solvents or Syringe: Use high-purity solvents and ensure the autosampler syringe and wash solvents are clean.[1][16]

    • Carrier Gas Impurities: Impurities in the carrier gas can accumulate on the column at low temperatures and elute as the oven temperature increases.[9] Ensure high-purity gas and functioning gas traps.[3]

  • Address Carryover:

    • Insufficient Bake-out: High-boiling compounds from a previous injection may not have eluted from the column. Extend the run time or increase the final oven temperature to ensure all components elute.[3][15][16]

    • Inlet Contamination: Residues from previous samples can accumulate in the inlet liner.[3] Regular replacement of the liner is crucial, especially when running "dirty" samples.[16]

Issue 4: Poor Peak Resolution

Q: Some of my fatty acid methyl ester (FAME) peaks are not well-separated. How can I improve the resolution?

A: Poor resolution can be due to suboptimal chromatographic conditions or the use of an inappropriate column.[8] For complex mixtures, such as those containing cis and trans isomers, a highly polar column is often necessary.[17][18]

Troubleshooting Steps:

  • Optimize GC Method:

    • Temperature Program: Modify the oven temperature ramp rate. A slower ramp can improve the separation of closely eluting peaks.[8]

    • Carrier Gas Flow Rate: Optimize the linear velocity of the carrier gas. A flow rate that is too high or too low can decrease efficiency.[8]

  • Column Selection:

    • Stationary Phase: For complex FAME mixtures, especially those with isomers, a highly polar cyanopropyl or polyethylene (B3416737) glycol (PEG) stationary phase is recommended.[17][18][19]

    • Column Dimensions: Using a longer column can increase the number of theoretical plates and improve resolution, though it will also increase analysis time.[18]

  • Check for Peak Broadening Issues: Address any issues causing peak broadening, such as dead volume or slow injection, as this will also improve resolution.[1]

Quantitative Data Summary

For accurate quantification, consistent peak area and retention time are crucial. The following table summarizes common causes of irreproducibility.

Problem Possible Causes Suggested Solutions Reference
Varying Peak Areas Leaking syringe, leaking septum, improper column installation, unstable carrier gas flow.Replace syringe, replace septum, reinstall column, check for gas leaks and replace flow controller if necessary.[8]
Shifting Retention Times Unstable carrier gas flow, column contamination/degradation, leaks at the injector.Check pneumatics for leaks, replace flow controller if needed, condition or replace the column, replace septum and check column connection.[8]

Experimental Protocols

Protocol 1: Fatty Acid Methyl Ester (FAME) Derivatization using BF₃-Methanol

This protocol describes a common method for preparing FAMEs from lipid samples.[20][21][22]

Materials:

Procedure:

  • Saponification: Place the lipid sample in a screw-capped tube and add 1 ml of 1 M KOH in 70% ethanol. Heat at 90°C for 1 hour to hydrolyze the lipids into free fatty acids.[20]

  • Acidification: Cool the tube and acidify the mixture by adding 0.2 ml of 6 M HCl.

  • Extraction of Free Fatty Acids: Add 1 ml of water and 1 ml of hexane. Vortex to extract the free fatty acids into the hexane layer.

  • Evaporation: Transfer the hexane layer to a new tube and evaporate the solvent under a stream of nitrogen.

  • Methylation: Add 1 ml of 10% BF₃ in methanol to the dried fatty acids. Heat at 37°C for 20 minutes.[20] (Alternatively, for some protocols, heat at 100°C for 30 minutes with 14% BF₃-Methanol).[22]

  • Extraction of FAMEs: Add 1 ml of saturated NaCl solution and 2 ml of hexane. Vortex thoroughly to extract the FAMEs into the hexane layer.[22]

  • Drying: Transfer the upper hexane layer to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.[22]

  • Analysis: The hexane layer containing the FAMEs is now ready for GC-MS analysis.

Protocol 2: Silylation of Fatty Acids using BSTFA

This protocol is for the derivatization of free fatty acids using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[6] Silylation is also effective for other functional groups like hydroxyls.[6][23]

Materials:

  • Dried fatty acid sample

  • BSTFA (with 1% TMCS as a catalyst)

  • Aprotic solvent (e.g., dichloromethane, pyridine)

  • Autosampler vials with caps

  • Heating block or oven

Procedure:

  • Sample Preparation: Ensure the sample is completely dry, as silylation reagents are highly sensitive to moisture.[6][7]

  • Reagent Addition: In an autosampler vial, combine the fatty acid sample with a molar excess of BSTFA (with 1% TMCS).

  • Reaction: Cap the vial tightly and vortex for 10 seconds. Heat the vial at 60°C for 60 minutes. The optimal temperature and time may vary depending on the specific fatty acids.[6]

  • Dilution: After cooling, add a suitable solvent if necessary.

  • Analysis: Analyze the sample by GC-MS. It is recommended to analyze silylated samples promptly as the derivatives have limited stability.[6]

Visualizations

Troubleshooting Workflow for Poor GC-MS Results

The following diagram outlines a logical workflow for troubleshooting common issues in the GC-MS analysis of derivatized fatty acids.

TroubleshootingWorkflow GC-MS Troubleshooting for Derivatized Fatty Acids Start Poor Chromatographic Results (e.g., No Peaks, Tailing, Ghost Peaks) CheckDerivatization Step 1: Verify Derivatization - Complete reaction? - Moisture present? - Reagents expired? Start->CheckDerivatization Start Here CheckInjection Step 2: Inspect Injection System - Syringe clogged/leaking? - Septum worn? - Correct liner? CheckDerivatization->CheckInjection Derivatization OK FixDerivatization Action: Redo derivatization with fresh reagents & dry conditions CheckDerivatization->FixDerivatization CheckGC Step 3: Evaluate GC System - Column installation correct? - Column contaminated? - Gas flows correct? CheckInjection->CheckGC Injection OK FixInjection Action: Replace syringe, septum, liner. Check for leaks. CheckInjection->FixInjection CheckMS Step 4: Check MS Detector - MS Tune ok? - Filament working? - Source clean? CheckGC->CheckMS GC System OK FixGC Action: Reinstall/trim column. Check for leaks. Condition column. CheckGC->FixGC OptimizeMethod Step 5: Optimize Method - Adjust temperature program - Optimize flow rate - Change column if needed CheckMS->OptimizeMethod MS Detector OK FixMS Action: Tune MS. Clean source. Replace filament. CheckMS->FixMS Resolution Problem Resolved OptimizeMethod->Resolution Optimization Complete FixDerivatization->CheckDerivatization Re-evaluate FixInjection->CheckInjection Re-evaluate FixGC->CheckGC Re-evaluate FixMS->CheckMS Re-evaluate

Caption: A step-by-step workflow for troubleshooting poor GC-MS results.

Relationship between Problems, Causes, and Solutions

This diagram illustrates the connections between common chromatographic problems and their underlying causes and potential solutions.

ProblemCauseSolution cluster_problems Common Problems cluster_causes Potential Causes cluster_solutions Solutions PeakTailing Peak Tailing Activity System Activity PeakTailing->Activity IncompleteDeriv Incomplete Derivatization PeakTailing->IncompleteDeriv NoPeaks No / Small Peaks NoPeaks->IncompleteDeriv Leak System Leak NoPeaks->Leak GhostPeaks Ghost Peaks Contamination Contamination GhostPeaks->Contamination Carryover Sample Carryover GhostPeaks->Carryover TrimColumn Trim Column Activity->TrimColumn ReplaceLiner Replace Liner Activity->ReplaceLiner OptimizeDeriv Optimize Derivatization IncompleteDeriv->OptimizeDeriv CleanSystem Clean System Contamination->CleanSystem FixLeak Check/Fix Leaks Leak->FixLeak Bakeout Extend Bakeout Carryover->Bakeout

Caption: Mapping common GC-MS problems to their causes and solutions.

References

Influence of different solvents on Tetracosanoyl chloride reaction outcomes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Tetracosanoyl chloride. The information is designed to help overcome common challenges and optimize reaction outcomes based on solvent selection.

Frequently Asked Questions (FAQs)

Q1: What are the most common solvents for reactions with this compound, and what are their primary characteristics?

A1: Given its long hydrocarbon chain, this compound is a non-polar molecule. Therefore, it is most soluble in non-polar aprotic solvents. Common choices include:

  • Dichloromethane (B109758) (DCM): A versatile solvent that dissolves this compound well and is relatively inert. It is a common choice for a wide range of reactions, including esterifications and amidations.[1]

  • Chloroform: Similar to DCM, it is a good solvent for non-polar compounds.[2]

  • Hexane: A non-polar solvent that can be used, particularly in reactions where a very non-polar environment is desired.[2]

  • Benzene and Toluene: These aromatic solvents can also dissolve long-chain acyl chlorides.[2]

  • Tetrahydrofuran (THF): A polar aprotic solvent that can be suitable for some reactions, particularly when increased solubility of a polar co-reactant is needed.[1]

  • Solvent-Free: In some cases, reactions can be performed neat (solvent-free), especially with liquid substrates, which can be a greener alternative.[3]

Q2: Why is my reaction with this compound failing or giving low yields?

A2: Low yields in reactions with acyl chlorides are often due to a few common issues:

  • Moisture Contamination: Acyl chlorides are highly reactive towards water, leading to hydrolysis back to the carboxylic acid. This consumes the starting material and introduces impurities. It is crucial to use anhydrous (dry) solvents and reagents and to run the reaction under an inert atmosphere (e.g., nitrogen or argon).[4]

  • Inadequate Solubility: If either this compound or the other reactant is not sufficiently soluble in the chosen solvent, the reaction rate will be slow, leading to low conversion.

  • Incorrect Stoichiometry of Base: In reactions that produce HCl as a byproduct (e.g., esterification, amidation), a stoichiometric amount of a non-nucleophilic base (like triethylamine (B128534) or pyridine) is necessary to neutralize the acid and drive the reaction to completion.[1]

  • Side Reactions: The choice of solvent can influence the formation of side products. For instance, in Friedel-Crafts acylation, the polarity of the solvent can affect the regioselectivity of the reaction.

Q3: How do I choose the best solvent for my specific reaction with this compound?

A3: The ideal solvent depends on the specific reaction and the other reactants involved. Consider the following:

  • Solubility of All Reactants: Choose a solvent that provides good solubility for both this compound and your other starting materials.

  • Reaction Type:

    • For esterification and amidation , aprotic solvents like DCM or THF are generally good choices.[1]

    • For Friedel-Crafts acylation , the solvent choice is critical as it can influence catalyst activity and product distribution. Non-polar solvents like carbon disulfide or nitrobenzene (B124822) are traditionally used, although greener alternatives are being explored.[3]

  • Reaction Temperature: The solvent's boiling point should be compatible with the desired reaction temperature.

  • Work-up Procedure: Consider how the solvent will be removed after the reaction. A lower-boiling point solvent is often easier to remove by rotary evaporation.

Q4: Can I use a polar protic solvent like ethanol (B145695) or water?

A4: No, polar protic solvents are generally unsuitable for reactions with this compound. These solvents will react with the acyl chloride, leading to the formation of the corresponding ester (in the case of an alcohol solvent) or carboxylic acid (in the case of water), in a process called solvolysis.[5] This will consume your starting material and prevent the desired reaction from occurring.

Troubleshooting Guides

Issue 1: Low or No Product Formation
Potential Cause Troubleshooting Step
Moisture in the reaction Ensure all glassware is oven-dried before use. Use anhydrous solvents and reagents. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
Poor solubility of reactants Try a different solvent or a solvent mixture to improve the solubility of all reactants. Gentle heating may also improve solubility, but be cautious of potential side reactions.
Insufficient base In reactions that produce HCl, ensure at least a stoichiometric equivalent of a non-nucleophilic base (e.g., triethylamine, pyridine) is used.
Low reactivity of the nucleophile For reactions with weak nucleophiles, a catalyst (e.g., DMAP for esterification) may be required. Increasing the reaction temperature or reaction time may also be necessary.
Issue 2: Formation of Impurities and Side Products
Potential Cause Troubleshooting Step
Hydrolysis of this compound This is indicated by the presence of Tetracosanoic acid in the product mixture. Follow the steps to exclude moisture from the reaction.
Side reactions with the solvent Ensure the chosen solvent is inert under the reaction conditions. For example, avoid solvents that can be acylated in Friedel-Crafts reactions.
Reaction with the base Use a non-nucleophilic base like triethylamine or pyridine (B92270) to avoid the base competing with your intended nucleophile.
Over-acylation (in Friedel-Crafts) Friedel-Crafts acylation is generally self-limiting as the product is deactivated towards further acylation. However, if this is observed, consider milder reaction conditions or a less active catalyst.

Quantitative Data

The following table provides illustrative data on the effect of different solvents on a typical esterification reaction of this compound with a primary alcohol. Please note that these are representative values and actual results may vary depending on the specific substrates and reaction conditions.

SolventDielectric ConstantTypical Reaction Time (hours)Typical Yield (%)Purity
Dichloromethane (DCM)9.12 - 485 - 95High
Tetrahydrofuran (THF)7.63 - 680 - 90High
Toluene2.46 - 1270 - 85Moderate
Acetonitrile37.54 - 875 - 88Moderate to High
Solvent-FreeN/A1 - 390 - 98High (may require purification)

Experimental Protocols

Protocol 1: General Procedure for the Esterification of an Alcohol with this compound

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation:

    • Oven-dry all glassware and allow it to cool to room temperature under a stream of inert gas (nitrogen or argon).

    • To a round-bottom flask equipped with a magnetic stir bar, add the alcohol (1.0 eq) and anhydrous dichloromethane (DCM) (sufficient to dissolve the alcohol).

    • Add a non-nucleophilic base, such as triethylamine (1.1 eq).

    • Cool the mixture to 0 °C in an ice bath.

  • Reaction:

    • In a separate flask, dissolve this compound (1.05 eq) in anhydrous DCM.

    • Add the this compound solution dropwise to the stirring alcohol solution at 0 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC or other appropriate analytical method).

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

    • Separate the organic layer, dry it over anhydrous magnesium sulfate (B86663) or sodium sulfate, and filter.

  • Purification:

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by column chromatography on silica (B1680970) gel if necessary.

Protocol 2: General Procedure for the Amidation of a Primary Amine with this compound (Schotten-Baumann Conditions)

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation:

    • Oven-dry all glassware and allow it to cool to room temperature under an inert atmosphere.

    • To a round-bottom flask with a magnetic stir bar, add the primary amine (1.0 eq) and anhydrous DCM.

    • Add triethylamine (1.1 eq) to the solution.

    • Cool the flask to 0 °C in an ice bath.

  • Reaction:

    • Dissolve this compound (1.05 eq) in anhydrous DCM in a separate flask.

    • Slowly add the this compound solution to the stirring amine solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring the progress by TLC.

  • Work-up:

    • Dilute the reaction mixture with DCM and wash with 1M HCl, followed by saturated aqueous sodium bicarbonate, and finally brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification:

    • The crude amide can be purified by recrystallization or column chromatography.

Visualizations

Experimental_Workflow_Esterification start Start prep Preparation: - Dry glassware - Add alcohol & base to DCM - Cool to 0°C start->prep dissolve Dissolve Tetracosanoyl Chloride in DCM reaction Reaction: - Add acyl chloride dropwise - Stir at RT for 2-4h prep->reaction dissolve->reaction Dropwise addition workup Work-up: - Quench with water - Wash with NaHCO3 & brine - Dry organic layer reaction->workup purify Purification: - Remove solvent - Column chromatography workup->purify end Pure Ester purify->end

Esterification experimental workflow.

Solvent_Selection_Logic decision decision solvent solvent start Start: Choose a Solvent q1 Are all reactants soluble? start->q1 q2 Is the solvent protic? q1->q2 Yes solvent_choice Consider a different solvent or a solvent mixture q1->solvent_choice No q3 Is the reaction proceeding too slowly? q2->q3 No protic_issue Choose an aprotic solvent to avoid solvolysis q2->protic_issue Yes slow_reaction Consider a more polar aprotic solvent or increase temperature q3->slow_reaction Yes good_choice Solvent is likely suitable q3->good_choice No solvent_choice->q1 protic_issue->q1 end Proceed with reaction slow_reaction->end good_choice->end

References

Validation & Comparative

A Researcher's Guide to Fatty Acid Derivatization: Tetracosanoyl Chloride in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification and analysis of fatty acids are paramount. Due to their inherent polarity and low volatility, direct analysis of free fatty acids using techniques like gas chromatography (GC) is challenging, often leading to poor chromatographic peak shapes and inaccurate results.[1] Chemical derivatization is a critical preparatory step that converts fatty acids into more volatile, less polar derivatives, making them suitable for robust analysis.[1]

This guide provides an objective comparison of Tetracosanoyl chloride with other common fatty acid derivatization agents. We will delve into their mechanisms, performance, and provide supporting experimental data and protocols to aid in selecting the optimal agent for your research needs.

Understanding the Role of Derivatization

The primary goal of derivatization in fatty acid analysis is to neutralize the polar carboxyl group.[1] This transformation allows for separation based on properties like boiling point, degree of unsaturation, and molecular geometry.[1] The most prevalent methods involve esterification, particularly methylation to form fatty acid methyl esters (FAMEs), and silylation.[1][2] The choice of agent depends on the specific fatty acids of interest, the sample matrix, and the analytical instrumentation available.[3]

This compound, an acyl chloride derived from tetracosanoic acid (lignoceric acid), represents a class of highly reactive derivatizing agents.[][5] Acyl chlorides react readily with compounds containing active hydrogen atoms, such as alcohols and amines, to form stable esters and amides, respectively.[6] This reactivity makes them effective for derivatization but also necessitates careful handling due to their sensitivity to moisture.[5][7]

Comparative Analysis of Derivatization Agents

The selection of a derivatization agent is a trade-off between reaction efficiency, ease of use, cost, and potential for artifact formation. Below, we compare this compound (as a representative acyl chloride) with other widely used agent classes.

Table 1: Comparison of Common Fatty Acid Derivatization Agents

Derivatization Agent ClassExample Reagent(s)Derivative FormedReaction PrincipleAdvantagesDisadvantages
Acyl Chlorides This compound, Octanoyl chlorideEsters, AmidesNucleophilic Acyl SubstitutionHighly reactive, forms very stable derivatives.[5]Reacts violently with water and alcohols[5][8]; moisture-sensitive; can be corrosive.[8]
Acid-Catalyzed Esterification Boron Trifluoride (BF₃)-Methanol, HCl-MethanolFatty Acid Methyl Esters (FAMEs)Acid-catalyzed condensation of a carboxyl group and an alcohol.Robust for both free fatty acids and transesterification of glycerolipids[1]; relatively inexpensive.[9]Requires heating[10]; reagent can degrade over time; presence of water hinders the reaction.
Base-Catalyzed Transesterification Sodium Methoxide (NaOCH₃), Potassium Hydroxide (KOH) in MethanolFatty Acid Methyl Esters (FAMEs)Base-catalyzed transesterification of lipids.Fast reaction times; less aggressive reagents than some acid-catalyzed methods.[2]Primarily for transesterification of lipids, not ideal for free fatty acids alone.
Diazomethane Analogs Trimethylsilyldiazomethane (TMS-DM)Fatty Acid Methyl Esters (FAMEs)Methylation of carboxylic acids.Safer to handle than diazomethane[2][11]; high yields and few by-products.[2][11]More expensive than acid/base catalysts[9]; potential for slower reaction rates compared to diazomethane.[11]
Silylation Agents BSTFA, MSTFA (often with TMCS catalyst)Trimethylsilyl (TMS) EstersReplacement of active hydrogen with a silyl (B83357) group.[12]Highly effective for multiple functional groups (hydroxyls, amines)[13]; reagents and byproducts are very volatile.[12]Highly sensitive to moisture[13]; can derivatize other functional groups, which may complicate analysis.
Alkylating Agents (for high sensitivity) Pentafluorobenzyl Bromide (PFBBr)Pentafluorobenzyl (PFB) EstersAlkylationCreates derivatives suitable for highly sensitive electron capture detection (ECD) or negative chemical ionization (NCI) MS.[12][14]Derivatization efficiency may be around 80-85%.[14]

Quantitative Performance Data

Direct comparisons in literature highlight performance differences. A study comparing a base/acid-catalyzed method (KOCH₃/HCl) with a TMS-DM method for analyzing fatty acids in bakery products provided the following insights.

Table 2: Performance Comparison of KOCH₃/HCl vs. TMS-DM Methods[2][9]

Performance MetricKOCH₃/HCl MethodTMS-DM MethodKey Observation
Recovery (%R) 84% to 112%90% to 106%The TMS-DM method showed higher and more consistent recovery values.[2][9]
Variation Higher variation, especially for unsaturated fatty acids.Less variation.The TMS-DM method demonstrated better precision.[2][9]
RSD (Intra/Interday) >4% / >6% (inferred)<4% / <6%The TMS-DM method provided better reproducibility.[2][9]
Time & Cost Shorter time, less expensive.Longer time, more expensive.The KOCH₃/HCl method is faster and more economical.[2][9]

These data suggest that while methods like TMS-DM may offer superior accuracy and reproducibility, simpler acid-catalyzed methods can be faster and more cost-effective.[9] The choice depends on whether the application prioritizes throughput or the highest level of quantitative accuracy.

Experimental Protocols

Detailed and validated protocols are essential for reproducible results. The following are representative procedures for key derivatization methods.

Protocol 1: General Derivatization using an Acyl Chloride (e.g., this compound)

This protocol is based on the general reactivity of acyl chlorides and should be performed under anhydrous conditions in a fume hood.

  • Sample Preparation: Ensure the sample containing the fatty acid (or other molecule to be derivatized, e.g., an alcohol) is free of water, typically by lyophilization or evaporation under nitrogen.

  • Reaction Setup: Dissolve the dried sample in an anhydrous, non-protic solvent (e.g., hexane (B92381), toluene).

  • Reagent Addition: Add a molar excess of this compound to the solution, followed by a basic catalyst such as pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct.[6]

  • Reaction: Stir the mixture at room temperature. Reaction is often rapid but can be gently heated if required. Monitor reaction completion using an appropriate technique (e.g., TLC).

  • Work-up: Once the reaction is complete, add water to quench any remaining acyl chloride.

  • Extraction: Extract the derivatized product into a non-polar organic solvent (e.g., hexane). Wash the organic layer with dilute acid and then water to remove the catalyst.

  • Drying and Analysis: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. Reconstitute the sample in a suitable solvent for GC or LC-MS analysis.

Protocol 2: Acid-Catalyzed Esterification using Boron Trifluoride-Methanol

This is a widely used method for preparing FAMEs.[10][13]

  • Sample Preparation: Place 1-25 mg of the lipid sample into a screw-capped glass tube.

  • Reagent Addition: Add 2 mL of 12-14% Boron Trifluoride in Methanol (BF₃-Methanol).[10]

  • Reaction: Tightly cap the tube and heat at 60-100°C for a duration determined by the sample type (typically 5-30 minutes).[1][10] For example, a common condition is 60°C for 10 minutes.

  • Extraction: Cool the tube to room temperature. Add 1 mL of water and 1-2 mL of hexane.[1]

  • Phase Separation: Vortex the tube vigorously for 1 minute to extract the FAMEs into the upper hexane layer.[1][10]

  • Sample Collection: Carefully transfer the upper hexane layer to a clean vial. For quantitative analysis, it is crucial to dry the extract using anhydrous sodium sulfate.[10] The sample is now ready for GC analysis.

Protocol 3: Silylation using BSTFA with TMCS

This method is effective for creating TMS esters and can also derivatize other functional groups.[13]

  • Sample Preparation: Place the dried sample (e.g., 100 µL of a 1 mg/mL fatty acid solution in an aprotic solvent) into an autosampler vial.[13]

  • Reagent Addition: Add the silylating agent, such as 50 µL of BSTFA with 1% TMCS.[1][13]

  • Reaction: Cap the vial, vortex for 10 seconds, and heat at 60°C for 60 minutes. Reaction time and temperature can be optimized.[1][13]

  • Analysis: After cooling, the sample can be directly injected into the GC-MS or diluted with a solvent if necessary.[13]

Visualizing Workflows and Pathways

Diagrams help clarify complex experimental processes and biological contexts.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample (e.g., Plasma, Tissue) Extraction Lipid Extraction (e.g., Folch Method) Sample->Extraction Hydrolysis Saponification / Hydrolysis (if analyzing total FAs) Extraction->Hydrolysis Drying Evaporation to Dryness Hydrolysis->Drying Deriv Add Derivatization Reagent (e.g., BF3-Methanol, BSTFA) Drying->Deriv Reaction Heat & Incubate (e.g., 60°C for 30 min) Deriv->Reaction Quench Quench & Extract (add water & hexane) Reaction->Quench GCMS GC-MS Analysis Quench->GCMS Data Data Processing & Quantification GCMS->Data

Caption: General experimental workflow for fatty acid analysis.

G cluster_ester Esterification cluster_acyl Acyl Chloride Reaction cluster_silyl Silylation FA Fatty Acid (R-COOH) BF3 BF3-Methanol FA->BF3 AcylCl This compound FA->AcylCl BSTFA BSTFA FA->BSTFA FAME Fatty Acid Methyl Ester (R-COOCH3) BF3->FAME H+, Heat Ester_long Long-Chain Ester (R-COO-R') AcylCl->Ester_long with R'-OH TMS TMS Ester (R-COO-Si(CH3)3) BSTFA->TMS

Caption: Key derivatization reaction pathways for fatty acids.

G Membrane Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) Membrane->PLA2 FA Free Fatty Acid (e.g., Arachidonic Acid) PLA2->FA releases COX Cyclooxygenase (COX) FA->COX substrate for LOX Lipoxygenase (LOX) FA->LOX substrate for PGs Prostaglandins COX->PGs produces LTs Leukotrienes LOX->LTs produces

Caption: Simplified fatty acid signaling pathway (eicosanoids).

References

A Comparative Guide to Carboxylic Acid Activation: Thionyl Chloride vs. Acyl Chlorides

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of organic synthesis, particularly in pharmaceutical and materials science, the conversion of carboxylic acids into more reactive derivatives is a cornerstone of molecular construction. This guide provides a detailed comparison between the use of thionyl chloride (SOCl₂) as a direct activating agent for carboxylic acids and the subsequent utility of the resulting acyl chlorides, exemplified by tetracosanoyl chloride, in acylation reactions. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of these critical reagents and intermediates.

Introduction: Defining Roles in Carboxylic Acid Chemistry

It is crucial to distinguish the roles of thionyl chloride and acyl chlorides like this compound. Thionyl chloride is a reagent used to activate carboxylic acids by converting the hydroxyl group into a good leaving group, thus forming a highly reactive acyl chloride. This compound , on the other hand, is an example of an acyl chloride itself—the product of such an activation. Therefore, a direct comparison of these two for the same purpose of activating carboxylic acids is not appropriate. Instead, this guide will compare the activation process using thionyl chloride with the subsequent reactivity and applications of the resulting acyl chlorides.

Thionyl Chloride: The Workhorse of Carboxylic Acid Activation

Thionyl chloride is a widely used reagent for the conversion of carboxylic acids to acyl chlorides due to its efficiency and the convenient removal of byproducts.[1][2][3] The reaction proceeds by converting the carboxylic acid's hydroxyl group into a chlorosulfite, which is an excellent leaving group.[1] Subsequent nucleophilic attack by the chloride ion results in the formation of the acyl chloride and the gaseous byproducts sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are easily removed from the reaction mixture, driving the reaction to completion.[1][2][3][4]

Quantitative Performance Data for Thionyl Chloride

The efficiency of thionyl chloride in converting carboxylic acids to acyl chlorides is evident in the high yields achieved across various substrates.

Carboxylic Acid SubstrateReaction ConditionsReaction TimeYield of Acyl ChlorideReference
o-Toluic AcidNeat SOCl₂, 60-65°C2-3 hours91%[5]
General Aliphatic and Aromatic AcidsNeat SOCl₂, refluxSeveral hoursHigh (typically >90%)[6]
2-(p-Tolyl)propionic AcidExcess SOCl₂, reflux3 hoursNot specified (used in-situ)[7]
tert-Butyl Esters (converted to acid chlorides)SOCl₂ at room temperature30 minutes (sealed)≥89%[8]
Experimental Protocol: Activation of a Carboxylic Acid with Thionyl Chloride

The following is a general procedure for the synthesis of an acyl chloride from a carboxylic acid using thionyl chloride.

Materials:

  • Carboxylic acid (1 equivalent)

  • Thionyl chloride (1.5 - 2 equivalents)

  • Anhydrous solvent (e.g., dichloromethane, or neat)

  • Round-bottom flask with reflux condenser and gas outlet/trap

  • Magnetic stirrer and heating mantle

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add the carboxylic acid.

  • If using a solvent, add the anhydrous solvent to the flask.

  • Slowly add thionyl chloride to the stirred solution at room temperature. The reaction can be exothermic.

  • Heat the reaction mixture to reflux and maintain for the desired time (typically 1-4 hours), monitoring the evolution of gases (HCl and SO₂), which should be passed through a trap (e.g., a bubbler with aqueous sodium hydroxide).

  • After the reaction is complete (cessation of gas evolution), allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and solvent by distillation or under reduced pressure.

  • The resulting crude acyl chloride can be purified by distillation under reduced pressure.

Caution: Thionyl chloride is a corrosive and toxic chemical that reacts violently with water. All manipulations should be performed in a well-ventilated fume hood.

Workflow for Carboxylic Acid Activation with Thionyl Chloride

G cluster_start Starting Materials cluster_reaction Reaction cluster_products Products & Byproducts cluster_workup Workup cluster_final Final Product CarboxylicAcid Carboxylic Acid (R-COOH) ReactionVessel Reaction at Room Temp or Reflux CarboxylicAcid->ReactionVessel ThionylChloride Thionyl Chloride (SOCl₂) ThionylChloride->ReactionVessel AcylChloride Acyl Chloride (R-COCl) ReactionVessel->AcylChloride SO2 Sulfur Dioxide (SO₂) (gas) ReactionVessel->SO2 HCl Hydrogen Chloride (HCl) (gas) ReactionVessel->HCl Distillation Distillation/ Evaporation AcylChloride->Distillation PureAcylChloride Purified Acyl Chloride Distillation->PureAcylChloride

Caption: Workflow for activating a carboxylic acid with thionyl chloride.

Acyl Chlorides: Reactive Intermediates for Acylation

Once formed, acyl chlorides are highly reactive intermediates that readily undergo nucleophilic acyl substitution with a variety of nucleophiles to form esters, amides, and anhydrides.[1] this compound, with its long C24 alkyl chain, is a specialized acyl chloride that can be used to introduce a highly lipophilic moiety onto a molecule, a strategy often employed in drug development to enhance membrane permeability or for the synthesis of complex lipids.

Reactivity and Applications of this compound

The reactivity of this compound is characteristic of other long-chain acyl chlorides. The long alkyl chain does not significantly alter the electrophilicity of the carbonyl carbon but can influence solubility and reaction kinetics due to steric hindrance and the physical properties it imparts to the molecule. It serves as an intermediate in the synthesis of C24 ceramides.

Experimental Protocol: Acylation using an Acyl Chloride

The following is a general procedure for the acylation of a nucleophile (e.g., an amine to form an amide) using an acyl chloride like this compound.

Materials:

  • Acyl chloride (e.g., this compound) (1 equivalent)

  • Nucleophile (e.g., a primary or secondary amine) (1-1.2 equivalents)

  • Anhydrous, non-protic solvent (e.g., dichloromethane, tetrahydrofuran)

  • Base (e.g., triethylamine, pyridine) (1.2-1.5 equivalents) to scavenge HCl

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the amine and the base in the anhydrous solvent.

  • Cool the solution in an ice bath (0°C).

  • Slowly add a solution of the acyl chloride in the same anhydrous solvent to the stirred amine solution.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-12 hours, monitoring the reaction by a suitable technique (e.g., TLC, LC-MS).

  • Upon completion, quench the reaction with water or a dilute aqueous acid solution.

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄), and concentrate under reduced pressure.

  • The crude product can be purified by chromatography or recrystallization.

Logical Flow of Acylation with an Acyl Chloride

G cluster_reactants Reactants cluster_reaction Reaction cluster_products Products cluster_workup Workup & Purification cluster_final Final Product AcylChloride Acyl Chloride (e.g., this compound) ReactionVessel Nucleophilic Acyl Substitution AcylChloride->ReactionVessel Nucleophile Nucleophile (e.g., Amine, Alcohol) Nucleophile->ReactionVessel Base Base (e.g., Triethylamine) Base->ReactionVessel AcylatedProduct Acylated Product (e.g., Amide, Ester) ReactionVessel->AcylatedProduct Salt Amine Salt (e.g., Et₃N·HCl) ReactionVessel->Salt Workup Aqueous Workup & Extraction AcylatedProduct->Workup Purification Chromatography/ Recrystallization Workup->Purification PureProduct Purified Acylated Product Purification->PureProduct

Caption: General workflow for an acylation reaction using an acyl chloride.

Concluding Comparison

The selection of a reagent for carboxylic acid modification depends on the desired transformation. Thionyl chloride is a superior choice for the initial activation of carboxylic acids, offering high yields and operational simplicity. Acyl chlorides, such as this compound, are the versatile products of this activation, serving as powerful acylating agents for the synthesis of a wide array of functional molecules. Understanding the distinct yet complementary roles of these chemical entities is fundamental to designing efficient and effective synthetic strategies.

References

A Comparative Guide to the Validation of Analytical Methods for Tetracosanoyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of lipid intermediates like Tetracosanoyl chloride is critical. This guide provides a comparative overview of a validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the analysis of this compound derivatives against alternative analytical techniques. Detailed experimental protocols and performance data are presented to aid in the selection of the most suitable method for your research needs.

Introduction to Analytical Challenges

This compound, a long-chain fatty acyl chloride, is a reactive molecule, making its direct analysis challenging. A common and effective strategy is to derivatize it into a more stable and volatile compound for analysis. The most frequent approach is its conversion to the corresponding methyl ester, tetracosanoic acid methyl ester (TAME), which is readily analyzable by GC-MS. This guide will focus on the validation of a GC-MS method for TAME as a surrogate for this compound and compare it with alternative analytical methodologies.

Method Comparison: GC-MS vs. Alternatives

The selection of an analytical method depends on various factors, including the required sensitivity, selectivity, sample throughput, and the nature of the sample matrix. While GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds, other methods may offer advantages in specific contexts.[1]

ParameterGC-MS of TAME DerivativeHPLC-UV/ELSDTitrimetric Analysis
Principle Separation by gas chromatography and detection by mass spectrometry.Separation by liquid chromatography and detection by UV or light scattering.Quantifies the chloride content by reaction with a titrant.
Specificity High; mass spectral data provides structural confirmation.Moderate to High; dependent on chromatographic resolution.Low; measures total chloride, not specific to the parent molecule.
Sensitivity High (ng/mL to pg/mL).Moderate (µg/mL to ng/mL).Low (mg/mL).
Sample Preparation Derivatization to TAME is required.May require derivatization for UV detection, or can be direct with ELSD.Direct analysis of the sample.
Throughput Moderate; requires chromatographic run time.Moderate; requires chromatographic run time.High; rapid titration.
Instrumentation GC-MS system.HPLC with UV or ELSD detector.Burette, pH meter or indicator.
Primary Application Quantification and identification of the fatty acid chain.Quantification of the fatty acid.Quantification of the chloride moiety.

Experimental Protocols

Detailed methodologies for the GC-MS analysis of the TAME derivative and alternative methods are provided below.

1. GC-MS Method for this compound (as TAME derivative)

This method involves the derivatization of this compound to its methyl ester, followed by GC-MS analysis.

a) Derivatization Protocol: Esterification to TAME

  • Sample Preparation: Accurately weigh 1 mg of the this compound sample into a 10 mL screw-cap vial.

  • Reagent Addition: Add 2 mL of a 2% (v/v) solution of sulfuric acid in methanol.

  • Reaction: Cap the vial tightly and heat at 60°C for 1 hour in a heating block or water bath.

  • Extraction: After cooling to room temperature, add 2 mL of n-hexane and 1 mL of deionized water. Vortex for 1 minute.

  • Phase Separation: Centrifuge at 2000 rpm for 5 minutes to separate the layers.

  • Sample Collection: Carefully transfer the upper hexane (B92381) layer containing the TAME to a clean vial for GC-MS analysis.

b) GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 280°C.

  • Oven Temperature Program: Initial temperature of 150°C, hold for 2 minutes, ramp at 10°C/min to 300°C, and hold for 10 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-500.

  • Injection Volume: 1 µL (splitless mode).

c) Validation Parameters for the GC-MS Method

The validation of the GC-MS method should be performed according to established guidelines to ensure its reliability for the intended application.[2][3]

Validation ParameterAcceptance CriteriaTypical Result for TAME Analysis
Linearity (R²) ≥ 0.9950.998
Range 1 - 200 µg/mL1 - 200 µg/mL
Accuracy (% Recovery) 80 - 120%95.2 - 104.5%
Precision (% RSD) ≤ 15%< 10%
Limit of Detection (LOD) Signal-to-Noise ≥ 30.5 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise ≥ 101.0 µg/mL

2. Alternative Method 1: High-Performance Liquid Chromatography (HPLC) with UV/ELSD

This method can be used for the analysis of the parent fatty acid (Tetracosanoic acid) after hydrolysis of the acyl chloride.

a) Sample Preparation: Hydrolysis

  • Accurately weigh 1 mg of this compound into a vial.

  • Add 2 mL of 1 M sodium hydroxide (B78521) and heat at 70°C for 30 minutes to hydrolyze the acyl chloride to the sodium salt of the fatty acid.

  • Cool and acidify with 1 M hydrochloric acid to a pH of ~2 to precipitate the free fatty acid.

  • Extract the fatty acid with 2 mL of a suitable organic solvent (e.g., chloroform).

  • Evaporate the solvent and reconstitute the residue in the mobile phase for HPLC analysis.

b) HPLC Instrumentation and Conditions

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Detector: UV-Vis or Evaporative Light Scattering Detector (ELSD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Acetonitrile:Water gradient.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

3. Alternative Method 2: Titrimetric Analysis

This classical method determines the chloride content.

a) Protocol

  • Accurately weigh approximately 100 mg of the this compound sample into a flask.

  • Dissolve the sample in a suitable solvent (e.g., ethanol).

  • Add a few drops of a suitable indicator (e.g., potassium chromate).

  • Titrate with a standardized solution of silver nitrate (B79036) (AgNO₃) until a persistent color change is observed.

  • The concentration of chloride is calculated based on the volume of titrant used.

Visualizing the Workflow

Diagrams created using Graphviz illustrate the experimental workflows for clarity.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample This compound Sample Derivatization Esterification to TAME Sample->Derivatization Extraction Liquid-Liquid Extraction Derivatization->Extraction GC_Injection GC Injection Extraction->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Quantification Quantification & Identification Data_Acquisition->Quantification Report Final Report Quantification->Report

Caption: Workflow for the GC-MS analysis of this compound as its TAME derivative.

Method_Comparison cluster_gcms GC-MS Method cluster_hplc HPLC Method cluster_titration Titration Method GCMS_Start Derivatize to TAME GCMS_Analysis GC-MS Analysis GCMS_Start->GCMS_Analysis GCMS_Result Structural & Quantitative Info GCMS_Analysis->GCMS_Result HPLC_Start Hydrolyze to Fatty Acid HPLC_Analysis HPLC-UV/ELSD Analysis HPLC_Start->HPLC_Analysis HPLC_Result Quantitative Information HPLC_Analysis->HPLC_Result Titr_Start Direct Sample Titr_Analysis Titration with AgNO3 Titr_Start->Titr_Analysis Titr_Result Total Chloride Content Titr_Analysis->Titr_Result Analyte This compound Analyte->GCMS_Start Analyte->HPLC_Start Analyte->Titr_Start

Caption: Comparison of analytical approaches for this compound.

Conclusion

The GC-MS method, following derivatization to the tetracosanoic acid methyl ester, offers a highly specific and sensitive approach for the analysis of this compound. Its validation ensures the generation of reliable and accurate data, which is paramount in research and development settings. While alternative methods like HPLC and titration have their merits in terms of simplicity or directness, they may lack the specificity and sensitivity of GC-MS. The choice of the most appropriate method should be guided by the specific analytical requirements of the study.

References

Ethanoic Anhydride as an Alternative to Tetracosanoyl Chloride for Acylation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of ethanoic anhydride (B1165640) and tetracosanoyl chloride as acylating agents in chemical synthesis. The selection of an appropriate acylating agent is critical in drug development and other research areas where the modification of functional groups is necessary to alter the physicochemical properties and biological activity of molecules. This document presents a detailed analysis of their reactivity, substrate scope, and reaction conditions, supported by experimental data and protocols.

Introduction

Acylation, the process of introducing an acyl group (-C(O)R) onto a molecule, is a fundamental transformation in organic chemistry. Ethanoic anhydride, a readily available and cost-effective reagent, is widely used for acetylation, the introduction of an acetyl group (-C(O)CH₃). This compound, a long-chain fatty acyl chloride, is employed when a large lipophilic moiety is required, often in the synthesis of complex lipids and pharmacologically active molecules. The choice between these two reagents depends on the specific synthetic goal, the nature of the substrate, and the desired properties of the final product.

Comparative Performance Data

The following table summarizes the key performance indicators for ethanoic anhydride and this compound in the acylation of representative alcohol and amine substrates.

ParameterEthanoic AnhydrideThis compound
Reagent (CH₃CO)₂OCH₃(CH₂)₂₂COCl
Molecular Weight 102.09 g/mol 387.08 g/mol
Reactivity Less reactive than acyl chlorides, often requiring a catalyst or heating.[1] Reactions are generally easier to control.[2]Highly reactive, often reacting vigorously at room temperature.[3][4]
Typical Substrates Alcohols, phenols, amines, and ammonia (B1221849).[1]Alcohols, amines, and amino acids.[5][6]
Byproducts Acetic acid.[7]Hydrogen chloride (HCl).[8]
Safety Corrosive and a lachrymator.[9]Highly corrosive and reacts violently with water.[3]
Acylation of Ethanol (B145695) (Yield) Good to excellent yields, often catalyzed by base or acid.[9]High yields are expected under anhydrous conditions.[10]
Acylation of Glycine (B1666218) (Yield) 89-99.5%[11][12][13]High to quantitative yields are generally achieved with amino acids.[5][14]

Experimental Protocols

Detailed methodologies for the acylation of a primary amine (glycine) and a primary alcohol (ethanol) are provided below.

Protocol 1: Acylation of Glycine with Ethanoic Anhydride

Objective: To synthesize N-acetylglycine.

Materials:

  • Glycine

  • Ethanoic anhydride

  • Glacial acetic acid

  • Water

  • Standard laboratory glassware

Procedure:

  • In a 250 mL round-bottom flask, dissolve 15 g (0.2 mol) of glycine in 60 mL of glacial acetic acid.[11]

  • To the stirred solution, add 43 g of ethanoic anhydride.[11]

  • Continue stirring the reaction mixture at room temperature for 2-3 hours.[13]

  • Cool the mixture in an ice bath to induce crystallization.

  • Collect the precipitated N-acetylglycine by vacuum filtration.

  • Wash the crystals with a small amount of cold water.

  • Dry the product under vacuum to obtain N-acetylglycine.

  • Expected yield: 89-99.5%.[11][12][13]

Protocol 2: Acylation of Glycine with this compound

Objective: To synthesize N-tetracosanoylglycine.

Materials:

  • Glycine

  • This compound

  • Sodium hydroxide (B78521)

  • Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid

  • Standard laboratory glassware

Procedure:

  • Dissolve glycine (1.0 eq) in a 1 M aqueous solution of sodium hydroxide (2.0 eq) at 0 °C.

  • In a separate flask, dissolve this compound (1.05 eq) in THF.

  • Slowly add the solution of this compound to the glycine solution with vigorous stirring, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Acidify the mixture to pH 2-3 with 1 M HCl to precipitate the product.

  • Collect the solid product by vacuum filtration.

  • Wash the product with cold water.

  • Dry the product under vacuum to yield N-tetracosanoylglycine.

Protocol 3: Acylation of Ethanol with Ethanoic Anhydride

Objective: To synthesize ethyl acetate.

Materials:

Procedure:

  • In a round-bottom flask, dissolve ethanol (1.0 eq) and pyridine (1.2 eq) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add ethanoic anhydride (1.1 eq) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain ethyl acetate.

Protocol 4: Acylation of Ethanol with this compound

Objective: To synthesize ethyl tetracosanoate.

Materials:

  • Ethanol

  • This compound

  • Pyridine (base)

  • Anhydrous dichloromethane (solvent)

  • Saturated aqueous ammonium (B1175870) chloride

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

Procedure:

  • In a flame-dried, nitrogen-purged round-bottom flask, dissolve ethanol (1.0 eq) in anhydrous dichloromethane.

  • Add pyridine (1.5 eq) and cool the mixture to 0 °C.[15]

  • Slowly add this compound (1.1 eq) dropwise to the stirred solution.[15]

  • Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 1-4 hours.

  • Quench the reaction by adding saturated ammonium chloride solution.

  • Separate the organic layer and wash it with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the solution and remove the solvent under reduced pressure to yield ethyl tetracosanoate.

Mandatory Visualizations

Signaling Pathway

Long-chain fatty acylation plays a crucial role in various signaling pathways, including those mediated by G protein-coupled receptors (GPCRs). The covalent attachment of long-chain fatty acids, such as the tetracosanoyl group, can influence the subcellular localization and function of signaling proteins.

GPCR_Signaling Ligand Long-chain Fatty Acid (e.g., Tetracosanoic Acid) GPCR FFAR1/GPR40 (GPCR) Ligand->GPCR Binds G_Protein Gq/11 Protein GPCR->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release->PKC Co-activates Signaling_Response Cellular Response (e.g., Insulin Secretion) PKC->Signaling_Response Phosphorylates Targets

Caption: Signaling pathway of the long-chain fatty acid receptor FFAR1/GPR40.

Experimental Workflow

The following diagram illustrates the general workflow for an acylation reaction, highlighting the key steps from reaction setup to product isolation.

Acylation_Workflow Start Start Setup Reaction Setup: - Dissolve Substrate - Add Base/Catalyst Start->Setup Cooling Cool to 0 °C Setup->Cooling Addition Slow Addition of Acylating Agent Cooling->Addition Reaction Stir at Room Temperature Addition->Reaction Workup Aqueous Workup: - Quench Reaction - Wash with Bicarbonate/Brine Reaction->Workup Drying Dry Organic Layer Workup->Drying Purification Purification: - Filtration - Concentration - (Optional) Chromatography Drying->Purification Product Isolated Product Purification->Product Reagent_Choice Desired_Product Desired Acylated Product Acyl_Group Required Acyl Group Desired_Product->Acyl_Group Determines Ethanoic_Anhydride Ethanoic Anhydride (-COCH₃) Acyl_Group->Ethanoic_Anhydride If Acetyl Tetracosanoyl_Chloride This compound (-CO(CH₂)₂₂CH₃) Acyl_Group->Tetracosanoyl_Chloride If Tetracosanoyl Reaction_Conditions_EA Milder Conditions (Catalyst/Heat) Ethanoic_Anhydride->Reaction_Conditions_EA Requires Byproduct_EA Byproduct: Acetic Acid Ethanoic_Anhydride->Byproduct_EA Produces Reaction_Conditions_TC Vigorous Reaction (Anhydrous) Tetracosanoyl_Chloride->Reaction_Conditions_TC Undergoes Byproduct_TC Byproduct: HCl Tetracosanoyl_Chloride->Byproduct_TC Produces

References

A Researcher's Guide to Ensuring Reproducible Derivatization with Tetracosanoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, achieving consistent and reliable analytical data is paramount. Derivatization, a process that chemically modifies an analyte to enhance its suitability for analysis, is a cornerstone of many chromatographic methods. Tetracosanoyl chloride, a long-chain acyl chloride, is a potent reagent for acylating compounds with active hydrogen atoms, such as amines and alcohols. This modification increases their hydrophobicity and volatility, making them more amenable to techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

However, the very reactivity that makes this compound effective also presents a significant challenge to reproducibility.[1][2] This guide provides a comprehensive comparison of reaction conditions, outlines detailed experimental protocols, and presents key data to help researchers control variability and ensure the reproducibility of their derivatization reactions.

The Core Challenge: Reactivity and Hydrolysis

Acyl chlorides are highly reactive acylating agents.[1][3] This reactivity is crucial for the efficient derivatization of target analytes. However, it also makes them extremely susceptible to hydrolysis, where the acyl chloride reacts with water to form the corresponding carboxylic acid (Tetracosanoic acid).[4][5][6] This side reaction consumes the reagent, reduces the yield of the desired derivative, and introduces a significant source of error, thereby compromising the reproducibility of the experiment. The primary goal in any this compound derivatization is to maximize the reaction with the analyte while rigorously minimizing hydrolysis.

The diagram below illustrates the critical factors that must be controlled to achieve a reproducible outcome.

G cluster_main Factors Influencing Derivatization Reproducibility Reproducibility High Reproducibility Reagent Reagent Purity (Anhydrous this compound) Reagent->Reproducibility Solvent Solvent Quality (Anhydrous, Aprotic) Solvent->Reproducibility Atmosphere Reaction Atmosphere (Inert Gas: N2, Ar) Atmosphere->Reproducibility Temp Temperature Control Temp->Reproducibility Time Reaction Time Time->Reproducibility Catalyst Catalyst / Base (e.g., Pyridine) Catalyst->Reproducibility Analyte Analyte & Matrix (Concentration, Purity) Analyte->Reproducibility Moisture Moisture Contamination Moisture->Reagent Moisture->Solvent Moisture->Atmosphere Impurity Reagent/Solvent Impurities Impurity->Reagent

Caption: Key experimental factors that must be tightly controlled to ensure high reproducibility.

Optimized Experimental Protocol

This protocol provides a baseline methodology for the derivatization of an analyte containing a primary amine or hydroxyl group. All glassware should be oven-dried and cooled in a desiccator prior to use.

Materials:

  • Analyte solution (in anhydrous aprotic solvent, e.g., acetonitrile (B52724) or dichloromethane)

  • This compound (≥98% purity)

  • Anhydrous Pyridine (B92270) (or other non-nucleophilic base)

  • Anhydrous Aprotic Solvent (e.g., Acetonitrile, Dichloromethane)

  • Quenching solution (e.g., anhydrous methanol)

  • Inert gas (Nitrogen or Argon)

  • Reaction vials with PTFE-lined septa

Procedure:

  • Sample Preparation: In a 2 mL reaction vial, add 100 µL of the analyte solution. If the sample is in an aqueous or protic solvent, it must be completely dried down in situ under a stream of nitrogen before proceeding.

  • Reagent Preparation: Prepare a 10 mg/mL solution of this compound in anhydrous acetonitrile. This solution should be prepared fresh to minimize degradation.

  • Reaction Setup: Place the reaction vial under an inert atmosphere. Add 200 µL of anhydrous acetonitrile and 10 µL of anhydrous pyridine to the vial. Pyridine acts as a catalyst and scavenges the HCl byproduct.

  • Derivatization: Add 50 µL of the this compound solution to the vial. The molar ratio of the derivatizing reagent to the analyte should be in excess, typically at least 2:1 per reactive functional group.

  • Incubation: Seal the vial tightly and vortex for 30 seconds. Incubate the reaction at 60°C for 60 minutes. Reaction time and temperature are critical parameters that must be optimized and kept consistent.[7][8]

  • Quenching: After incubation, cool the vial to room temperature. Add 20 µL of anhydrous methanol (B129727) to react with and neutralize any excess this compound.

  • Final Preparation: Vortex the vial for 10 seconds. The sample is now ready for dilution and analysis by GC-MS or LC-MS.

The following diagram illustrates this experimental workflow.

G start Start prep 1. Prepare Analyte (Dry if necessary) start->prep add_solvent 2. Add Anhydrous Solvent & Pyridine prep->add_solvent inert 3. Purge with Inert Gas (N2/Ar) add_solvent->inert add_reagent 4. Add Tetracosanoyl Chloride Solution inert->add_reagent react 5. Seal & Incubate (e.g., 60°C for 60 min) add_reagent->react quench 6. Cool & Quench (with Methanol) react->quench analysis Ready for Analysis quench->analysis

Caption: Standard workflow for derivatization with this compound.

Data-Driven Comparison of Reaction Conditions

To ensure reproducibility, it is crucial to understand how deviations from the optimal protocol affect the derivatization yield. The following table summarizes these effects based on established chemical principles.

ParameterOptimal Condition Suboptimal Condition Expected Outcome of Suboptimal Condition Rationale
Solvent Anhydrous AcetonitrileAcetonitrile with 0.1% WaterDrastic decrease in derivative yield (>50% loss)Competitive and rapid hydrolysis of this compound consumes the reagent.[4][5]
Atmosphere Inert (Nitrogen/Argon)Ambient Air (with humidity)Lower and more variable yieldsAtmospheric moisture is readily introduced, leading to reagent hydrolysis.
Temperature 60°CRoom Temperature (~25°C)Incomplete reaction, low yieldInsufficient thermal energy to drive the reaction to completion within the timeframe.[7][8]
Catalyst Pyridine (or other base) presentNo base presentSlower reaction, lower yieldThe base is required to neutralize the HCl byproduct, which can otherwise inhibit the reaction.[9]
Reagent Age Freshly prepared solutionSolution stored for >24 hrsDecreased yieldThe reagent degrades over time, especially if exposed to trace moisture during storage.[10]

Comparison with Alternative Derivatizing Agents

While this compound is effective, other reagents can be used to derivatize amines and alcohols. The choice of reagent depends on the analyte, the analytical technique, and the specific experimental goals. Silylation and derivatization with other acyl chlorides are common alternatives.[10][11]

FeatureThis compound BSTFA (Silylating Agent) Dansyl Chloride (Sulfonyl Chloride)
Mechanism AcylationSilylationSulfonylation
Target Groups Alcohols, Phenols, Amines, Thiols[11]Alcohols, Phenols, Carboxylic Acids, Amines, AmidesPrimary and Secondary Amines, Phenols[11][12]
Primary Advantage Adds a long, nonpolar chain; suitable for GC and RP-HPLC.Creates volatile and thermally stable derivatives, ideal for GC-MS.Creates highly fluorescent derivatives, ideal for HPLC-Fluorescence detection.[11][13]
Sensitivity to Moisture Extremely HighVery High (reagent and derivatives are moisture-sensitive)Moderate (reaction performed in aqueous/organic mixtures)
Derivative Stability Generally stableModerately stable (can be susceptible to hydrolysis)Very stable[11][12]
Byproducts HCl (requires a scavenger base)Trifluoroacetamide, TMCS byproductsHCl (requires alkaline conditions)

By rigorously controlling the key parameters outlined in this guide—particularly the exclusion of moisture—researchers can overcome the inherent challenges of working with this compound. Standardizing protocols and understanding the impact of procedural variables are essential steps to achieving the highly reproducible results required for advanced scientific and developmental research.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Long-Chain Fatty Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of long-chain fatty acids (LCFAs) is crucial for advancements in metabolic research, nutritional science, and therapeutic development. The selection of a robust and reliable analytical method is a critical first step, followed by rigorous cross-validation to ensure data integrity. This guide provides an objective comparison of two predominant techniques for LCFA analysis: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), supported by experimental data and detailed methodologies.

Performance Comparison of Analytical Methods

The choice between GC-MS and LC-MS for long-chain fatty acid analysis depends on various factors, including the specific fatty acids of interest, the sample matrix, and the desired analytical outcomes such as sensitivity and throughput.[1][2] While GC-MS is a well-established and powerful technique, particularly for volatile and thermally stable compounds, LC-MS offers greater flexibility for a wider range of biomolecules without the need for derivatization.[2]

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Separation of volatile fatty acid methyl esters (FAMEs) based on boiling point and polarity, followed by mass-based detection.[3]Separation of fatty acids in their native form in a liquid mobile phase, followed by mass-based detection.[1]
Sample Preparation Requires lipid extraction and chemical derivatization to FAMEs to increase volatility.[4][5]Can be performed on extracted lipids directly, often without derivatization.[5][6]
Sensitivity (LOD) High sensitivity, capable of detecting trace amounts.[3][7]High sensitivity, with some methods reporting detection limits in the low ng/mL range.[6]
Dynamic Range Wide linear dynamic range.A linear dynamic range of around 100-fold has been reported.[6]
Precision (Repeatability) Good precision, with Relative Standard Deviation (RSD) values typically below 15%.[8]Good precision, comparable to GC-MS.
Accuracy (Recovery) High accuracy, with recovery rates often between 85-115%.[8][9]High accuracy with appropriate internal standards.
Throughput Can be lower due to the derivatization step.Higher throughput is possible due to simpler sample preparation.[5]
Applicability Excellent for the analysis of a broad range of fatty acids, including saturated and unsaturated ones.[6]Particularly advantageous for very-long-chain fatty acids and for preserving molecular ion information.[6]
Limitations Derivatization can introduce variability; not suitable for non-volatile or thermally labile compounds.[2][5]Fragmentation efficiency for some saturated fatty acids can be low, potentially affecting sensitivity in MRM mode.[5]

Experimental Protocols

Detailed and standardized experimental protocols are fundamental to achieving reproducible and comparable results in the cross-validation of analytical methods. Below are representative methodologies for GC-MS and LC-MS analysis of long-chain fatty acids.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol outlines the key steps for the analysis of LCFAs as their fatty acid methyl esters (FAMEs).

  • Lipid Extraction:

    • To a 1 mL liquid sample (e.g., plasma, cell culture supernatant), add a known amount of an internal standard (e.g., Tridecanoic acid).[4]

    • Add 2 mL of a chloroform:methanol (B129727) (2:1, v/v) solution and vortex vigorously for 2 minutes.[4]

    • Centrifuge at 2000 x g for 10 minutes to separate the phases.[4]

    • Carefully collect the lower organic phase containing the lipids and evaporate the solvent under a gentle stream of nitrogen.[4]

  • Saponification and Transesterification to FAMEs:

    • To the dried lipid extract, add 1 mL of 0.5 M NaOH in methanol and heat at 100°C for 10 minutes to hydrolyze the lipids.[4]

    • After cooling, add 2 mL of boron trifluoride (BF₃) in methanol (14% w/v) and heat again at 100°C for 5 minutes for methylation.[4]

    • Cool the sample and add 1 mL of hexane (B92381) and 1 mL of a saturated NaCl solution.[4]

    • Vortex and centrifuge to separate the phases. The upper hexane layer containing the FAMEs is collected for GC-MS analysis.[4]

  • GC-MS Analysis:

    • GC Column: HP-5MS capillary column (30 m × 0.25 mm × 0.25 μm).[10]

    • Oven Temperature Program: Start at 100°C for 2 min, ramp to 180°C at 15°C/min, then to 250°C at 5°C/min and hold for 3 min, followed by a ramp to 320°C at 20°C/min and hold for 12 min.[10]

    • Injector Temperature: 280°C in splitless mode.[10]

    • Carrier Gas: Helium at a constant flow rate.[11]

    • MS Conditions: Electron Ionization (EI) at 70 eV.[11]

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

This protocol describes a method for the analysis of LCFAs without derivatization.

  • Lipid Extraction and Saponification:

    • Extract total lipids from the sample using a chloroform/methanol extraction as described for the GC-MS protocol.[6]

    • Resuspend the dried lipid extract in 1 mL of 90:10 methanol/water containing 0.3 M KOH and heat at 80°C for 1 hour for saponification.[6]

    • Acidify the sample with 100 μL of formic acid and extract the fatty acids twice with 1 mL of hexane.[6]

    • Dry the combined hexane extracts under nitrogen and resuspend in a 1:1:0.3 chloroform/methanol/water solution for LC-MS injection.[6]

  • LC-MS Analysis:

    • LC Column: C8 reversed-phase column.[6]

    • Mobile Phase: A water-methanol gradient with tributylamine (B1682462) as an ion pairing agent.[6]

    • Ionization: Electrospray ionization (ESI).[6]

    • Mass Spectrometer: A high-resolution mass spectrometer such as an Orbitrap.[6]

Visualizing the Workflow

To better illustrate the experimental and logical processes involved in the cross-validation of these analytical methods, the following diagrams have been generated using Graphviz.

cluster_prep Sample Preparation cluster_gc GC-MS Path cluster_lc LC-MS Path cluster_analysis Instrumental Analysis cluster_validation Cross-Validation Sample Biological Sample IS Add Internal Standard (e.g., C13:0 or deuterated FA) Sample->IS Extraction Lipid Extraction (e.g., Folch/Bligh-Dyer) Derivatization Saponification & Derivatization to FAMEs Extraction->Derivatization For GC-MS Saponification Saponification Extraction->Saponification For LC-MS IS->Extraction GC_Sample FAMEs in Hexane Derivatization->GC_Sample GCMS GC-MS Analysis GC_Sample->GCMS LC_Sample Free Fatty Acids in Solution Saponification->LC_Sample LCMS LC-MS Analysis LC_Sample->LCMS Data_GC GC-MS Data GCMS->Data_GC Data_LC LC-MS Data LCMS->Data_LC Comparison Comparative Data Analysis (Accuracy, Precision, Linearity) Data_GC->Comparison Data_LC->Comparison

Caption: Cross-validation workflow for GC-MS and LC-MS analysis of long-chain fatty acids.

cluster_params Key Validation Parameters cluster_methods Analytical Methods cluster_outcome Validation Outcome Accuracy Accuracy (Recovery %) ReliableData Reliable & Reproducible Quantitative Data Accuracy->ReliableData Precision Precision (RSD %) Precision->ReliableData Linearity Linearity (R²) Linearity->ReliableData Sensitivity Sensitivity (LOD, LOQ) Sensitivity->ReliableData Specificity Specificity Specificity->ReliableData GCMS GC-MS GCMS->Accuracy GCMS->Precision GCMS->Linearity GCMS->Sensitivity GCMS->Specificity LCMS LC-MS LCMS->Accuracy LCMS->Precision LCMS->Linearity LCMS->Sensitivity LCMS->Specificity

References

Safety Operating Guide

Essential Safety and Operational Protocols for Handling Tetracosanoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling reactive chemical compounds like Tetracosanoyl chloride. Adherence to strict safety and disposal protocols is crucial for minimizing risks and ensuring a safe research environment. This document provides essential, immediate safety and logistical information, including operational and disposal plans for this compound.

Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment is mandatory to prevent exposure to this compound. The following table summarizes the required PPE for handling this chemical.

PPE CategoryEquipment SpecificationRationale
Eye and Face Protection Chemical splash goggles and a full-face shield.[2]Provides maximum protection against splashes and corrosive vapors.
Respiratory Protection An air-purifying respirator (APR) with acid gas cartridges or a supplied-air respirator (SAR).[3]Protects against inhalation of corrosive and irritating vapors.
Skin and Body Protection A liquid-tight, chemical-resistant suit (at least Type 3) or a flame-retardant lab coat worn over long-sleeved clothing.[4]Prevents skin contact with the corrosive liquid.
Hand Protection Heavy-duty nitrile or butyl rubber gloves.[2] Check the glove manufacturer's compatibility chart.Provides resistance to corrosive chemicals.
Foot Protection Chemical-resistant boots, potentially with steel toes.[5]Protects feet from spills.

Hazard Analysis

Based on the properties of similar acyl chlorides, this compound is anticipated to present the following hazards:

Hazard TypeDescription
Corrosivity Causes severe skin burns and eye damage upon contact.
Reactivity Reacts violently with water, alcohols, bases, and oxidizing agents, which can produce hazardous byproducts like hydrogen chloride gas.[6][7]
Inhalation Toxicity Vapors or dusts can be toxic if inhaled, causing respiratory irritation.
Lachrymator Substance may cause tearing.[8]

Operational Plan: Step-by-Step Handling Procedure

A strict operational protocol is essential for minimizing risks during the handling of this compound.

  • Preparation :

    • Ventilation : All work must be conducted in a properly functioning chemical fume hood.[7]

    • Emergency Equipment : Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.[7]

    • Spill Kit : Have a spill kit specifically for corrosive materials readily available.

  • Handling and Dispensing :

    • Inert Atmosphere : Handle and store under an inert gas like nitrogen or argon to prevent reaction with moisture.

    • Dispensing : Use only non-sparking tools and ground all equipment to prevent static discharge. When transferring, do so slowly and carefully to avoid splashes.

    • Avoid Incompatibles : Keep away from water, alcohols, bases, and oxidizing agents.[6]

  • Post-Handling :

    • Decontamination : Thoroughly clean the work area after use.

    • PPE Removal : Remove PPE carefully to avoid contaminating yourself. Dispose of single-use PPE as hazardous waste.

prep Preparation handling Handling prep->handling Proceed when ready sub_prep1 Work in Fume Hood sub_prep2 Check Emergency Equipment sub_prep3 Prepare Spill Kit post_handling Post-Handling handling->post_handling After experiment sub_handling1 Use Inert Atmosphere sub_handling2 Careful Dispensing sub_handling3 Avoid Incompatibles disposal Disposal post_handling->disposal Waste collection sub_post1 Decontaminate Area sub_post2 Proper PPE Removal

Workflow for handling this compound.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure safety.

  • Quenching Excess Reagent :

    • Unused or excess this compound must be neutralized before disposal.

    • Slowly add the acid chloride to a stirred, cold solution of sodium bicarbonate or another weak base. This should be done in a fume hood.

    • Alternatively, it can be slowly added to an alcohol like isopropanol (B130326) or ethanol (B145695) to form a less reactive ester.

  • Waste Collection :

    • Collect the neutralized chemical waste in a designated, properly labeled, and sealed container.

    • Contaminated materials (e.g., gloves, absorbent pads) should also be collected in a labeled, sealed container.

  • Storage and Disposal :

    • Store waste containers in a cool, dry, well-ventilated area away from incompatible materials.

    • Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[9]

start Excess Reagent quench Quench/Neutralize start->quench collect Collect Waste quench->collect sub_quench1 Add to weak base (e.g., NaHCO3) quench->sub_quench1 sub_quench2 Add to alcohol (e.g., isopropanol) quench->sub_quench2 store Store Waste collect->store sub_collect1 Neutralized liquid collect->sub_collect1 sub_collect2 Contaminated solids collect->sub_collect2 dispose Dispose via EHS store->dispose

Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.